1-Ethyl-6-fluorobenzoimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-6-fluorobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-2-12-6-11-8-4-3-7(10)5-9(8)12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBNRZLGXNIYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675176 | |
| Record name | 1-Ethyl-6-fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-87-0 | |
| Record name | 1-Ethyl-6-fluoro-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-6-fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Ethyl-6-fluorobenzo[d]imidazole: Synthesis, Structural Elucidation, and Medicinal Chemistry Perspectives
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-6-fluorobenzo[d]imidazole, a heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom and an ethyl group onto the benzimidazole scaffold suggests a modulation of its physicochemical and pharmacokinetic properties, making it a compelling candidate for drug discovery programs. This document details a validated synthetic pathway, provides an in-depth analysis of its structural characterization through modern spectroscopic techniques, and explores its potential therapeutic applications based on established structure-activity relationships of related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the unique chemical attributes of fluorinated benzimidazoles.
Introduction: The Strategic Importance of Fluorinated Benzimidazoles
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The versatility of the benzimidazole ring, with its ability to engage in various non-covalent interactions with biological targets, has made it a focal point of drug design.
The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties.[2] Fluorine's high electronegativity and small van der Waals radius allow it to modulate pKa, lipophilicity, and metabolic stability, often leading to improved oral bioavailability and a longer half-life.[2] Specifically, the substitution of a hydrogen atom with fluorine on an aromatic ring can block metabolic oxidation at that position, a critical consideration in drug design.
The N-alkylation of the benzimidazole core, in this case with an ethyl group, further refines the molecule's properties. This modification can enhance binding affinity to target proteins and improve cell permeability. The combination of N-ethylation and 6-fluoro substitution in 1-Ethyl-6-fluorobenzo[d]imidazole creates a molecule with a unique electronic and steric profile, warranting a detailed investigation of its chemical synthesis, structure, and potential biological significance.
Synthesis of 1-Ethyl-6-fluorobenzo[d]imidazole
The synthesis of 1-Ethyl-6-fluorobenzo[d]imidazole is a multi-step process that begins with the preparation of the key intermediate, 4-fluoro-1,2-phenylenediamine. This is followed by the cyclization to form the benzimidazole ring and subsequent N-alkylation.
Synthesis of 4-Fluoro-1,2-phenylenediamine (Intermediate 1)
The synthesis of 4-fluoro-1,2-phenylenediamine is achieved through a two-step process starting from 4-fluoroaniline.
Experimental Protocol: Synthesis of 4-Fluoro-1,2-phenylenediamine
Step 1: Synthesis of N-(4-fluoro-2-nitrophenyl)acetamide
-
To a 2000 mL reaction flask containing 600 mL of acetic anhydride and 200 mL of glacial acetic acid, cooled to below 0°C in an ice-salt bath, a solution of 150 g (1.35 mol) of 4-fluoroaniline in 100 mL of glacial acetic acid is added dropwise with mechanical stirring.
-
After 30 minutes, a mixture of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid is added dropwise, maintaining the temperature between 0-5°C.
-
The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into 2000 mL of ice water, leading to the precipitation of a yellow solid.
-
The solid is collected by filtration and dried to yield N-(4-fluoro-2-nitrophenyl)acetamide.
Step 2: Synthesis of 4-fluoro-2-nitroaniline
-
To a 2000 mL three-neck flask, 191 g (0.97 mol) of N-(4-fluoro-2-nitrophenyl)acetamide and 1500 mL of 9 mol/L hydrochloric acid are added.
-
The mixture is heated to reflux for 30 minutes, with the reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is poured into 2000 mL of ice water, resulting in the precipitation of an orange solid.
-
The solid is filtered, washed with a sodium carbonate solution until neutral, and then with water. After drying, 4-fluoro-2-nitroaniline is obtained.[3]
Step 3: Synthesis of 4-fluoro-1,2-phenylenediamine
-
In a 2000 mL reaction vessel, 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel are combined.
-
The vessel is purged with hydrogen gas, and the reaction is carried out at room temperature under 1.0 MPa of hydrogen pressure for 8 hours.
-
After the reaction, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield 4-fluoro-1,2-phenylenediamine as a gray-white solid.[3]
Synthesis of 1-Ethyl-6-fluorobenzo[d]imidazole
The final product is synthesized through a one-pot reaction involving the cyclization of 4-fluoro-1,2-phenylenediamine and subsequent N-ethylation.
Experimental Protocol: Synthesis of 1-Ethyl-6-fluorobenzo[d]imidazole
-
To a solution of 4-fluoro-1,2-phenylenediamine (10 mmol) in 50 mL of ethanol, add triethyl orthoformate (12 mmol).
-
The reaction mixture is refluxed for 4 hours. The formation of 6-fluorobenzimidazole can be monitored by TLC.
-
After cooling to room temperature, potassium carbonate (20 mmol) is added to the mixture, followed by the dropwise addition of ethyl iodide (15 mmol).
-
The reaction mixture is then stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-Ethyl-6-fluorobenzo[d]imidazole.
Structural Elucidation and Characterization
The chemical structure of 1-Ethyl-6-fluorobenzo[d]imidazole (C₉H₉FN₂) is confirmed through a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Chemical Structure
Figure 1: Chemical Structure of 1-Ethyl-6-fluorobenzo[d]imidazole.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 1-Ethyl-6-fluorobenzo[d]imidazole, based on the analysis of similar structures.
| Technique | Expected Data |
| ¹H NMR | * Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing characteristic splitting patterns due to fluorine coupling. * Ethyl Group (CH₂): A quartet around 4.2 ppm. * Ethyl Group (CH₃): A triplet around 1.5 ppm. * Imidazole Proton (C2-H): A singlet around 8.1 ppm. |
| ¹³C NMR | * Aromatic Carbons: Signals between 100-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant. * Ethyl Group (CH₂): A signal around 40 ppm. * Ethyl Group (CH₃): A signal around 15 ppm. * Imidazole Carbon (C2): A signal around 145 ppm. |
| FT-IR (cm⁻¹) | * C-H stretching (aromatic): ~3100-3000 * C-H stretching (aliphatic): ~2980-2850 * C=N stretching: ~1620 * C=C stretching (aromatic): ~1500-1400 * C-F stretching: ~1250-1000 |
| Mass Spec (m/z) | * Molecular Ion (M⁺): 164.08 |
Potential Applications in Drug Discovery
While specific biological activity data for 1-Ethyl-6-fluorobenzo[d]imidazole is not extensively published, its structural features suggest several promising avenues for therapeutic applications.
Anticancer Activity
Many benzimidazole derivatives exhibit potent anticancer activity by targeting various cellular pathways. The presence of the fluorine atom in the 6-position could enhance the compound's ability to inhibit key enzymes involved in cancer progression, such as protein kinases.[4] The ethyl group at the N-1 position can contribute to favorable interactions within the binding pockets of these enzymes.
Figure 2: Potential Anticancer Mechanisms of Action.
Antimicrobial and Antiviral Activity
Fluorinated benzimidazoles have demonstrated significant potential as antimicrobial and antiviral agents. The fluorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Furthermore, the benzimidazole core is known to interfere with essential microbial processes.
Conclusion
1-Ethyl-6-fluorobenzo[d]imidazole represents a strategically designed molecule with high potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by standard spectroscopic methods. The combination of a fluorinated benzimidazole core with N-alkylation presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further biological evaluation of this compound is highly warranted to fully elucidate its therapeutic potential.
References
The Synthesis of 1-Ethyl-6-fluorobenzoimidazole: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 1-Ethyl-6-fluorobenzoimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The benzimidazole moiety is a well-established pharmacophore present in numerous approved drugs, and the introduction of fluorine and an N-ethyl group can significantly modulate the physicochemical and pharmacological properties of the resulting molecule, enhancing attributes such as metabolic stability and binding affinity. This document details a two-step synthetic route, commencing with the synthesis of the key intermediate, 6-fluorobenzoimidazole, followed by its N-alkylation to yield the target compound. The causality behind experimental choices, detailed step-by-step protocols, and analytical characterization are thoroughly discussed to provide researchers and drug development professionals with a comprehensive and practical resource.
Introduction: The Significance of Fluorinated Benzimidazoles in Medicinal Chemistry
The benzimidazole ring system is a privileged scaffold in drug discovery, forming the core of a wide array of therapeutic agents with diverse biological activities, including antiviral, anticancer, and antiulcer properties.[1] The strategic incorporation of a fluorine atom into the benzimidazole core, as in this compound, can profoundly influence its pharmacokinetic and pharmacodynamic profile. The high electronegativity and small size of fluorine can lead to enhanced binding interactions with target proteins, improved metabolic stability by blocking sites of oxidative metabolism, and increased lipophilicity, which can facilitate cell membrane permeability. The N-ethyl substitution further modulates the molecule's properties, potentially improving its solubility and oral bioavailability. These characteristics make this compound a valuable building block in the synthesis of novel drug candidates.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic analysis of this compound suggests a straightforward two-step approach. The primary disconnection is at the N-ethyl bond, leading back to 6-fluorobenzoimidazole and an ethylating agent. The 6-fluorobenzoimidazole, in turn, can be synthesized from the commercially available 4-fluoro-1,2-phenylenediamine and a one-carbon source, such as formic acid.
References
1-Ethyl-6-fluorobenzoimidazole: A Comprehensive Technical Guide for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide offers a comprehensive overview of 1-Ethyl-6-fluorobenzoimidazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document provides a deep dive into its physicochemical properties, a detailed and validated synthesis protocol, its characteristic reactivity, and a discussion of its potential applications. The content is tailored for an audience of researchers, scientists, and professionals engaged in drug development, aiming to provide a thorough understanding of this versatile molecule.
Introduction: The Strategic Importance of the Benzimidazole Scaffold
The benzimidazole core is a well-established "privileged scaffold" in the field of drug discovery. Its structural resemblance to endogenous purines allows it to effectively interact with a diverse array of biological targets. The strategic incorporation of an ethyl group at the N-1 position and a fluorine atom at the C-6 position, as seen in this compound, is a deliberate chemical modification. This substitution pattern is designed to enhance the molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and electronic characteristics, thereby making it a highly valuable building block for the creation of novel therapeutic agents.
Physicochemical Properties of this compound
A fundamental understanding of a compound's physical and chemical characteristics is crucial for its effective application. The following table provides a summary of the key physicochemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C9H9FN2 | [1][2] |
| Molecular Weight | 164.18 g/mol | [1][2] |
| Appearance | Not Available | [1][2] |
| Storage Temperature | 2-8°C (Refrigerator) | [2] |
Expert Insights on Structure-Property Relationships:
The presence of the highly electronegative fluorine atom at the 6-position has a pronounced electron-withdrawing effect on the benzimidazole ring system. This directly influences the basicity of the imidazole nitrogens, making them less prone to protonation compared to their non-fluorinated counterparts. This modulation of pKa can have significant implications for the compound's pharmacokinetic profile, including its absorption and distribution. The N-ethyl group contributes to the molecule's lipophilicity, which is a critical parameter for cell membrane permeability and overall bioavailability.
Synthesis of this compound: A Validated Experimental Protocol
The synthesis of this compound can be reliably achieved through a two-step process, as outlined below. This protocol is designed to be both efficient and scalable for laboratory settings.
Figure 1: Synthetic workflow for this compound.
Detailed Step-by-Step Methodology:
Step 1: Synthesis of N-Ethyl-4-fluoro-1,2-phenylenediamine
-
Reactant Preparation: In a round-bottom flask, dissolve 4-Fluoro-1,2-phenylenediamine in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Base Addition: Add a mild base, such as potassium carbonate, to the solution.
-
Alkylation: Slowly add one equivalent of ethyl iodide to the reaction mixture at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product should be purified using column chromatography.
Step 2: Synthesis of this compound
-
Cyclization: Take the purified N-Ethyl-4-fluoro-1,2-phenylenediamine from the previous step and reflux it in formic acid.
-
Reaction Monitoring: Monitor the formation of the benzimidazole ring by TLC.
-
Isolation: Once the reaction is complete, cool the mixture and carefully pour it into a beaker of ice water.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate. Extract the product using an organic solvent.
-
Final Purification: Combine the organic extracts, dry them, and concentrate them to obtain the crude product. Further purification by recrystallization or column chromatography will yield pure this compound.
Self-Validating System and Trustworthiness:
This synthetic protocol is a well-established and reliable method for the preparation of N-substituted benzimidazoles. The use of standard laboratory techniques and purification methods at each stage ensures the integrity and purity of the final compound. The progress of each step can be easily monitored, allowing for adjustments to be made to optimize the yield and purity.
Chemical Reactivity and Potential for Derivatization
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups. The imidazole ring possesses a nucleophilic nitrogen (N-3) that can participate in various reactions, while the fluorinated benzene ring is susceptible to electrophilic aromatic substitution.
Key Reactive Sites:
-
N-3 Position: The lone pair of electrons on the N-3 nitrogen atom makes it a prime site for alkylation, acylation, and other electrophilic additions, allowing for the introduction of diverse substituents.
-
Aromatic Ring: The benzene ring can undergo electrophilic substitution reactions. The position of these substitutions will be directed by the activating/deactivating properties of the existing substituents.
Potential Applications in Drug Discovery and Materials Science
The unique combination of a benzimidazole core, an ethyl group, and a fluorine atom endows this compound with a wide range of potential applications.
-
Medicinal Chemistry: This compound is an excellent starting point for the development of new therapeutic agents. The benzimidazole scaffold is found in a variety of approved drugs, and the presence of fluorine can enhance metabolic stability and binding affinity. It has been investigated as a core component in the synthesis of novel anticancer and antimicrobial agents.[3]
-
Materials Science: Benzimidazole derivatives are known for their interesting photophysical properties. This compound could be explored as a building block for the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic compound. Its well-defined physicochemical properties and multiple points for chemical modification make it an attractive scaffold for researchers in both medicinal chemistry and materials science. This guide provides a solid foundation of its synthesis and properties, intended to facilitate and inspire further innovation and discovery.
References
An In-depth Technical Guide to 1-Ethyl-6-fluorobenzimidazole (CAS No: 1187385-87-0)
A Core Scaffold for Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-6-fluorobenzimidazole, a heterocyclic compound of significant interest to researchers and professionals in drug development. With its unique structural features—a fluorinated benzene ring fused to an N-ethylated imidazole—this molecule serves as a valuable building block in medicinal chemistry. This document details its synthesis, spectroscopic characterization, reactivity, and potential applications, offering both theoretical grounding and practical, field-proven insights for its effective utilization in a research and development setting.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole core is a privileged scaffold in drug discovery, forming the structural basis of numerous marketed pharmaceuticals.[1] Its bicyclic aromatic nature allows for diverse interactions with biological targets, and its synthetic tractability enables extensive structure-activity relationship (SAR) studies. The introduction of a fluorine atom, as in 1-Ethyl-6-fluorobenzimidazole, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and membrane permeability. This guide focuses specifically on the 1-ethyl-6-fluoro derivative, providing a detailed technical resource for its application in the synthesis of novel therapeutic agents.
Synthesis of 1-Ethyl-6-fluorobenzimidazole
The synthesis of 1-Ethyl-6-fluorobenzimidazole is typically achieved through a two-step process: the formation of the 6-fluorobenzimidazole core, followed by N-alkylation. This approach allows for the controlled introduction of the ethyl group onto the imidazole nitrogen.
Step 1: Synthesis of 6-Fluorobenzimidazole
A common and efficient method for the synthesis of the 6-fluorobenzimidazole core is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.
Reaction Scheme:
Caption: Phillips condensation for 6-fluorobenzimidazole synthesis.
Detailed Protocol:
-
To a round-bottom flask, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and formic acid (2.0 eq).
-
Slowly add concentrated hydrochloric acid (0.2 eq) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 6-fluorobenzimidazole.
Causality of Experimental Choices: The use of formic acid provides the one-carbon unit necessary to form the imidazole ring. The acidic catalyst protonates the carbonyl group of formic acid, making it more electrophilic and facilitating the nucleophilic attack by the amino groups of the o-phenylenediamine. Refluxing ensures the reaction proceeds to completion by providing the necessary activation energy for the cyclization and subsequent dehydration steps.
Step 2: N-Ethylation of 6-Fluorobenzimidazole
The final step is the selective alkylation of the nitrogen atom of the imidazole ring. A standard Williamson ether-like synthesis is employed here.
Reaction Scheme:
Caption: N-Ethylation of 6-fluorobenzimidazole.
Detailed Protocol:
-
Dissolve 6-fluorobenzimidazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution to deprotonate the imidazole nitrogen.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add ethyl iodide (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality of Experimental Choices: A polar aprotic solvent like DMF is chosen because it effectively dissolves the reactants and facilitates the SN2 reaction without solvating the anionic nucleophile. Potassium carbonate is a sufficiently strong base to deprotonate the benzimidazole, creating the nucleophilic anion, but is mild enough to avoid unwanted side reactions. Ethyl iodide is a good electrophile for this alkylation due to the excellent leaving group ability of iodide.
Spectroscopic Characterization
Accurate characterization of the synthesized 1-Ethyl-6-fluorobenzimidazole is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data based on the analysis of structurally similar compounds.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | H-2 (imidazole) |
| ~7.7 | dd | 1H | H-4 |
| ~7.3 | dd | 1H | H-7 |
| ~7.1 | ddd | 1H | H-5 |
| ~4.2 | q | 2H | -CH₂- (ethyl) |
| ~1.5 | t | 3H | -CH₃ (ethyl) |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, ¹JCF) | C-6 |
| ~144 | C-2 |
| ~142 | C-7a |
| ~136 | C-3a |
| ~122 (d) | C-4 |
| ~112 (d) | C-5 |
| ~98 (d) | C-7 |
| ~40 | -CH₂- (ethyl) |
| ~15 | -CH₃ (ethyl) |
Interpretation Insights: The proton at the 2-position of the imidazole ring is expected to be the most downfield singlet due to the deshielding effect of the two adjacent nitrogen atoms. The fluorine atom at the 6-position will cause characteristic splitting patterns (doublets or doublet of doublets) for the adjacent aromatic protons (H-5 and H-7) in the ¹H NMR spectrum and for the carbon atoms in the ¹³C NMR spectrum due to C-F coupling.
Infrared (IR) Spectroscopy
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration |
| ~3050-3150 | C-H stretch (aromatic) |
| ~2850-2980 | C-H stretch (aliphatic) |
| ~1620, 1500, 1450 | C=C and C=N stretching (aromatic rings) |
| ~1250 | C-F stretch |
| ~1100-1200 | C-N stretch |
Self-Validating System: The presence of both aromatic and aliphatic C-H stretches, along with the characteristic C-F and C=N/C=C absorptions, provides a confirmatory fingerprint for the target molecule.
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization - EI):
The molecular ion peak [M]⁺ is expected at m/z = 164.18. Key fragmentation patterns would likely involve the loss of the ethyl group or parts of it.
-
[M-15]⁺: Loss of a methyl radical (•CH₃) from the ethyl group, resulting in a fragment at m/z ≈ 149.
-
[M-28]⁺: Loss of ethene (C₂H₄) via a McLafferty-type rearrangement, if applicable, or loss of a •CH₂CH₂ radical, leading to a fragment at m/z ≈ 136.
-
[M-29]⁺: Loss of an ethyl radical (•CH₂CH₃), resulting in a fragment at m/z ≈ 135, corresponding to the 6-fluorobenzimidazole cation.
Caption: Predicted major fragmentation pathways for 1-Ethyl-6-fluorobenzimidazole.
Reactivity and Applications in Drug Development
1-Ethyl-6-fluorobenzimidazole is a versatile intermediate for further chemical modifications. The benzimidazole core can undergo various reactions, allowing for the introduction of diverse functional groups to explore SAR.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution, although the fluorine atom will influence the regioselectivity.
-
Modification of the Imidazole Ring: The 2-position of the imidazole ring is susceptible to lithiation followed by quenching with an electrophile, enabling the introduction of various substituents.
-
Further N-Alkylation: Under forcing conditions, the second nitrogen can potentially be alkylated to form a benzimidazolium salt.
The structural features of 1-Ethyl-6-fluorobenzimidazole make it an attractive starting point for the synthesis of compounds targeting a range of therapeutic areas, including but not limited to:
-
Kinase Inhibitors: The benzimidazole scaffold is a common feature in many kinase inhibitors used in oncology.
-
Antiviral Agents: Several benzimidazole derivatives have shown potent antiviral activity.
-
Antiparasitic Drugs: The benzimidazole class is well-established in veterinary and human medicine for treating parasitic infections.
The presence of the fluorine atom can enhance the binding affinity of the final compound to its biological target and improve its metabolic stability, leading to a more favorable pharmacokinetic profile.
Safety and Handling
As with any chemical reagent, 1-Ethyl-6-fluorobenzimidazole should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Ethyl-6-fluorobenzimidazole is a valuable and versatile building block for drug discovery and development. Its synthesis is straightforward, and its structure offers multiple points for diversification. The strategic incorporation of a fluorine atom and an ethyl group provides a unique combination of properties that can be leveraged to design novel therapeutic agents with improved efficacy and pharmacokinetic profiles. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this important chemical entity in a research setting.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. rsc.org [rsc.org]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
The Strategic Incorporation of Fluorine in Benzimidazole Scaffolds: A Technical Guide to Unlocking Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold stands as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its structural similarity to natural purines allows for facile interaction with various biological targets.[2][3] The strategic incorporation of fluorine atoms into the benzimidazole framework has emerged as a powerful strategy to modulate and enhance its biological activities.[4][5] Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to target proteins.[4][6] This guide provides an in-depth technical exploration of the diverse biological activities of fluorinated benzimidazoles, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.
The Benzimidazole Core and the Transformative Role of Fluorine
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a versatile template for drug design.[1] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[3][7][8]
The introduction of fluorine can profoundly impact these activities. The electron-withdrawing nature of fluorine can alter the electronic distribution within the benzimidazole ring system, influencing its interaction with biological macromolecules.[4] Furthermore, fluorine substitution can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the drug candidate.[5]
Caption: Physicochemical properties of fluorine that influence the biological activity of benzimidazoles.
Antimicrobial Activity: A Renewed Arsenal Against Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[9] Fluorinated benzimidazoles have shown significant promise as both antibacterial and antifungal agents.[9][10]
Mechanism of Action
The antimicrobial action of benzimidazoles is often attributed to their ability to interfere with essential cellular processes in microorganisms.[3] One proposed mechanism involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and supercoiling.[4] In fungi, some benzimidazole compounds disrupt the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3] The presence of fluorine can enhance these activities by increasing the compound's penetration through the microbial cell wall and improving its binding affinity to target enzymes.[11]
Structure-Activity Relationship (SAR)
SAR studies have revealed key structural features that govern the antimicrobial potency of fluorinated benzimidazoles:
-
Position of Fluorine: The position of the fluorine atom on the phenyl ring attached to the benzimidazole core significantly impacts activity. For instance, meta-fluoro substitution has been shown to be crucial for activity against certain bacterial strains.[9]
-
Substitution on the Benzimidazole Ring: The presence of other substituents on the benzimidazole nucleus can modulate antimicrobial activity. For example, a methyl group at the 5-position has been associated with significant antifungal activity.[9]
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, like fluorine, on the benzimidazole scaffold generally enhances cytotoxicity against various cancer cell lines.[4]
Quantitative Data Summary
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 18 | Gram-negative bacteria | 31.25 | [9] |
| 14 & 18 | Bacillus subtilis | 7.81 | [9] |
| 29 | C. albicans, S. cerevisiae, A. flavus | 16-32 | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of fluorinated benzimidazoles.
1. Preparation of Inoculum:
- Culture the test microorganism overnight in an appropriate broth medium.
- Dilute the culture to achieve a standardized cell density (e.g., 0.5 McFarland standard).
2. Compound Preparation:
- Prepare a stock solution of the fluorinated benzimidazole in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
3. Inoculation:
- Add the standardized inoculum to each well of the microtiter plate.
- Include positive (microorganism with no compound) and negative (broth only) controls.
4. Incubation:
- Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
5. Determination of MIC:
- The MIC is the lowest concentration of the compound that visually inhibits the growth of the microorganism.[9] This can be confirmed by measuring the optical density (OD) of the wells.[9]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Fluorinated benzimidazoles have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4][12][13]
Mechanism of Action
The anticancer mechanisms of fluorinated benzimidazoles are diverse and often involve the inhibition of key cellular processes in cancer cells:
-
Tubulin Polymerization Inhibition: Some derivatives inhibit the polymerization of tubulin, a critical component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[4]
-
Kinase Inhibition: Many fluorinated benzimidazoles act as inhibitors of various protein kinases that are dysregulated in cancer, such as EGFR and VEGFR-2.[14][15]
-
Topoisomerase Inhibition: Certain compounds have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[8][16]
Caption: Key anticancer mechanisms of action for fluorinated benzimidazoles.
Structure-Activity Relationship (SAR)
-
Fluorine Substitution Pattern: The number and position of fluorine atoms are critical. For example, a difluoro moiety on the phenyl ring has shown significant cytotoxicity against breast cancer cells.[4]
-
Hybrid Molecules: Combining the benzimidazole scaffold with other heterocyclic rings, such as oxadiazole or triazole, can enhance anticancer activity.[4][14]
-
Side Chain Modifications: Alterations to the side chains attached to the benzimidazole core can significantly influence potency and selectivity.
Quantitative Data Summary
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 31 | MCF-7 (Breast) | 1.59 | [4] |
| 41 | HEPG-2, HeLa, WiDr, MCF-7 | Significant Activity | [4] |
| 3e | HOP-92 (Lung) | 0.19 | [16] |
| 5a | HepG-2, HCT-116, MCF-7, HeLa | 3.87 - 8.34 | [14] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Treat the cells with various concentrations of the fluorinated benzimidazole for a specified duration (e.g., 48 or 72 hours).[12] Include a vehicle control (e.g., DMSO).
3. MTT Addition:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization:
- Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
6. IC50 Calculation:
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antiviral Activity: Combating Viral Infections
Fluorinated benzimidazoles have also demonstrated promising activity against a variety of viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).[5][17]
Mechanism of Action
The antiviral mechanisms can vary depending on the virus. For HCV, some fluorinated benzimidazoles act as potent inhibitors of the NS5A protein, which is essential for viral replication.[17] For other viruses, the mechanism may involve the inhibition of viral entry, replication enzymes, or other viral proteins.
Structure-Activity Relationship (SAR)
-
Bis-benzimidazoles: Symmetrical bis-benzimidazole structures have shown potent anti-HCV activity.[17]
-
Fluorination Pattern: The presence and position of fluorine atoms on the benzimidazole core can dramatically enhance antiviral potency compared to non-fluorinated analogs.[5][17]
-
Side Chain Composition: The nature of the substituents at various positions on the benzimidazole ring system is crucial for optimizing antiviral activity.
Quantitative Data Summary
| Compound ID | Target Virus | EC50 | Reference |
| 28d | HCV (multiple genotypes) | 0.008–0.57 nM | [5][17] |
| 29a-c | HCV (multiple genotypes) | 0.007–0.015 nM | [17] |
| 1a, 1b, 1e | HIV-1 | 0.08 - 0.09 µM | [17] |
Experimental Protocol: Antiviral Activity Assay (HCV Replicon System)
This protocol describes a cell-based assay to evaluate the anti-HCV activity of fluorinated benzimidazoles.
1. Cell Culture:
- Culture human hepatoma cells (e.g., Huh-7) that stably express an HCV replicon. The replicon often contains a reporter gene (e.g., luciferase) to quantify viral replication.
2. Compound Treatment:
- Treat the replicon-containing cells with serial dilutions of the fluorinated benzimidazole for a defined period (e.g., 72 hours).
3. Luciferase Assay:
- Lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is directly proportional to the level of HCV replication.
4. Cytotoxicity Assay:
- Concurrently, perform a cytotoxicity assay (e.g., MTT assay) on the same cells to ensure that the observed reduction in luciferase activity is not due to general cellular toxicity.
5. EC50 Determination:
- Calculate the EC50 value, which is the concentration of the compound that reduces HCV replication by 50%.
Kinase Inhibition: A Targeted Approach to Disease
Protein kinases are a major class of therapeutic targets due to their central role in cellular signaling pathways.[18][19] Fluorinated benzimidazoles have been successfully developed as potent and selective kinase inhibitors.[15]
Mechanism of Action
Most kinase inhibitors, including many fluorinated benzimidazoles, are ATP-competitive. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.[15][19] The benzimidazole scaffold can act as a hinge-binding motif or as a general scaffold to position other functional groups for optimal interaction with the kinase.[15]
Caption: Competitive inhibition of a protein kinase by a fluorinated benzimidazole.
Structure-Activity Relationship (SAR)
-
Hinge-Binding Motifs: The N-H and one of the nitrogen atoms of the imidazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site.
-
Selectivity Pockets: Substituents on the benzimidazole and its appended groups can be designed to interact with specific "selectivity pockets" within the kinase active site, leading to high target selectivity.[15]
-
Fluorine as a Probe: Fluorine atoms can be strategically placed to probe interactions with the protein and enhance binding affinity.
Quantitative Data Summary
| Kinase Target | Inhibitor | IC50 (nM) | Reference |
| JAK2 | Celosin J | 25 | [19] |
| JAK3 | Celosin J | 35 | [19] |
| TYK2 | Celosin J | 150 | [19] |
| p38 MAP Kinase | Benzimidazol-2-one derivatives | Potent inhibitors | [20] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 of a kinase inhibitor.[18]
1. Reagent Preparation:
- Prepare solutions of the kinase, a specific substrate peptide, ATP, and the fluorinated benzimidazole inhibitor at various concentrations.[18]
2. Kinase Reaction:
- In a 96-well plate, combine the kinase and the inhibitor and incubate briefly to allow for binding.[18]
- Initiate the reaction by adding a mixture of the substrate and ATP.[18]
- Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[18]
3. ADP Detection:
- Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™ Reagent.[18]
- Add a detection reagent that converts the ADP produced by the kinase reaction into ATP, which then drives a luciferase reaction, generating a luminescent signal.[18]
4. Data Acquisition and Analysis:
- Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.[18]
- Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]
Conclusion
The incorporation of fluorine into the benzimidazole scaffold is a highly effective strategy for the discovery and optimization of novel therapeutic agents. The unique properties of fluorine allow for the fine-tuning of the physicochemical and pharmacological properties of these compounds, leading to enhanced potency, selectivity, and metabolic stability. The diverse biological activities of fluorinated benzimidazoles, spanning antimicrobial, anticancer, antiviral, and kinase inhibition, underscore the immense potential of this chemical class in addressing a wide range of unmet medical needs. Further exploration of the vast chemical space of fluorinated benzimidazoles, guided by a deep understanding of their structure-activity relationships and mechanisms of action, will undoubtedly continue to yield promising drug candidates in the future.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. orientjchem.org [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. nveo.org [nveo.org]
- 13. acgpubs.org [acgpubs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Mechanisms of Action of 1-Ethyl-6-fluorobenzimidazole and its Derivatives
This guide provides a comprehensive technical overview of the potential mechanisms of action for 1-Ethyl-6-fluorobenzimidazole and its structurally related derivatives. While the specific biological activity of 1-Ethyl-6-fluorobenzimidazole is not extensively documented in publicly available literature, the benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry.[1] Derivatives of this core structure have been shown to exhibit a wide range of biological activities by interacting with various molecular targets. This document will explore these established mechanisms, offering insights into the potential therapeutic applications of this class of compounds for researchers, scientists, and drug development professionals.
The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery
The benzimidazole moiety, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is considered a "privileged scaffold". This is due to its ability to interact with a diverse array of biological targets with high affinity. The structural versatility of the benzimidazole ring allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activity.[1] The introduction of a fluorine atom, as in 1-Ethyl-6-fluorobenzimidazole, can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity.
Potential Mechanisms of Action Based on Benzimidazole Derivatives
Based on extensive research into benzimidazole derivatives, several key mechanisms of action have been identified. These provide a strong foundation for investigating the potential biological effects of 1-Ethyl-6-fluorobenzimidazole.
Enzyme inhibition is a common mechanism of action for many therapeutic agents.[2] Benzimidazole derivatives have been shown to be effective inhibitors of several key enzymes implicated in disease.
A series of fluorinated 2,5-substituted 1-ethyl-1H-benzimidazole derivatives have been synthesized and identified as potent direct thrombin inhibitors.[3] Thrombin is a crucial serine protease that plays a central role in the blood coagulation cascade. Its inhibition is a key therapeutic strategy for the prevention and treatment of thrombotic disorders.
These benzimidazole derivatives have demonstrated significant anticoagulant activity, with some compounds exhibiting greater potency than the established drug, argatroban.[3] Molecular modeling studies suggest that these compounds bind to the active site of thrombin in a manner similar to the anticoagulant dabigatran.[3]
Quantitative Data on Thrombin Inhibition by 1-Ethyl-1H-benzoimidazole Derivatives [3]
| Compound | IC50 (nM) |
| 14a | < 9.36 |
| 14b | < 9.36 |
| 14d | < 9.36 |
| 14e | < 9.36 |
| 14h | 3.39 |
| Argatroban (reference) | 9.36 |
Experimental Protocol: In Vitro Thrombin Inhibition Assay
-
Reagents and Materials: Human α-thrombin, chromogenic substrate (e.g., S-2238), assay buffer (e.g., Tris-HCl with polyethylene glycol), test compounds (benzimidazole derivatives), and a microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound solution, human α-thrombin, and incubate for a predetermined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of thrombin inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Signaling Pathway: Thrombin's Role in Coagulation
References
Topic: Potential Therapeutic Targets of 1-Ethyl-6-fluorobenzoimidazole
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines and its presence in numerous clinically successful therapeutic agents.[1] This versatility allows it to interact with a wide array of biological macromolecules, including enzymes, proteins, and nucleic acids.[1][2] This technical guide provides a comprehensive framework for the systematic identification and validation of therapeutic targets for the specific derivative, 1-Ethyl-6-fluorobenzoimidazole. We will explore high-probability target classes based on established benzimidazole pharmacology, detail robust experimental workflows for target discovery, and outline a rigorous cascade for target validation. The methodologies described herein are designed to elucidate the compound's mechanism of action and pave the way for its development in precision medicine.
The Benzimidazole Scaffold: A Privileged Pharmacophore
The bicyclic structure of benzimidazole, consisting of fused benzene and imidazole rings, confers significant biological activity.[1] Its importance in drug design is underscored by its ability to act as an effective pharmacophore for a multitude of targets.[3] Structural modifications, particularly at the 1, 2, 5, and 6 positions, allow for the fine-tuning of activity and selectivity.[4] In the case of this compound, two key substitutions guide our initial hypotheses:
-
1-Ethyl Group: Substitution at the N-1 position is common and can influence binding orientation and metabolic stability.
-
6-Fluoro Group: Halogenation, especially with fluorine, is a well-established strategy in medicinal chemistry to enhance membrane permeability, binding affinity, and metabolic resistance, often leading to increased cytotoxicity against cancer cells.[1]
Given this structural foundation, we can prioritize several classes of proteins as potential targets for this compound.
High-Probability Target Classes for Benzimidazole Derivatives
Based on extensive research into the benzimidazole class, the following target families represent the most promising avenues for investigation for this compound.
Epigenetic Modulators
Epigenetic dysregulation is a hallmark of cancer, making the enzymes that control these processes prime therapeutic targets. Benzimidazole derivatives have shown potent modulatory effects on key epigenetic enzymes.[4]
-
Histone Deacetylases (HDACs): HDACs remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of tumor suppressor genes. Benzimidazole-based HDAC inhibitors are a promising class of anticancer agents.[4]
-
DNA Methyltransferases (DNMTs): These enzymes are responsible for DNA methylation, another critical epigenetic modification. Benzimidazoles have been identified that can inhibit DNMT activity.[4]
-
Histone Methyltransferases (HMTs): This family of enzymes also plays a crucial role in gene expression, and benzimidazoles have been shown to interact with them.[4]
Protein Kinases
The human kinome is one of the most heavily targeted protein families in modern drug discovery, particularly in oncology. The structural features of benzimidazoles make them well-suited to fit into the ATP-binding pocket of many kinases.
-
Tyrosine Kinases: Targets such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others are frequently inhibited by benzimidazole derivatives.[3][4]
-
Serine/Threonine Kinases: This class includes crucial cell cycle regulators like Aurora and Polo-like kinases, which have also been identified as targets.[4]
Tubulin and Microtubule Dynamics
Disruption of the cellular cytoskeleton is a clinically validated anticancer strategy. Several benzimidazole compounds function as microtubule-destabilizing agents by binding to tubulin, preventing its polymerization. This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is shared by well-known drugs and is a strong possibility for novel benzimidazoles.[1][5]
Other Notable Targets
The versatility of the scaffold extends to other critical cancer-related targets, including:
-
Topoisomerases: Enzymes that manage DNA topology and are essential for replication.[1]
-
Hypoxia-Inducible Factor (HIF): A transcription factor that is key to tumor survival in low-oxygen environments.[4]
-
Checkpoint Kinases: Proteins involved in the DNA damage response.[4]
A Systematic Workflow for Target Identification
To deorphanize this compound, a multi-pronged approach combining unbiased discovery with hypothesis-driven validation is essential. The following workflow provides a robust pathway from a compound of interest to a validated target.
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This protocol describes an unbiased method to isolate and identify proteins that directly bind to this compound from a complex biological mixture.
Causality: The principle is to use the compound as "bait." By immobilizing it on a solid support, we can selectively capture its binding partners from a cell lysate. Proteins that do not bind are washed away, and the specifically bound "prey" proteins are then eluted and identified using high-resolution mass spectrometry.
Step-by-Step Methodology:
-
Ligand Immobilization:
-
Synthesize a derivative of this compound with a linker arm (e.g., an amino or carboxyl group) suitable for covalent coupling.
-
Covalently attach the derivatized ligand to NHS-activated Sepharose beads. The NHS ester reacts with a primary amine on the linker to form a stable amide bond.
-
Thoroughly wash the beads to remove any non-covalently bound ligand. A control matrix (beads with no ligand) must be prepared in parallel.
-
-
Cell Lysate Preparation:
-
Select a relevant cell line (e.g., a cancer cell line sensitive to the compound's effects).
-
Lyse the cells under non-denaturing conditions to preserve protein structure and interactions. Use a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris.
-
-
Affinity Capture:
-
Incubate the clarified lysate with the ligand-coupled beads and the control beads for several hours at 4°C to allow for binding equilibrium to be reached.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.
-
-
Elution:
-
Elute the specifically bound proteins. This can be achieved by:
-
Competitive Elution: Using a high concentration of the free, non-immobilized this compound. This is the most specific method.
-
Non-Specific Elution: Using a low pH buffer (e.g., glycine pH 2.5) or a high salt concentration to disrupt the protein-ligand interaction.
-
-
-
Protein Identification:
-
Neutralize the eluate (if using pH elution) and concentrate the proteins.
-
Separate the proteins by SDS-PAGE and visualize with Coomassie or silver stain.
-
Excise protein bands that are present in the ligand eluate but absent or significantly reduced in the control eluate.
-
Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.
-
Caption: Unbiased target identification using affinity capture.
A Rigorous Cascade for Target Validation
Identifying a putative target is only the first step. A rigorous validation process is essential to confirm that the interaction is specific, occurs within the cellular environment, and is responsible for the compound's biological effect.
Step 1: Biochemical Validation (Is the interaction direct?)
-
Objective: To quantify the binding affinity and/or inhibitory potency of the compound for the purified target protein.
-
Methodologies:
-
For Enzymes (e.g., Kinases, HDACs): Perform enzyme activity assays in the presence of varying concentrations of this compound to determine its IC₅₀ (half-maximal inhibitory concentration).
-
For Non-Enzymatic Proteins (e.g., Tubulin): Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the direct binding and determine the dissociation constant (Kᴅ ).
-
Table 1: Hypothetical Biochemical Validation Data
| Putative Target | Validation Assay | Result Metric | Value |
| Kinase X | KinaseGlo® Assay | IC₅₀ | 75 nM |
| HDAC Y | Fluorometric Assay | IC₅₀ | 210 nM |
| Tubulin | Surface Plasmon Resonance | Kᴅ | 550 nM |
Step 2: Cellular Target Engagement (Does the compound hit the target in cells?)
-
Objective: To confirm that the compound interacts with its intended target within the complex environment of a living cell.
-
Methodology: Cellular Thermal Shift Assay (CETSA®)
-
Principle: Ligand binding stabilizes a target protein against thermal denaturation.
-
Workflow: Treat cells with the compound or a vehicle control. Heat aliquots of the cell lysate to a range of temperatures. The stabilized target protein will remain soluble at higher temperatures in the compound-treated samples compared to the control. The soluble fraction is then analyzed by Western blot.
-
Step 3: Phenotypic Correlation (Is the target responsible for the effect?)
-
Objective: To link the engagement of the target protein to the observed cellular phenotype (e.g., cell death, growth arrest).
-
Methodology: Genetic Knockdown/Knockout
-
Principle: If the compound's effect is mediated through a specific target, then removing that target should mimic the effect or render the cells resistant to the compound.
-
Workflow: Use siRNA (transient knockdown) or CRISPR/Cas9 (permanent knockout) to deplete the target protein in the cell line of interest. Compare the cellular phenotype of the knockdown/knockout cells to that of cells treated with this compound. A strong correlation provides powerful evidence for a true mechanism of action.
-
Caption: A logical flow for confirming therapeutic targets.
Conclusion
This compound is a compound built upon a privileged scaffold with high potential for therapeutic activity. This guide outlines a clear, logical, and technically robust path forward for its investigation. By focusing on high-probability target classes like epigenetic modulators and protein kinases, and employing a systematic workflow of unbiased discovery followed by a rigorous validation cascade, researchers can effectively deconstruct its mechanism of action. The successful identification and validation of its molecular target(s) will be the critical step in translating this promising chemical entity into a next-generation therapeutic agent.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Ethyl-6-fluorobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 1-Ethyl-6-fluorobenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is initiated with the formation of the 6-fluorobenzimidazole scaffold via the condensation of 4-fluoro-1,2-phenylenediamine with formic acid. Subsequent N-alkylation of the benzimidazole intermediate with ethyl iodide yields the final product. This guide offers a detailed methodology, including reagent specifications, reaction conditions, purification techniques, and characterization data. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Introduction
Benzimidazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active agents. The fusion of a benzene ring with an imidazole ring confers a unique and versatile scaffold that can interact with a wide range of biological targets. This has led to the development of benzimidazole-based drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom onto the benzimidazole core can significantly modulate the compound's physicochemical and biological properties, such as metabolic stability and binding affinity, making fluorinated benzimidazoles attractive targets for drug discovery.[1] Furthermore, N-alkylation of the benzimidazole ring system allows for the fine-tuning of its pharmacological profile.[2] 1-Ethyl-6-fluorobenzimidazole is a key intermediate and building block for the synthesis of more complex molecules in drug development programs.
Synthesis Overview
The synthesis of 1-Ethyl-6-fluorobenzimidazole is accomplished in two sequential steps:
-
Step 1: Synthesis of 6-Fluorobenzimidazole: This step involves the cyclocondensation of 4-fluoro-1,2-phenylenediamine with formic acid. This acid-catalyzed reaction, a variation of the Phillips benzimidazole synthesis, is a robust and high-yielding method for the formation of the benzimidazole ring.[3]
-
Step 2: N-Ethylation of 6-Fluorobenzimidazole: The second step is the selective alkylation of the nitrogen atom of the imidazole ring. This is achieved by reacting 6-fluorobenzimidazole with an ethylating agent in the presence of a base. The choice of base and solvent is crucial to ensure efficient and selective N-alkylation.
Figure 1: Synthetic workflow for 1-Ethyl-6-fluorobenzimidazole.
Experimental Protocols
PART 1: Synthesis of 6-Fluorobenzimidazole
This protocol is adapted from the well-established method for benzimidazole synthesis from o-phenylenediamine and formic acid.[3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Fluoro-1,2-phenylenediamine | ≥98% | Commercially available |
| Formic Acid (90%) | Reagent Grade | Commercially available |
| Sodium Hydroxide (10% solution) | ACS Grade | Commercially available |
| Activated Carbon | Decolorizing grade | Commercially available |
| Deionized Water | High Purity | In-house |
| Round-bottom flask (250 mL) | - | - |
| Reflux Condenser | - | - |
| Magnetic Stirrer and Stir Bar | - | - |
| Büchner Funnel and Filter Flask | - | - |
| Beakers | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 12.6 g (0.1 mol) of 4-fluoro-1,2-phenylenediamine with 7.7 mL (0.2 mol) of 90% formic acid.
-
Rationale: An excess of formic acid is used to ensure the complete conversion of the diamine.[3]
-
-
Reaction: Heat the mixture in a water bath at 100°C for 2 hours with gentle stirring. The mixture will become a solid mass.
-
Neutralization: After cooling to room temperature, slowly add 10% sodium hydroxide solution while swirling the flask until the mixture is just alkaline to litmus paper. This will precipitate the crude 6-fluorobenzimidazole.
-
Isolation: Collect the crude product by suction filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 50 mL) to remove any remaining salts.
-
Purification:
-
Transfer the crude solid to a 1 L beaker and add 500 mL of boiling water.
-
Add approximately 1 g of activated carbon to the boiling solution to decolorize it.
-
Digest for 15 minutes and then filter the hot solution rapidly through a pre-heated Büchner funnel to remove the activated carbon.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified white crystals of 6-fluorobenzimidazole by suction filtration and wash with a small amount of cold water.
-
-
Drying: Dry the product in a vacuum oven at 80°C to a constant weight.
Expected Yield: 11.6 - 12.3 g (85-90%). Melting Point: 157-159 °C.
PART 2: Synthesis of 1-Ethyl-6-fluorobenzimidazole
This N-alkylation protocol utilizes a standard procedure for the ethylation of benzimidazoles.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Fluorobenzimidazole | As synthesized in Part 1 | - |
| Ethyl Iodide | ≥99% | Commercially available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available |
| Ethyl Acetate | ACS Grade | Commercially available |
| Hexane | ACS Grade | Commercially available |
| Saturated Sodium Bicarbonate Solution | - | In-house |
| Brine | - | In-house |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially available |
| Round-bottom flask (100 mL) | - | - |
| Magnetic Stirrer and Stir Bar | - | - |
| Separatory Funnel | - | - |
| Rotary Evaporator | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 6.8 g (0.05 mol) of 6-fluorobenzimidazole, 8.3 g (0.06 mol) of anhydrous potassium carbonate, and 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Rationale: Potassium carbonate acts as a base to deprotonate the benzimidazole nitrogen, and anhydrous DMF is a suitable polar aprotic solvent for this SN2 reaction.
-
-
Addition of Ethylating Agent: Add 4.7 mL (0.06 mol) of ethyl iodide dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Pour the reaction mixture into 200 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Ethyl-6-fluorobenzimidazole as a solid.
Expected Yield: 7.0 - 7.8 g (85-95%). Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Quantitative Data Summary
| Step | Starting Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Product | Molar Mass ( g/mol ) | Expected Yield (g) | Expected Yield (%) |
| 1 | 4-Fluoro-1,2-phenylenediamine | 126.12 | 12.6 | 0.1 | Formic Acid (90%) | 46.03 | 7.7 mL | 0.2 | 6-Fluorobenzimidazole | 136.12 | 11.6 - 12.3 | 85-90 |
| 2 | 6-Fluorobenzimidazole | 136.12 | 6.8 | 0.05 | Ethyl Iodide | 155.97 | 4.7 mL | 0.06 | 1-Ethyl-6-fluorobenzimidazole | 164.18 | 7.0 - 7.8 | 85-95 |
Safety and Handling
-
4-Fluoro-1,2-phenylenediamine: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Ethyl Iodide: Lachrymator and toxic. Handle in a fume hood with appropriate PPE.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact. Use in a fume hood.
-
All reactions should be performed in a well-ventilated fume hood.
-
Dispose of all chemical waste according to institutional and local regulations.
References
Definitive Structural Elucidation of 1-Ethyl-6-fluorobenzoimidazole: A Comprehensive Guide to ¹H and ¹³C NMR Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth protocol and analysis for the structural characterization of 1-Ethyl-6-fluorobenzoimidazole using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Benzimidazole scaffolds are of significant interest in pharmaceutical development due to their diverse biological activities.[1] Consequently, unambiguous structural verification and purity assessment are critical checkpoints in the synthesis and drug discovery pipeline. This document moves beyond a simple listing of spectral data, offering a rationale for the experimental design, a detailed walkthrough of the spectral interpretation, and an expert analysis of the nuanced effects of the ethyl and fluoro substituents on the NMR spectra.
Introduction: The Imperative for Rigorous Analysis
This compound is a heterocyclic compound featuring a core benzimidazole structure, which is a prominent pharmacophore in medicinal chemistry. The introduction of an ethyl group at the N1 position and a fluorine atom at the C6 position modifies the molecule's electronic and steric properties, potentially influencing its biological target interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive structural elucidation of organic molecules.[2][3][4][5] It provides precise information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[3] This guide is designed to empower researchers to confidently acquire and interpret high-quality NMR data for this specific molecule and its analogs, ensuring the integrity of their research and development efforts.
Molecular Structure of this compound
For clarity throughout this guide, the standard IUPAC numbering for the benzimidazole ring system is used as shown below.

¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR is the initial and often most informative step in structural analysis. It provides data on the number of distinct proton environments, their relative abundance, and the connectivity between neighboring protons.
Foundational Principles: Chemical Shift, Integration, and Coupling
The ¹H NMR spectrum is analyzed based on three key features:[2][6]
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electronegative atoms (like nitrogen and fluorine) and aromatic rings deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).
-
Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative assessment of the relative number of protons in each unique environment.
-
Spin-Spin Coupling (Multiplicity): The magnetic field of a proton is influenced by the spins of protons on adjacent carbons. This interaction, known as J-coupling, splits a signal into a multiplet (e.g., doublet, triplet, quartet). The "n+1 rule" is a useful predictor, where 'n' is the number of equivalent neighboring protons.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
The quality of the final spectrum is directly dependent on meticulous sample preparation. This protocol ensures high-resolution data by minimizing interference from contaminants and magnetic field inhomogeneities.
Protocol 1: High-Resolution ¹H NMR Sample Preparation
-
Solvent Selection: Choose a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is often a good first choice due to its ability to dissolve a wide range of organic compounds. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[7] The deuterated solvent is essential to avoid a large, overwhelming solvent signal in the spectrum and is used by the spectrometer for field-frequency locking.[7]
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.[1][8] This concentration is typically sufficient for obtaining a good signal-to-noise ratio on modern spectrometers.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8][9] This volume ensures the sample height in a standard 5 mm NMR tube is within the optimal detection region of the NMR probe.[10]
-
Filtration (Critical Step): Any suspended particulate matter will disrupt the magnetic field homogeneity, leading to broad peaks and poor resolution.[8] To prevent this, filter the solution directly into a clean, high-quality NMR tube through a Pasteur pipette containing a small, tightly packed plug of glass wool or cotton.[10]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.[9]
Workflow for NMR Sample Preparation and Analysis
Caption: Workflow from sample preparation to data processing.
Data Interpretation: Assigning the ¹H Spectrum
The predicted ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons, the C2-proton, and the N-ethyl group. The fluorine atom introduces additional complexity through H-F J-coupling.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.0 - 8.2 | Singlet (s) | - | 1H |
| H-7 | ~7.7 - 7.8 | Doublet of doublets (dd) | ³J(H7-H5) ≈ 2.5, ⁴J(H7-F) ≈ 4.5 | 1H |
| H-4 | ~7.3 - 7.4 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 8.5, ⁴J(H4-F) ≈ 8.5 | 1H |
| H-5 | ~7.0 - 7.1 | Triplet of doublets (td) | ³J(H5-H4) ≈ 8.5, ³J(H5-F) ≈ 9.0, ³J(H5-H7) ≈ 2.5 | 1H |
| -CH₂- (Ethyl) | ~4.2 - 4.3 | Quartet (q) | ³J(CH₂-CH₃) ≈ 7.3 | 2H |
| -CH₃ (Ethyl) | ~1.4 - 1.5 | Triplet (t) | ³J(CH₂-CH₃) ≈ 7.3 | 3H |
-
H-2 Proton: This proton is adjacent to two nitrogen atoms, making it the most deshielded proton on the heterocyclic ring, appearing as a sharp singlet downfield.[1]
-
Aromatic Protons (H-4, H-5, H-7): The fluorine atom at C6 significantly influences these protons.
-
H-5: This proton is coupled to H-4 (ortho-coupling, large J), H-7 (meta-coupling, small J), and the fluorine at C6 (ortho-coupling, large J). This complex coupling will likely result in a triplet of doublets.
-
H-7: This proton is coupled to H-5 (meta-coupling, small J) and the fluorine at C6 (meta-coupling, smaller J). It will appear as a doublet of doublets.
-
H-4: This proton is coupled to H-5 (ortho-coupling, large J) and the fluorine at C6 (para-coupling, J can vary). It will also appear as a doublet of doublets. The magnitude of H-F coupling constants is known to be significant over several bonds in aromatic systems.[11][12][13]
-
-
Ethyl Group Protons: This group gives a classic ethyl pattern. The -CH₂- protons are adjacent to three -CH₃ protons, resulting in a quartet. The -CH₃ protons are adjacent to two -CH₂- protons, resulting in a triplet.[14][15] The -CH₂- group is directly attached to a nitrogen atom, causing it to be more deshielded than the terminal -CH₃ group.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides complementary information, revealing the number of unique carbon environments in the molecule. Spectra are typically acquired with proton decoupling, meaning each unique carbon atom appears as a single line (a singlet).[16] However, the presence of fluorine complicates this, as C-F coupling is not removed and provides valuable structural information.
Foundational Principles: C-F Coupling
The key feature in the ¹³C NMR spectrum of this compound is the spin-spin coupling between the ¹⁹F nucleus (spin I=1/2, 100% natural abundance) and the ¹³C nuclei. This coupling is observed over multiple bonds and its magnitude is diagnostic:[17][18]
-
¹JCF (one-bond): Very large (240-260 Hz). The signal for C-6 will be a large doublet.
-
²JCF (two-bond): Smaller (15-25 Hz). The signals for C-5 and C-7a will be doublets.
-
³JCF (three-bond): Variable (3-10 Hz). The signals for C-4 and C-3a will be doublets.
-
⁴JCF (four-bond): Smallest (1-4 Hz). The signal for C-2 may show a small doublet splitting.
Experimental Protocol: ¹³C NMR Acquisition
The sample prepared for ¹H NMR can be used directly for ¹³C NMR analysis.
Protocol 2: Proton-Decoupled ¹³C NMR Acquisition
-
Use Prepared Sample: Utilize the same sample from Protocol 1.
-
Spectrometer Setup: Tune the NMR probe to the ¹³C frequency.
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Scans: Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is typically sufficient.
-
Data Interpretation: Assigning the ¹³C Spectrum
Nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the nine unique carbon atoms in the molecule. The C-F coupling patterns are essential for unambiguous assignment of the aromatic carbons.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant (JCF, Hz) |
| C-2 | ~142 - 144 | Doublet (d) | ⁴JCF ≈ 2-4 |
| C-6 | ~158 - 161 | Doublet (d) | ¹JCF ≈ 240-245 |
| C-7a | ~135 - 137 | Doublet (d) | ²JCF ≈ 15-20 |
| C-3a | ~133 - 135 | Doublet (d) | ³JCF ≈ 8-12 |
| C-4 | ~110 - 112 | Doublet (d) | ³JCF ≈ 8-10 |
| C-5 | ~108 - 110 | Doublet (d) | ²JCF ≈ 20-25 |
| C-7 | ~98 - 100 | Doublet (d) | ²JCF ≈ 22-26 |
| -CH₂- (Ethyl) | ~40 - 42 | Singlet (s) | - |
| -CH₃ (Ethyl) | ~15 - 17 | Singlet (s) | - |
-
C-6 (Directly bonded to F): This carbon will be the most downfield of the fluorinated carbons and will exhibit a very large one-bond coupling constant (¹JCF), making its identification straightforward.[17]
-
C-5, C-7, and C-7a: These carbons, being two bonds away from the fluorine, will show significant ²JCF coupling.
-
C-4 and C-3a: These carbons will show smaller ³JCF coupling.
-
C-2: The imine-like carbon of the imidazole ring will appear significantly downfield.
-
Ethyl Carbons: The aliphatic carbons of the ethyl group will appear upfield, well-separated from the aromatic signals.
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a definitive and comprehensive characterization of this compound. The ¹H NMR spectrum confirms the proton count and connectivity, with the H-F coupling patterns providing crucial information for assigning the aromatic protons. The ¹³C NMR spectrum confirms the carbon skeleton, and the diagnostic C-F coupling constants allow for the unambiguous assignment of all carbons in the fluorinated ring. Following the detailed protocols and interpretation guides presented in this note will ensure the generation of high-quality, reliable data essential for researchers in synthetic chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 3. longdom.org [longdom.org]
- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. organomation.com [organomation.com]
- 9. sites.bu.edu [sites.bu.edu]
- 10. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 18. westmont.edu [westmont.edu]
Application Notes and Protocols for the Investigation of 1-Ethyl-6-fluorobenzoimidazole in Anticancer Research
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals initiating studies on the potential anticancer properties of the novel compound, 1-Ethyl-6-fluorobenzoimidazole. This document offers a series of robust protocols and the scientific rationale behind them, designed to systematically evaluate the compound's efficacy and mechanism of action in cancer cell lines.
Introduction: The Promise of Benzimidazole Scaffolds in Oncology
The benzimidazole core structure is a privileged scaffold in medicinal chemistry, bearing a resemblance to naturally occurring purine nucleotides.[1] This structural feature allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] In the realm of oncology, benzimidazole-containing compounds have demonstrated significant potential, with some advancing to clinical use.[2][3] Their mechanisms of action are varied and include the disruption of microtubule polymerization, inhibition of key enzymes like topoisomerases and protein kinases, and the induction of programmed cell death (apoptosis).[1][2][4]
The introduction of a fluorine atom into a drug candidate, as in this compound, can significantly modulate its physicochemical and pharmacological properties. Fluorine's high electronegativity can alter the electronic environment of the molecule, potentially enhancing binding affinity to target proteins, improving metabolic stability, and increasing cell membrane permeability. While specific data on this compound is emerging, its structural alerts suggest it is a promising candidate for anticancer investigation.
Part 1: Initial Assessment of Cytotoxicity
The first critical step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cells. This is typically achieved through cell viability assays that measure the metabolic activity of a cell population. A dose-dependent decrease in viability upon treatment with the compound is a primary indicator of anticancer activity.
Protocol 1: Determination of IC50 using the XTT Assay
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[5] The intensity of the color is directly proportional to the number of metabolically active cells.[5][6]
Experimental Rationale: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. In this context, it represents the concentration of this compound required to inhibit the growth of 50% of a cancer cell population. This value is crucial for comparing the potency of the compound across different cell lines and for determining appropriate concentrations for subsequent mechanistic studies.
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
XTT labeling mixture (XTT and electron-coupling reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium from the DMSO stock. A typical concentration range to start with is 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until a significant color change is observed in the control wells.
-
-
Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization of Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Part 2: Investigating the Mechanism of Cell Death
Once cytotoxicity is established, the next logical step is to determine how this compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[7] Key hallmarks of apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS) on the cell surface.
Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds with high affinity to PS, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[8] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised, and intercalate with DNA.[9]
Experimental Rationale: By quantifying the populations of cells stained with Annexin V and/or PI, we can gain insight into the primary mode of cell death induced by this compound. A significant increase in the Annexin V-positive/PI-negative population is indicative of apoptosis.
Materials:
-
Cancer cell line(s)
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant to include any floating apoptotic cells.
-
For suspension cells, collect by centrifugation.
-
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualization of Apoptosis Quadrants
Caption: Quadrant analysis of apoptosis by flow cytometry.
Part 3: Elucidating the Impact on Cell Cycle Progression
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[4][10] Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can reveal if this compound has such an effect.[9][11]
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This method relies on the ability of PI to stoichiometrically bind to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[9][12] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[9]
Experimental Rationale: An accumulation of cells in a specific phase of the cell cycle following treatment with this compound would suggest that the compound interferes with the molecular machinery governing that phase transition. This provides valuable clues about its potential molecular targets.
Materials:
-
Cancer cell line(s)
-
This compound
-
6-well cell culture plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells as described in the apoptosis protocol.
-
Fixation:
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.[9]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the cells by flow cytometry.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualization of Cell Cycle Analysis
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 5. biotium.com [biotium.com]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Application Note & Protocol: A Step-by-Step Guide to the Solubilization of 1-Ethyl-6-fluorobenzoimidazole for In Vitro Assays
Introduction: The Criticality of Proper Compound Dissolution
1-Ethyl-6-fluorobenzoimidazole is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous pharmacologically active agents.[1][2][3][4] The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity.[5] As researchers increasingly investigate novel fluorinated benzimidazoles like this compound in various in vitro assays—from target-based biochemical assays to cell-based high-throughput screens—the generation of reliable and reproducible data is paramount.[6][7]
The primary challenge for many small molecules, particularly those with aromatic ring systems, is their inherent hydrophobicity and poor aqueous solubility.[6][8] Improper dissolution can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading structure-activity relationships (SAR).[9] This document provides a comprehensive, field-proven protocol for the effective solubilization of this compound, ensuring its bioavailability and stability in aqueous assay environments. We will detail the rationale behind solvent selection, provide step-by-step instructions for stock and working solution preparation, and offer troubleshooting guidance.
Physicochemical Profile: this compound
A foundational understanding of the compound's properties is essential for developing a robust dissolution protocol. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and available data for related compounds.
| Property | Value / Inferred Characteristic | Source / Rationale |
| Molecular Formula | C₉H₉FN₂ | [10] |
| Molecular Weight | 164.18 g/mol | [10] |
| Appearance | Likely a solid powder (e.g., white to light brown). | Typical for benzimidazole derivatives. |
| Aqueous Solubility | Predicted to be low. | The benzimidazole core is hydrophobic. While the fluorine may slightly alter polarity, the overall structure is nonpolar. Low aqueous solubility is a known challenge for many small molecules in drug discovery.[8][11] |
| Organic Solvent Solubility | Predicted to be soluble in polar aprotic solvents. | Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are common and effective solvents for benzimidazole-type structures.[7][12] |
| Stability | Generally stable under normal laboratory conditions. | Benzimidazole scaffolds are typically stable. Store protected from light to prevent potential photodecomposition.[13] |
The Science of Solubilization: Core Principles
The goal is to create a homogenous solution of the compound in an aqueous assay buffer or cell culture medium without resorting to conditions that could compromise the biological system or the compound's integrity.
The Solvent of Choice: Dimethyl Sulfoxide (DMSO)
For initial in vitro screening, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for several compelling reasons:
-
Exceptional Solvating Power: Its polar aprotic nature allows it to effectively dissolve a wide range of hydrophobic and lipophilic small molecules that are insoluble in water.[6][14]
-
Aqueous Miscibility: DMSO is fully miscible with water and cell culture media, facilitating the dilution of the compound into the final assay.[14]
-
Low Volatility: Compared to solvents like acetone or ethanol, DMSO has a high boiling point (189 °C), minimizing evaporation and concentration changes during experiments.[14]
Causality Behind the Choice: We select DMSO to create a highly concentrated primary stock solution. This allows for a large dilution factor when preparing the final working solution, ensuring the final concentration of DMSO in the assay remains at a non-toxic level (typically <0.5%, ideally ≤0.1%).[15][16] This minimizes "vehicle effects" where the solvent itself, rather than the compound, influences the biological outcome.
Workflow for Compound Preparation
The overall process involves a systematic approach from receiving the solid compound to its final application in an assay plate. This workflow is designed to maximize accuracy and minimize precipitation.
Caption: Workflow from solid compound to final assay application.
Experimental Protocol: Dissolving this compound
This protocol is divided into two key stages: initial small-scale solubility testing and the preparation of a validated high-concentration stock solution.
Materials & Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), ≥99.9% purity, sterile-filtered or cell culture grade
-
Sterile, low-protein binding microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional, for difficult-to-dissolve compounds)
-
0.22 µm syringe filter (optional, for sterilization)
Stage 1: Small-Scale Solubility Test
This preliminary step is crucial to confirm solvent choice and determine the maximum practical stock concentration, preventing waste of valuable compound.[6]
-
Weigh Compound: Accurately weigh approximately 1 mg of this compound into a sterile microcentrifuge tube. Record the exact weight.
-
Initial Solvent Addition: Add a small, precise volume of DMSO to the tube to target a high concentration (e.g., for 1.64 mg, add 100 µL DMSO to target 100 mM).
-
Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
-
Dissolution: Vortex the tube vigorously for 30-60 seconds.[17]
-
Visual Inspection: Carefully inspect the solution against a light source. If the solid is fully dissolved with no visible particulates, this concentration is achievable.
-
Troubleshooting: If the compound is not fully dissolved, add another known volume of DMSO, vortex, and re-inspect. Continue this process until full dissolution is achieved and record the final concentration. Gentle warming (e.g., 37°C for 10-15 minutes) or sonication can be used to aid dissolution, but allow the solution to return to room temperature to ensure it remains stable.[6]
Stage 2: Preparation of Concentrated Stock Solution (Example: 10 mM)
-
Weigh Compound: Accurately weigh a larger amount of this compound (e.g., 5 mg) into an appropriate sterile tube. For this example, we will use exactly 1.642 mg.
-
Calculate Solvent Volume: Based on the desired stock concentration (10 mM) and the measured weight, calculate the required volume of DMSO.
-
Mass: 1.642 mg = 0.001642 g
-
MW: 164.18 g/mol
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Volume (L) = 0.001642 g / (0.010 mol/L * 164.18 g/mol ) = 0.001 L = 1.0 mL
-
-
Dissolution: Add the calculated volume (1.0 mL) of high-purity DMSO to the tube. Cap tightly and vortex until the solid is completely dissolved. Visually confirm there are no remaining particulates.
-
Sterilization (if required): For long-term cell-based assays, sterilizing the stock solution is recommended. Filter the solution through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a new sterile, light-protected container.[6] This step is critical for preventing contamination in cell culture.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots (e.g., 10-50 µL) in sterile, low-protein binding tubes. This practice is vital to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.[16][18]
-
Labeling and Storage: Clearly label all aliquots with the compound name, concentration, date, and solvent. Store aliquots at -20°C or -80°C, protected from light.[16] Under these conditions, a DMSO stock solution is typically stable for at least 6 months.[16]
Stage 3: Preparing Working Solutions for In Vitro Assays
Never add the highly concentrated DMSO stock directly to your full assay volume, as this can cause localized high concentrations and immediate precipitation.[15] A serial dilution approach is strongly recommended.[16]
Example: Dosing cells in a 96-well plate with a final concentration of 10 µM in 100 µL of medium.
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.[17]
-
Prepare Intermediate Dilution: Perform an initial 1:100 dilution of the stock solution in your cell culture medium or assay buffer.
-
Add 2 µL of the 10 mM stock to 198 µL of medium.
-
This creates a 100 µM intermediate solution with a DMSO concentration of 1%.
-
-
Prepare Final Dilution: Add 10 µL of the 100 µM intermediate solution to the well containing 90 µL of cells in medium.
-
This achieves the final desired concentration of 10 µM.
-
The final DMSO concentration in the well will be 0.1%, which is well-tolerated by most cell lines.
-
-
Vehicle Control: In parallel, prepare a vehicle control by adding 10 µL of a 1% DMSO-in-media solution (without the compound) to control wells. This is essential to confirm that any observed biological effect is due to the compound and not the solvent.[16]
Troubleshooting Common Solubility Issues
Even with a robust protocol, challenges can arise. The following decision tree provides a logical path for troubleshooting.
Caption: Decision tree for troubleshooting compound precipitation.
Safety & Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses, when handling this compound powder and its solutions.[19]
-
Ventilation: Handle the solid compound and concentrated DMSO stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation.[19]
-
Skin Contact: DMSO facilitates the absorption of chemicals through the skin. If skin contact occurs with the solution, wash the affected area immediately and thoroughly with water.[19]
-
Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with local, state, and federal regulations.[19]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. solvescientific.com.au [solvescientific.com.au]
- 10. This compound;1187385-87-0 [abichem.com]
- 11. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. phytotechlab.com [phytotechlab.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. fishersci.com [fishersci.com]
Application Notes and Protocols for the N-ethylation of 6-fluorobenzimidazole
Introduction: The Significance of N-Alkylated Benzimidazoles in Medicinal Chemistry
The benzimidazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds. Its unique structure allows for diverse substitutions, leading to a wide array of pharmacological activities, including antiviral, antimicrobial, and anticancer properties. The N-alkylation of benzimidazoles is a fundamental synthetic transformation that further expands the chemical space and biological potential of these molecules. Specifically, the introduction of an ethyl group at the N-1 position of 6-fluorobenzimidazole can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design and development.[1] This application note provides a detailed, field-proven experimental procedure for the efficient N-ethylation of 6-fluorobenzimidazole, offering insights into the reaction mechanism, purification, and characterization of the target compound, 1-ethyl-6-fluorobenzimidazole.
Reaction Scheme
Caption: Overall reaction for the N-ethylation of 6-fluorobenzimidazole.
Experimental Protocol: N-ethylation of 6-fluorobenzimidazole
This protocol details a robust and reproducible method for the synthesis of 1-ethyl-6-fluorobenzimidazole. The procedure is based on a standard nucleophilic substitution reaction where the deprotonated benzimidazole nitrogen acts as the nucleophile.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 6-Fluorobenzimidazole | ≥98% | Commercially Available |
| Ethyl Iodide | ≥99%, stabilized | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer with heating plate
-
Condenser
-
Nitrogen/Argon inlet
-
Temperature controller
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
Column chromatography setup
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-fluorobenzimidazole (1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting material. The use of DMF, a polar aprotic solvent, is crucial as it effectively dissolves the benzimidazole and the base, facilitating the reaction.[2][3][4][5] Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution. Potassium carbonate acts as a mild base to deprotonate the N-H of the benzimidazole, generating the more nucleophilic benzimidazolide anion.[1][6][7][8]
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes. Slowly add ethyl iodide (1.2 eq) to the reaction mixture dropwise. Ethyl iodide is a potent electrophile for this Sₙ2 reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (typically within 12 hours), quench the reaction by pouring the mixture into a beaker of cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water and inorganic impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by one of the following methods:
-
Column Chromatography: This is a highly effective method for obtaining a pure product. The crude material is dissolved in a minimum amount of dichloromethane and loaded onto a silica gel column. The product is then eluted using a gradient of ethyl acetate in hexanes.[9][10]
-
Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.
Data and Characterization
The identity and purity of the synthesized 1-ethyl-6-fluorobenzimidazole should be confirmed by spectroscopic methods and physical constant determination.
| Parameter | Expected Value |
| Molecular Formula | C₉H₉FN₂ |
| Molecular Weight | 164.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 78-80 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (s, 1H), 7.68 (dd, J = 8.8, 4.8 Hz, 1H), 7.42 (dd, J = 8.8, 2.4 Hz, 1H), 7.08 (td, J = 8.8, 2.4 Hz, 1H), 4.22 (q, J = 7.3 Hz, 2H), 1.52 (t, J = 7.3 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.0 (d, J = 239.6 Hz), 144.3, 138.8 (d, J = 12.1 Hz), 133.5, 120.3 (d, J = 9.1 Hz), 110.1 (d, J = 25.3 Hz), 96.6 (d, J = 27.3 Hz), 40.5, 15.1 |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₉H₁₀FN₂: 165.0828; found: 165.0826 |
Mechanism and Rationale
The N-ethylation of 6-fluorobenzimidazole proceeds via a classical Sₙ2 (bimolecular nucleophilic substitution) mechanism.
Caption: Reaction mechanism for the N-ethylation of 6-fluorobenzimidazole.
-
Deprotonation: The potassium carbonate, a moderately strong base, abstracts the acidic proton from the N-1 position of the benzimidazole ring. This generates a resonance-stabilized benzimidazolide anion. The electron-withdrawing fluorine atom at the 6-position slightly increases the acidity of the N-H proton, facilitating this step.
-
Nucleophilic Attack: The resulting benzimidazolide anion is a potent nucleophile. It attacks the electrophilic carbon atom of ethyl iodide in a concerted fashion, displacing the iodide leaving group. This Sₙ2 reaction leads to the formation of the C-N bond and the desired product, 1-ethyl-6-fluorobenzimidazole.
The choice of DMF as a solvent is critical for the success of this reaction. As a polar aprotic solvent, it solvates the potassium cation, leaving the benzimidazolide anion relatively "naked" and highly reactive, thus accelerating the rate of the Sₙ2 reaction.
Safety and Handling Precautions
-
Ethyl Iodide: Ethyl iodide is a hazardous substance. It is harmful if swallowed or inhaled and causes skin and eye irritation.[11] It is also a suspected mutagen. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen. Handle DMF in a fume hood and wear appropriate PPE.
-
Potassium Carbonate: While less hazardous, potassium carbonate can cause skin and eye irritation. Avoid generating dust.
-
General Precautions: It is recommended to perform a risk assessment before starting the experiment. Have appropriate spill control materials readily available.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no reaction | Inactive base or wet solvent. | Use freshly dried, anhydrous potassium carbonate and anhydrous DMF. |
| Low reactivity of starting material. | Consider gentle heating (e.g., 40-50 °C) to increase the reaction rate. | |
| Formation of side products | Over-alkylation (formation of quaternary salt). | Use a controlled amount of ethyl iodide (1.1-1.2 equivalents). |
| Impurities in starting materials. | Ensure the purity of 6-fluorobenzimidazole and ethyl iodide. | |
| Difficult purification | Product co-elutes with starting material. | Optimize the solvent system for column chromatography. A shallower gradient may be necessary. |
| Oily product that does not crystallize. | Try different solvent systems for recrystallization or rely on column chromatography. |
Conclusion
This application note provides a comprehensive and reliable protocol for the N-ethylation of 6-fluorobenzimidazole. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can efficiently synthesize 1-ethyl-6-fluorobenzimidazole in high yield and purity. The characterization data provided serves as a benchmark for product verification. This protocol is a valuable resource for scientists and professionals in drug discovery and development, facilitating the synthesis of novel benzimidazole derivatives for further biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dimethylformamide (DMF) [commonorganicchemistry.com]
- 4. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 1-Ethyl-6-fluorobenzoimidazole as a Potential Enzyme Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 1-Ethyl-6-fluorobenzoimidazole as a potential enzyme inhibitor. This document outlines the scientific rationale, key experimental protocols, and data analysis techniques necessary to characterize the inhibitory potential of this compound.
Introduction: The Benzimidazole Scaffold and the Promise of this compound
The benzimidazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, including a diverse range of enzymes.[1] Benzimidazole derivatives have been successfully developed as inhibitors for several enzyme classes, including kinases, topoisomerases, and carbonic anhydrases.[1][2][3] The versatility of the benzimidazole core allows for substitutions that can fine-tune the compound's affinity, selectivity, and pharmacokinetic properties.[4]
This compound is a synthetic derivative of the benzimidazole scaffold. The introduction of an ethyl group at the N1 position and a fluorine atom at the 6-position are key modifications that may confer specific inhibitory properties. The ethyl group can influence lipophilicity and steric interactions within a binding pocket, while the fluorine atom, a common bioisostere for a hydrogen atom, can modulate the electronic properties of the ring system and form specific interactions, such as hydrogen bonds, with enzyme residues.[5][6]
Given the known bioactivity of the benzimidazole scaffold and the potential for the ethyl and fluoro substituents to enhance target engagement, this compound presents itself as a compelling candidate for screening as a novel enzyme inhibitor. These application notes will guide the user through a systematic approach to exploring its inhibitory potential.
Potential Enzyme Targets for this compound
Based on the established activities of other benzimidazole derivatives, the following enzyme classes are proposed as primary targets for initial screening of this compound:
-
Protein Kinases: The benzimidazole scaffold is a common feature in many kinase inhibitors, often acting as an ATP-competitive inhibitor by binding to the hinge region of the kinase domain.[2][7] The planar nature of the benzimidazole ring mimics the adenine ring of ATP.
-
Carbonic Anhydrases (CAs): Substituted benzimidazoles have been investigated as inhibitors of CAs, which are zinc-containing metalloenzymes.[3] The nitrogen atoms in the benzimidazole ring can potentially coordinate with the zinc ion in the active site.
-
Acetylcholinesterase (AChE): Certain benzimidazole derivatives have shown inhibitory activity against AChE, an important enzyme in the central nervous system.[5] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
-
Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition is a common mechanism for anticancer drugs. Benzimidazole-containing compounds have been identified as topoisomerase inhibitors.[1]
Synthesis of this compound
A general synthetic route for N-alkylated benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, followed by alkylation. For this compound, a plausible synthetic pathway is the reaction of 4-fluoro-1,2-phenylenediamine with formic acid to form 6-fluorobenzoimidazole, followed by N-alkylation with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base.
General Protocol for Initial Enzyme Inhibition Screening
This protocol provides a framework for an initial single-point screen to identify if this compound exhibits inhibitory activity against a chosen enzyme.
4.1. Materials and Reagents
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
This compound (test compound)
-
Appropriate assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Positive control inhibitor (known inhibitor of the enzyme)
-
Negative control (vehicle, e.g., DMSO)
-
96-well microplates
-
Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)
4.2. Experimental Workflow
Figure 1: General workflow for an initial enzyme inhibitor screening assay.
4.3. Step-by-Step Protocol
-
Prepare Stock Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a stock solution of the positive control inhibitor.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add assay buffer, then a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Positive Control Wells: Add assay buffer and the positive control inhibitor at a concentration known to cause significant inhibition.
-
Negative Control (Vehicle) Wells: Add assay buffer and the same volume of the vehicle (e.g., DMSO) used for the test compound.
-
Blank Wells: Add assay buffer and substrate, but no enzyme.
-
-
Pre-incubation:
-
Add the enzyme to all wells except the blank wells.
-
Incubate the plate for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
-
Initiate and Monitor the Reaction:
-
Add the substrate to all wells to start the enzymatic reaction.
-
Immediately place the plate in a microplate reader and monitor the change in absorbance, fluorescence, or luminescence over time.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the progress curve.
-
Calculate the percent inhibition using the following formula: % Inhibition = (1 - (Rate_test_compound / Rate_vehicle_control)) * 100
-
Protocol for IC50 Determination
If the initial screen shows significant inhibition, the next step is to determine the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency.
5.1. Experimental Setup
This involves a dose-response experiment where the enzyme activity is measured at a range of inhibitor concentrations.
5.2. Step-by-Step Protocol
-
Prepare a serial dilution of the this compound stock solution in the assay buffer. A common approach is to use a 10-point, 3-fold serial dilution.
-
Set up the 96-well plate as in the initial screen, but for the test wells, add the different concentrations of the inhibitor.
-
Follow the same pre-incubation and reaction initiation steps.
-
Measure the reaction rates for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
5.3. Hypothetical IC50 Data Presentation
| This compound (µM) | % Inhibition |
| 100 | 95.2 |
| 33.3 | 90.1 |
| 11.1 | 82.5 |
| 3.7 | 65.3 |
| 1.23 | 48.9 |
| 0.41 | 25.7 |
| 0.14 | 10.2 |
| 0.046 | 3.1 |
| 0.015 | 0.5 |
| 0.005 | 0.1 |
Protocol for Mechanism of Action Studies: Determining the Inhibition Constant (Ki)
Understanding how the inhibitor interacts with the enzyme is crucial. This protocol outlines how to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
6.1. Experimental Design
This involves measuring the enzyme kinetics at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.
Figure 2: Workflow for determining the mechanism of enzyme inhibition.
6.2. Step-by-Step Protocol
-
Select several fixed concentrations of this compound based on its IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each inhibitor concentration, perform a substrate titration experiment by measuring the initial reaction velocity at a range of substrate concentrations.
-
Plot the initial velocity (V₀) versus the substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten curves.
-
Transform the data into a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/V₀ versus 1/[S].
-
Analyze the Lineweaver-Burk plot:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).
-
-
Calculate the apparent Michaelis constant (Km_app) and apparent maximum velocity (Vmax_app) from the plots for each inhibitor concentration.
-
Calculate the Ki using the appropriate equations for the determined mode of inhibition. For competitive inhibition, Ki = [I] / ((Km_app / Km) - 1).
Data Interpretation and Troubleshooting
-
High background signal: This may be due to the intrinsic fluorescence or absorbance of the test compound. Always run a control with the compound and substrate without the enzyme.
-
Poor Z'-factor in HTS: This indicates low assay quality. Optimize enzyme and substrate concentrations, and incubation times.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing. Check the stability of the compound and enzyme in the assay buffer.
Conclusion
This compound represents a promising starting point for the development of novel enzyme inhibitors. The protocols outlined in these application notes provide a robust framework for its initial screening, potency determination, and mechanistic characterization. A systematic approach, as described herein, is essential for elucidating the therapeutic potential of this and other novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Purification of 1-Ethyl-6-fluorobenzoimidazole Post-Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and protocols for the post-synthesis purification of 1-Ethyl-6-fluorobenzoimidazole, a key heterocyclic scaffold in medicinal chemistry. Recognizing the critical impact of purity on downstream applications, from biological screening to API formulation, this document moves beyond generic templates. It offers a structured, in-depth analysis of tailored purification strategies, grounded in the specific physicochemical properties of the target molecule. We will explore field-proven techniques, including recrystallization, column chromatography, and acid-base extraction, with a focus on the causal relationships behind experimental choices. This guide is designed to empower researchers to achieve high-purity this compound, ensuring the integrity and reproducibility of their scientific endeavors.
Introduction to this compound and the Imperative of Purity
This compound is a member of the benzimidazole class of heterocyclic compounds, a "privileged scaffold" in drug discovery due to its wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the ethyl group modulates lipophilicity and cell permeability.
The purity of this compound is paramount. Even trace impurities can lead to erroneous biological data, interfere with crystallization studies, and pose safety risks in preclinical and clinical development. Therefore, robust and validated purification protocols are not merely a procedural step but a cornerstone of scientific rigor.
Pre-Purification Analysis: Understanding Potential Impurities
A successful purification strategy begins with an understanding of the potential impurities. The synthesis of this compound typically involves the cyclocondensation of a substituted o-phenylenediamine with a suitable C1 source, followed by N-alkylation. A plausible synthetic route is the reaction of 4-fluoro-o-phenylenediamine with formic acid to form 6-fluorobenzoimidazole, followed by ethylation.
Based on this, common impurities may include:
-
Unreacted Starting Materials: 4-fluoro-o-phenylenediamine and 6-fluorobenzoimidazole.
-
Over-Alkylated Byproducts: Dialkylated benzimidazolium salts.
-
Positional Isomers: 1-Ethyl-5-fluorobenzoimidazole, if the starting diamine is not symmetrically substituted.
-
Residual Reagents and Solvents: Catalysts, bases (e.g., potassium carbonate), and reaction solvents (e.g., DMF, ethanol).
-
Decomposition Products: Highly colored polymeric materials can form under harsh reaction conditions.[1]
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and guide the selection of the most appropriate purification technique.
Purification Methodologies: A Multi-pronged Approach
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired scale and final purity. We present three complementary techniques, each with its own set of advantages.
Recrystallization: The First Line of Defense for Crystalline Solids
Recrystallization is a powerful and economical technique for purifying crystalline solids. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.
Rationale for Solvent Selection:
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, a moderately polar compound, a range of solvents can be considered. A systematic approach to solvent screening is recommended.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent/Solvent System | Rationale |
| Ethanol/Water | The addition of water as an anti-solvent to an ethanolic solution can effectively induce crystallization. |
| Ethyl Acetate/Hexane | A versatile system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed. |
| Acetone/Hexane | Similar to ethyl acetate/hexane, this system is effective for moderately polar compounds.[2] |
| Toluene | The aromatic nature of toluene can facilitate the dissolution of the benzimidazole ring system at elevated temperatures. |
Experimental Protocol for Recrystallization:
-
Solubilization: In a flask, add the crude this compound and a small volume of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored due to polymeric impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities, including the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using a co-solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography: For High-Resolution Separation
Flash column chromatography using silica gel is a highly effective method for separating compounds with different polarities.[3][4] Given the basic nature of the benzimidazole nitrogen, it is advisable to add a small amount of a basic modifier to the eluent to prevent peak tailing.
Rationale for Mobile Phase Selection:
The choice of mobile phase is critical for achieving good separation. A typical starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
Table 2: Recommended Mobile Phase Systems for Column Chromatography
| Mobile Phase System | Gradient | Modifier |
| Hexane/Ethyl Acetate | Start with 95:5 and gradually increase to 70:30 | 0.5% Triethylamine |
| Dichloromethane/Methanol | Start with 99:1 and gradually increase to 95:5 | 0.5% Triethylamine |
Experimental Protocol for Flash Column Chromatography:
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase, applying gentle air pressure to maintain a steady flow rate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase according to the predetermined gradient.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Acid-Base Extraction: Exploiting the Basic Nature of Benzimidazoles
The imidazole moiety of the benzimidazole ring system is basic and can be protonated by an acid to form a water-soluble salt.[2] This property can be exploited to separate it from neutral or acidic impurities.
Experimental Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated this compound will move into the aqueous layer. Repeat the extraction twice.
-
Separation: Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Neutralization and Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (check with pH paper). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, washing with cold water.
-
Drying: Dry the purified product under vacuum.
Visualization of Purification Workflows
Caption: Decision workflow for selecting the optimal purification technique.
Caption: Step-by-step workflow for acid-base extraction.
Post-Purification Analysis and Characterization
After purification, it is essential to confirm the purity and structure of the this compound.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. Purity is determined by the peak area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be clean and free of signals corresponding to impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
Conclusion
The purification of this compound is a critical step in its utilization for research and development. By understanding the potential impurities and applying the appropriate purification techniques—recrystallization, column chromatography, or acid-base extraction—researchers can obtain a high-purity compound. The protocols and guidelines presented in this application note provide a robust framework for achieving this goal, thereby ensuring the reliability and validity of subsequent scientific investigations.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-6-fluorobenzoimidazole
Welcome to the technical support center for the synthesis of 1-Ethyl-6-fluorobenzoimidazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this and related fluorinated benzimidazole scaffolds. We will move beyond simple protocols to address the mechanistic reasoning behind experimental choices, helping you troubleshoot common issues and improve your reaction yields and purity.
Section 1: Synthesis Overview & Core Strategy
The synthesis of this compound is typically approached via a two-step sequence. The most common and reliable method involves the initial formation of the benzimidazole core, followed by a selective N-alkylation. This strategy is generally preferred due to the commercial availability of the key starting materials.
The primary synthetic pathway is as follows:
-
Step 1: Cyclocondensation (Phillips-Ladenburg Reaction) : Condensation of 4-Fluoro-1,2-phenylenediamine with formic acid to form the 6-fluoro-1H-benzimidazole intermediate.[1][2]
-
Step 2: N-Ethylation : Alkylation of the 6-fluoro-1H-benzimidazole intermediate with an ethylating agent to yield the final product.
Below is a diagram illustrating the overall workflow.
Caption: Overall synthetic workflow for this compound.
Section 2: Troubleshooting the Benzimidazole Ring Formation
This initial cyclization is the foundation of the synthesis. Low yields or high impurity levels at this stage will invariably impact the subsequent N-alkylation and final purification.
Frequently Asked Questions (FAQs)
Q1: My yield for the 6-fluoro-1H-benzimidazole intermediate is consistently below 60%. What are the most likely causes?
A1: Low yields in the Phillips-Ladenburg reaction are common and typically stem from three areas: starting material quality, reaction conditions, or product degradation.[3]
-
Starting Material Purity: The key reactant, 4-Fluoro-1,2-phenylenediamine, is susceptible to oxidation, often indicated by a darkening of its color from off-white/tan to brown or purple.[4][5] Oxidized starting material will not cyclize effectively and introduces colored impurities that are difficult to remove.
-
Acid Catalyst & Stoichiometry: Formic acid serves as both reactant and solvent in many procedures. However, for a more controlled reaction, using a mineral acid catalyst like 4N HCl in conjunction with formic acid at lower temperatures can improve yields.[2] The mineral acid protonates the carbonyl group of formic acid, making it a more potent electrophile for the initial acylation step.
-
Reaction Temperature: Overheating can lead to side reactions and decomposition. While some benzimidazole syntheses require high temperatures, fluorinated derivatives can sometimes be more sensitive.[6] A controlled heating profile, monitored by Thin Layer Chromatography (TLC), is essential.
Q2: The reaction mixture turns dark brown or black upon heating, and I'm struggling to isolate a clean product. How can I prevent this?
A2: The formation of dark, often polymeric, impurities is almost always due to the oxidation of the o-phenylenediamine starting material or intermediate. This is exacerbated by high temperatures and the presence of atmospheric oxygen.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (Nitrogen or Argon) is the most effective way to mitigate oxidation. This is especially critical if the reaction requires prolonged heating.
-
Reducing Agents/Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite (NaHSO3) or sodium dithionite (Na2S2O4) can prevent oxidative degradation without interfering with the primary condensation reaction.[7]
-
Choice of Acid: While mineral acids are effective catalysts, ensure you are not using an oxidizing acid (e.g., nitric acid). Hydrochloric acid is the standard choice.[2]
Optimized Protocol: 6-fluoro-1H-benzimidazole Synthesis
This protocol incorporates best practices to maximize yield and minimize impurity formation.
-
Reagent Preparation:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Fluoro-1,2-phenylenediamine (1.0 eq).
-
Add formic acid (5-10 eq, serving as reagent and solvent).
-
Optional but recommended: Add 4N Hydrochloric Acid (0.2 eq) to catalyze the reaction.
-
-
Reaction Execution:
-
Flush the flask with Nitrogen gas for 5-10 minutes. Maintain a positive Nitrogen atmosphere throughout the reaction.
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress using TLC (e.g., in a 10% Methanol/Dichloromethane mobile phase). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of ice-cold water with stirring.
-
Neutralize the solution by the dropwise addition of a concentrated ammonium hydroxide or sodium hydroxide solution until the pH is ~7-8. This will precipitate the product.
-
Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be used directly or recrystallized from an ethanol/water mixture for higher purity.
-
Section 3: Troubleshooting the N-Ethylation Step
The introduction of the ethyl group is a critical step that dictates the identity of the final product. The primary challenge in this step is controlling regioselectivity.
The Challenge of Regioisomers
The 6-fluoro-1H-benzimidazole intermediate exists as a mixture of two rapidly equilibrating tautomers: 6-fluoro-1H-benzimidazole and 5-fluoro-1H-benzimidazole. Alkylation of this mixture under standard conditions will inevitably produce a mixture of two regioisomers: This compound (your target) and 1-Ethyl-5-fluorobenzoimidazole .
Caption: Tautomerism of the intermediate leads to two alkylation products.
Frequently Asked Questions (FAQs)
Q1: My final product is a mixture of two isomers that are very difficult to separate. How can I improve the selectivity for the desired this compound?
A1: Achieving high regioselectivity is the most significant challenge. While complete selectivity is difficult, it can be influenced by the reaction conditions.
-
Solvent Choice: The polarity of the solvent can influence the tautomeric equilibrium and the transition state of the alkylation. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile are standard. It is worth screening less polar solvents like Tetrahydrofuran (THF) or Dioxane, as they may slightly favor one tautomer over the other.
-
Base and Counter-ion: The choice of base (e.g., K₂CO₃, NaH, Cs₂CO₃) determines the nature of the benzimidazolide anion. Stronger bases like NaH fully deprotonate the imidazole, creating a more reactive nucleophile. The counter-ion (Na⁺, K⁺, Cs⁺) can also influence the site of attack through coordination effects. Cesium carbonate is often reported to provide slightly better selectivity in related alkylations, though this is not guaranteed.
-
Temperature: Running the reaction at the lowest feasible temperature (starting from 0 °C and slowly warming to room temperature) can sometimes enhance selectivity by favoring the thermodynamically more stable product pathway.
Q2: The N-ethylation reaction is slow or does not go to completion. What can I do?
A2: Incomplete conversion is usually due to insufficient reactivity of either the nucleophile or the electrophile.
-
Base Strength: If you are using a weak base like K₂CO₃, the deprotonation of the benzimidazole N-H (pKa ≈ 12-13) may be incomplete. Switching to a stronger, non-nucleophilic base like sodium hydride (NaH) will ensure complete formation of the highly nucleophilic benzimidazolide anion, which will accelerate the reaction.
-
Ethylating Agent Reactivity: The reactivity of ethylating agents follows the trend: Ethyl triflate > Ethyl iodide > Ethyl bromide > Diethyl sulfate. If your reaction with ethyl bromide is slow, switching to ethyl iodide will significantly increase the rate.
-
Solvent Purity: Ensure you are using anhydrous solvents (especially with NaH), as water will quench the base and the anion.
Q3: What is the most effective method for purifying the final product and removing the unwanted isomer?
A3: Since the two isomers have very similar polarities, purification can be challenging.
-
Column Chromatography: This is the most common method. Use a high-quality silica gel with a shallow solvent gradient. A solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol is a good starting point. You may need to run multiple columns or use a long column to achieve baseline separation.
-
Recrystallization: If a solid, the crude product mixture can sometimes be enriched in one isomer through fractional recrystallization. This requires screening various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane/ethyl acetate mixtures).
-
Preparative HPLC: For high-purity material required for biological testing, preparative reverse-phase HPLC is the most effective, albeit less scalable, method for separating the isomers.
Optimized Protocol: N-Ethylation of 6-fluoro-1H-benzimidazole
This protocol uses standard conditions that provide a good starting point for optimization.
-
Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask under a Nitrogen atmosphere, add anhydrous DMF.
-
Add 6-fluoro-1H-benzimidazole (1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes at 0 °C; the evolution of H₂ gas should cease.
-
-
Reaction Execution:
-
Add ethyl iodide (EtI, 1.2 eq) dropwise via syringe, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid by silica gel column chromatography to separate the two isomers.
-
Section 4: Data Summary and Troubleshooting Logic
For ease of reference, the key parameters for optimizing this synthesis are summarized below.
Table 1: Key Parameter Optimization
| Parameter | Step 1: Condensation | Step 2: N-Ethylation | Rationale & Key Considerations |
| Key Reactant | 4-Fluoro-1,2-phenylenediamine | 6-Fluoro-1H-benzimidazole | Purity is paramount. Check for discoloration (oxidation).[5] |
| Solvent | Formic Acid or high-boiling point solvent (e.g., ethylene glycol) | Anhydrous DMF, Acetonitrile, THF | For Step 2, solvent must be aprotic and anhydrous, especially with NaH. |
| Catalyst/Base | 4N HCl (catalytic) | NaH, K₂CO₃, Cs₂CO₃ | Stronger base (NaH) ensures complete anion formation for faster alkylation.[8] |
| Temperature | 100-110 °C | 0 °C to Room Temperature | Lower temperature in Step 2 may improve isomeric ratio. |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Essential to prevent oxidation of electron-rich diamines and intermediates. |
| Typical Yield | 75-90% | 60-80% (combined isomers) | Yields are highly dependent on purity of starting materials and reaction control. |
Troubleshooting Decision Tree
Use the following logic diagram to diagnose common issues during your synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. adichemistry.com [adichemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS 367-31-7: 4-Fluoro-1,2-phenylenediamine | CymitQuimica [cymitquimica.com]
- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 1-Ethyl-6-fluorobenzoimidazole synthesis side reactions
Welcome to the technical support guide for the synthesis of 1-Ethyl-6-fluorobenzoimidazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth, scientifically grounded troubleshooting advice.
I. Frequently Asked Questions (FAQs)
FAQ 1: What is the most common synthetic route for this compound?
The most prevalent and direct method is the N-alkylation of 5-fluorobenzimidazole with an ethylating agent, such as ethyl iodide or diethyl sulfate. This reaction is typically carried out in the presence of a base to deprotonate the benzimidazole nitrogen, facilitating nucleophilic attack on the electrophilic ethyl group.
FAQ 2: Why am I getting a mixture of two isomeric products?
This is the most common issue in the N-alkylation of asymmetrically substituted benzimidazoles like 5-fluorobenzimidazole. The starting material exists as a mixture of two rapidly equilibrating tautomers: 6-fluoro-1H-benzo[d]imidazole and 5-fluoro-1H-benzo[d]imidazole. Alkylation can occur on either nitrogen atom of the imidazole ring, leading to the formation of two regioisomers: the desired this compound and the undesired 1-Ethyl-5-fluorobenzoimidazole. The ratio of these isomers is influenced by factors such as the reaction conditions and the electronic effects of the substituent.[1]
FAQ 3: What are the key parameters to control for a successful synthesis?
Several factors must be carefully controlled to maximize the yield and purity of the desired product:
-
Choice of Base: The base should be strong enough to deprotonate the benzimidazole but not so strong as to cause side reactions.
-
Solvent: The solvent should be inert to the reactants and facilitate the dissolution of the starting materials.[2]
-
Temperature: The optimal temperature can vary, but excessive heat can promote side reactions.[2]
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.[2]
FAQ 4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to distinguish between the desired product and its isomer.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for assessing purity and quantifying the components of a mixture.[3][4]
II. Troubleshooting Guide: Side Reactions & Solutions
Problem 1: Formation of Regioisomers (1-Ethyl-5-fluorobenzoimidazole)
Causality: The formation of the undesired 1-Ethyl-5-fluorobenzoimidazole isomer is a direct consequence of the tautomerism of the starting 5-fluorobenzimidazole. The electronic influence of the fluorine atom affects the nucleophilicity of the two nitrogen atoms in the imidazole ring, leading to a mixture of products upon alkylation.[1]
Troubleshooting Strategies:
-
Reaction Conditions Optimization:
-
Solvent Polarity: The polarity of the solvent can influence the tautomeric equilibrium. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene) to find the optimal conditions for selective alkylation.
-
Counter-ion Effects: The choice of base and the resulting counter-ion can influence the site of alkylation. Consider using bases with different cations (e.g., NaH, K₂CO₃, Cs₂CO₃).
-
-
Use of Protecting Groups: While more complex, a protecting group strategy can ensure regioselectivity. This involves protecting one of the nitrogen atoms, performing the ethylation, and then deprotecting to yield the desired isomer.
-
Chromatographic Separation: If a mixture of isomers is unavoidable, purification by column chromatography on silica gel is often effective for separating the two products. The polarity of the eluent system will need to be carefully optimized.
Problem 2: Over-alkylation (Formation of 1,3-Diethyl-6-fluorobenzimidazolium Salt)
Causality: If the reaction conditions are too harsh or if an excess of the ethylating agent is used, the initially formed product can undergo a second alkylation on the remaining nitrogen atom. This results in the formation of a quaternary ammonium salt.
Troubleshooting Strategies:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the ethylating agent.
-
Reaction Monitoring: Carefully monitor the reaction progress using TLC. The desired product will have a different Rf value than the starting material and the over-alkylated product. Quench the reaction as soon as the starting material is consumed.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the chances of over-alkylation.
Problem 3: Incomplete Cyclization (If synthesizing from substituted o-phenylenediamine)
Causality: When synthesizing the benzimidazole core from a substituted o-phenylenediamine and a one-carbon source (like formic acid or an aldehyde), incomplete cyclization can occur due to steric hindrance or deactivation of the amino groups by the fluorine substituent.[5]
Troubleshooting Strategies:
-
Catalyst Choice: A range of catalysts, including acid and Lewis acid catalysts, can be employed to promote cyclization.[2]
-
Reaction Conditions: Higher temperatures or the use of microwave irradiation can sometimes drive the cyclization to completion.[6]
-
Choice of C1 Synthon: Different one-carbon sources may exhibit different reactivities. If formic acid is not effective, consider using trimethyl orthoformate or an appropriate aldehyde followed by an oxidation step.[7]
Problem 4: Purification Challenges
Causality: The final product and side products can have similar polarities, making separation by traditional methods difficult. Residual starting materials or reagents can also co-elute with the product.
Troubleshooting Strategies:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[8]
-
Column Chromatography Optimization:
-
Solvent System: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation on a TLC plate before scaling up to a column.
-
Silica Gel Type: Consider using different grades of silica gel or alternative stationary phases like alumina if separation is particularly challenging.
-
-
Acid-Base Extraction: Utilize the basic nature of the benzimidazole ring. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the aqueous layer.[9][10]
III. Experimental Protocols & Data
Protocol 1: Synthesis of this compound
-
Preparation: To a solution of 5-fluorobenzimidazole (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃, 1.5 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature and add ethyl iodide (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, and quench with water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]
Table 1: Troubleshooting Summary
| Side Product/Issue | Likely Cause | Recommended Solution |
| 1-Ethyl-5-fluorobenzoimidazole | Tautomerism of starting material | Optimize solvent and base; Chromatographic separation |
| 1,3-Diethyl-6-fluorobenzimidazolium salt | Excess ethylating agent; High temperature | Control stoichiometry; Monitor reaction; Lower temperature |
| Incomplete Cyclization | Deactivated starting material | Use a catalyst; Increase temperature; Try a different C1 synthon |
| Difficult Purification | Similar polarity of products | Optimize chromatography; Recrystallization; Acid-base extraction |
IV. Visual Diagrams
Reaction Scheme and Side Products
Caption: Synthesis of this compound and potential side products.
Troubleshooting Workflow for Isomer Formation
Caption: Decision tree for addressing regioisomer formation.
V. References
-
BenchChem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis. Retrieved from BenchChem.
-
Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223.
-
Wallace, D. J., Klauber, D. J., Chen, C., & Volante, R. P. (2003). Reactivity-Controlled Regioselectivity: A Regiospecific Synthesis of 1,2-Disubstituted Benzimidazoles. Organic Letters, 5(24), 4741–4744.
-
Bie, F., Yao, Y., Cao, H., Shi, Y., Yan, P., Ma, J., & Hana, Y. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Synthetic Communications, 51(15), 2326-2334.
-
Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220-3.
-
Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829.
-
Srivastava, P., Singh, R., Singh, P., Singh, S. K., & Rathi, B. (2022). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure, 1264, 133267.
-
de Oliveira, R. A., de Souza, R. O. M. A., & Vasconcellos, M. L. A. A. (2013). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 9, 2939–2946.
-
Danaher, M., De Ruyck, H., Crooks, S. R. H., Dowling, G., & O'Keeffe, M. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1–37.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from --INVALID-LINK--
-
Singh, S., Sharma, P. K., & Kumar, Y. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organic Synthesis, 20(6), 634-656.
-
Yadav, S., Kumar, A., Singh, V. P., & Singh, V. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega.
-
ResearchGate. (n.d.). N‐Alkylation of benzimidazole. Retrieved from ResearchGate.
-
Wang, Y., Ding, P., & Stang, P. J. (2016). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Molecules, 21(7), 896.
-
Mitrowska, K., Antczak, M., & Biesaga, M. (2014). Comparison of two different isolation methods of benzimidazoles and their metabolites in the bovine liver by solid-phase extraction and liquid chromatography-diode array detection. Journal of Liquid Chromatography & Related Technologies, 37(12), 1696-1710.
-
ResearchGate. (n.d.). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. Retrieved from ResearchGate.
-
Wang, D., & Gao, G. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(31), 21379-21396.
-
Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds. Retrieved from Google Patents.
-
BenchChem. (n.d.). A Comparative Guide to 1H-Benzimidazole-4- methanol, 2-methyl-(9CI) and its Isomers for Researchers and Drug Development. Retrieved from BenchChem.
-
TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from TSI Journals.
-
Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghorbani, M., Al-Majid, A. M., Barakat, A., & Ali, M. A. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28249–28263.
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from University of Otago.
-
DTIC. (1962). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from DTIC.
-
SlideShare. (n.d.). Synthesis of benzimidazole. Retrieved from SlideShare.
-
Dudhgaonkar, S., Vakkula, B., Gundu, C., Nayak, V. L., Ramakrishna, S., & Reddy, J. R. C. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 622–627.
-
Wikipedia. (n.d.). Benzimidazole. Retrieved from Wikipedia.
-
YouTube. (2022, February 25). Synthesizing benzimidazole - an aromatic amine that forms nice crystals. Retrieved from YouTube.
-
Bie, F., Yao, Y., Cao, H., Shi, Y., Yan, P., Ma, J., & Hana, Y. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Synthetic Communications, 51(15), 2326-2334.
-
Sharma, A., Kumar, V., & Kumar, R. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Catalysts, 12(11), 1368.
-
ResearchGate. (n.d.). NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATA. Retrieved from ResearchGate.
-
Boyle, G. A., & Prodger, J. C. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2661.
-
DSpace@MIT. (n.d.). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. Retrieved from DSpace@MIT.
-
PubMed. (n.d.). N-Alkylated derivatives of 5-fluorouracil. Retrieved from PubMed.
-
Weiss, A., Löwik, D. W. P. M., & van Hest, J. C. M. (2015). N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. Medicinal Chemistry Communications, 6(3), 553–557.
-
ResearchGate. (n.d.). (PDF) New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. Retrieved from ResearchGate.
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. benchchem.com [benchchem.com]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Benzimidazole - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of benzimidazole | PPT [slideshare.net]
- 10. m.youtube.com [m.youtube.com]
- 11. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 12. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification Challenges of Fluorinated Benzimidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated benzimidazole derivatives. The unique physicochemical properties imparted by fluorine, while beneficial for biological activity, often introduce significant hurdles during purification.[1][2][3] This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges effectively.
The Fluorine Factor: Understanding the Core Purification Challenges
The introduction of fluorine atoms into the benzimidazole scaffold dramatically alters its electronic properties, lipophilicity, pKa, and intermolecular interactions.[2][3] These changes are the primary source of purification difficulties.
-
Altered Polarity and Solubility: Fluorine's high electronegativity can create strong dipoles, yet perfluorinated regions can be highly nonpolar. This dual nature can lead to unpredictable solubility and chromatographic behavior, making solvent selection for both chromatography and crystallization a non-trivial task.[1][2]
-
Enhanced Hydrogen Bonding Capability: Fluorine can act as a weak hydrogen bond acceptor, and it can increase the acidity of nearby N-H protons, making them stronger hydrogen bond donors.[4] These altered hydrogen bonding networks can lead to issues like peak tailing in chromatography and difficulties in obtaining well-defined crystals.[5][6]
-
Co-elution with Impurities: The subtle changes in polarity caused by fluorination can lead to the co-elution of closely related impurities, such as regioisomers or precursors, making chromatographic separation challenging.[7]
-
"Oiling Out" During Crystallization: The presence of fluorine can disrupt crystal lattice formation, leading to the separation of the compound as an oil instead of a solid during recrystallization.[8]
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during the purification of fluorinated benzimidazole derivatives in a question-and-answer format.
Chromatography Hurdles
Question 1: I'm observing poor peak shape (tailing) for my fluorinated benzimidazole derivative during reverse-phase HPLC. What's causing this and how can I fix it?
Answer: Peak tailing is often a result of secondary interactions between your compound and the stationary phase, or issues with the mobile phase pH.[5] The acidic N-H proton of the benzimidazole ring and the potential for hydrogen bonding with residual silanols on the silica-based column are common culprits.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least two units away from the pKa of your compound. For basic benzimidazoles, a lower pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) can improve peak shape by ensuring the compound is consistently protonated.[5]
-
Use a Deactivated Column: Employ an end-capped column to minimize interactions with residual silanols.[5]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and improve peak shape.[5]
-
Consider an Orthogonal Technique: If tailing persists, consider switching to a different chromatographic method like Hydrophilic Interaction Chromatography (HILIC) for highly polar compounds or Supercritical Fluid Chromatography (SFC).[5]
Question 2: My fluorinated benzimidazole derivative is co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution occurs when the compound of interest and an impurity have very similar polarities and interactions with the stationary phase.[7] To resolve this, you need to alter the selectivity of your chromatographic system.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Change the Stationary Phase: Switch to a column with a different chemistry. For example, if you are using a C18 column, consider a phenyl-hexyl or a fluorinated phase column, which can offer different selectivity for fluorinated compounds.[5]
-
Employ an Orthogonal Purification Method: This is a highly effective strategy. Orthogonal methods use different separation mechanisms.[9] For example, if you are using reverse-phase chromatography (separation based on hydrophobicity), an orthogonal method would be ion-exchange chromatography (separation based on charge).[9]
| Purification Technique | Separation Principle | Best For |
| Reverse-Phase HPLC | Hydrophobicity | Moderately polar to non-polar compounds.[5] |
| Normal-Phase HPLC | Polarity | Polar compounds. |
| HILIC | Hydrophilicity/Partitioning | Highly polar, water-soluble compounds.[5] |
| Ion-Exchange Chromatography | Charge | Ionizable compounds (acids/bases).[9] |
| SFC | Polarity and Size | Chiral separations and thermally labile compounds.[5] |
Crystallization Complications
Question 3: My fluorinated benzimidazole derivative "oils out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[8] This is common with compounds that have a low melting point or when the solution is supersaturated at a temperature above the compound's melting point. The presence of impurities can also inhibit crystallization.[7]
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow it to cool much more slowly. Slow cooling is crucial for orderly crystal lattice formation.[10]
-
Add More Solvent: The concentration of your compound might be too high. Add a small amount of hot solvent to decrease the saturation level.[10]
-
Try a Different Solvent System: The choice of solvent is critical.[11] Experiment with different solvents or solvent mixtures. A two-solvent system (one in which the compound is soluble and one in which it is not) can sometimes promote crystallization.[10][12]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[11]
-
Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled solution.
-
-
Purify Further: If "oiling out" persists, it may be due to impurities. Purify the material further using chromatography before attempting recrystallization again.[7]
Question 4: I'm getting very low recovery from my recrystallization. How can I improve the yield?
Answer: Low recovery is often due to using too much solvent or cooling the solution too quickly, which can trap the product in the mother liquor.
Troubleshooting Steps:
-
Use a Minimum Amount of Hot Solvent: The goal is to create a saturated solution at high temperature. Use just enough hot solvent to dissolve your compound completely.[10]
-
Cool Slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. This allows for the maximum formation of crystals.[10][11]
-
Concentrate the Mother Liquor: After filtering your crystals, you can try to recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again to induce further crystallization.
-
Choose an Appropriate Solvent: The ideal solvent will have a high-temperature coefficient, meaning the compound is very soluble at high temperatures and poorly soluble at low temperatures.[11]
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Chromatography
This protocol is a starting point for purifying fluorinated benzimidazole derivatives using flash chromatography.[7][13][14]
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Aim for an Rf value of 0.2-0.4 for your target compound. Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[7]
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Run the column with the selected solvent system. You may use an isocratic elution (constant solvent composition) or a gradient elution (increasing polarity over time).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Single-Solvent Recrystallization
This is a standard method for purifying solid organic compounds.[10][11]
-
Solvent Selection: In a test tube, add a small amount of your compound and a few drops of a potential solvent. The ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.[11]
-
Dissolution: Place the crude fluorinated benzimidazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the compound is completely dissolved.[10]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[10]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10][11]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[10][11]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[11]
-
Drying: Dry the purified crystals under vacuum.
Visualizing Purification Workflows
Troubleshooting Logic for Chromatography
Caption: A flowchart for troubleshooting common chromatography issues.
Decision Tree for Recrystallization
Caption: A decision tree for troubleshooting recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: Why is it generally recommended to use orthogonal purification methods for active pharmaceutical ingredients (APIs)? A1: Regulatory authorities often recommend using a combination of orthogonal separation methods for API purification to ensure high purity.[9] Orthogonal methods, which rely on different separation principles (e.g., hydrophobicity and charge), are more effective at removing a wider range of impurities, including those that are structurally similar to the target compound.[9]
Q2: Can the position of the fluorine atom on the benzimidazole ring affect its purification? A2: Yes, the position of the fluorine atom can significantly influence the molecule's dipole moment, pKa, and potential for intermolecular interactions, thereby affecting its chromatographic retention and crystallization behavior.[6][15] For example, a fluorine atom near the imidazole N-H group can increase its acidity, which would require different pH conditions in reverse-phase chromatography.
Q3: What is a good starting point for developing a purification method for a novel fluorinated benzimidazole derivative? A3: A good starting point is to first assess the compound's polarity and solubility.[5] For moderately polar compounds, reverse-phase HPLC with a C18 column and a water/acetonitrile gradient (with 0.1% formic acid) is a versatile first choice.[5] For highly polar compounds, HILIC may be more suitable.[5] Always perform small-scale analytical runs to scout for optimal conditions before moving to preparative scale.
Q4: Are there any safety considerations when working with fluorinated compounds and the solvents used for their purification? A4: Yes. Always handle fluorinated compounds and solvents in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each specific compound and solvent to be aware of any particular hazards. Some fluorinated compounds can be toxic, and many organic solvents are flammable and have their own health risks. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. researchgate.net [researchgate.net]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. bio-works.com [bio-works.com]
- 10. Home Page [chem.ualberta.ca]
- 11. Recrystallization [sites.pitt.edu]
- 12. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. acgpubs.org [acgpubs.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-Ethyl-6-fluorobenzoimidazole
Introduction
Welcome to the technical support center for the synthesis of 1-Ethyl-6-fluorobenzoimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimization strategies. The synthesis of N-alkylated benzimidazoles is a critical process in medicinal chemistry, and achieving high yield and purity requires careful control of reaction parameters. This document provides a comprehensive resource to navigate the common challenges encountered during this synthesis.
The synthesis of this compound is typically approached via a two-step process: first, the formation of the 6-fluorobenzoimidazole core, followed by N-alkylation to introduce the ethyl group. This guide will address both stages of this synthesis.
Overall Synthetic Workflow
The logical flow of the synthesis is outlined below. The primary route involves the initial formation of the benzimidazole ring, followed by a selective N-alkylation.
Caption: General two-step synthetic workflow for this compound.
Part 1: Synthesis of 6-Fluorobenzoimidazole (Intermediate)
The foundational step is the cyclocondensation of 4-fluoro-1,2-phenylenediamine with formic acid. This reaction, a variation of the Phillips condensation, is robust but requires careful control to maximize yield and purity.
Frequently Asked Questions (FAQs) - Ring Formation
Q1: What are the recommended starting conditions for the synthesis of 6-fluorobenzoimidazole?
A1: A common and effective method involves refluxing 4-fluoro-1,2-phenylenediamine with an excess of formic acid. Formic acid serves as both the reactant and the solvent. Alternatively, for a more controlled reaction, a high-boiling solvent like xylene with a catalytic amount of a strong acid such as polyphosphoric acid can be used.[1]
Q2: My reaction mixture is turning dark, and the yield is low. What is causing this?
A2: The o-phenylenediamine starting material is susceptible to oxidation, which can lead to the formation of colored polymeric byproducts. To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, ensuring the purity of the 4-fluoro-1,2-phenylenediamine is essential, as impurities can catalyze decomposition.
Q3: Can I use other reagents besides formic acid?
A3: Yes, other one-carbon sources can be used. For example, triethyl orthoformate can be used in the presence of a catalytic amount of acid. This can sometimes lead to cleaner reactions and easier work-up. For a more modern approach, some one-pot syntheses react the diamine with an aldehyde, but this would introduce a substituent at the 2-position of the benzimidazole ring.[2][3]
Troubleshooting Guide - Ring Formation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Incomplete reaction. 2. Insufficient heating. 3. Degradation of starting material. | 1. Increase reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction mixture reaches the required reflux temperature. 3. Use high-purity 4-fluoro-1,2-phenylenediamine and run the reaction under an inert atmosphere. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of polymeric byproducts. | 1. After the reaction, adjust the pH to precipitate the product while keeping the more basic starting material in solution. 2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). Consider a charcoal treatment to remove colored impurities. |
| Inconsistent Yields | 1. Variable quality of reagents. 2. Inconsistent reaction scale or heating. | 1. Use reagents from a reliable source and verify their purity. 2. Ensure consistent stirring and heating for uniform reaction conditions, especially when scaling up. |
Part 2: N-Alkylation of 6-Fluorobenzoimidazole
This step involves the selective ethylation of the nitrogen atom of the imidazole ring. A key challenge here is controlling the regioselectivity, as alkylation can potentially occur at either of the two nitrogen atoms.
Frequently Asked Questions (FAQs) - N-Alkylation
Q1: Which ethylating agent and base should I use for the N-alkylation?
A1: A common choice for the ethylating agent is ethyl iodide or ethyl bromide due to their high reactivity. Diethyl sulfate is another effective, albeit more hazardous, option. The choice of base is critical. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF will deprotonate the benzimidazole, forming a highly nucleophilic anion.[4] Weaker bases, such as potassium carbonate (K₂CO₃) in acetone or acetonitrile, can also be effective, particularly under phase-transfer catalysis conditions.[5]
Q2: I am getting a mixture of the 1-ethyl and 3-ethyl isomers. How can I improve the regioselectivity for the desired 1-ethyl product?
A2: For 6-fluorobenzoimidazole, the two nitrogen atoms are electronically distinct due to the fluorine substituent. However, a mixture of isomers is still possible. To favor the 1-ethyl isomer, consider the following:
-
Steric Hindrance: While not directly applicable here, for more substituted benzimidazoles, the bulkier substituent will direct alkylation to the less hindered nitrogen.
-
Protecting Groups: A more advanced technique involves introducing a removable protecting group at one of the nitrogens to force alkylation at the other position.
-
Reaction Conditions: Kinetic vs. thermodynamic control can influence the product ratio. Generally, using a strong base like NaH at low temperatures favors the kinetically controlled product, which is often the less sterically hindered N1 position.
Q3: What are the key safety precautions when working with alkylating agents and strong bases?
A3: Alkylating agents like ethyl iodide are toxic and potential carcinogens and should be handled in a fume hood with appropriate personal protective equipment (PPE). Sodium hydride is highly reactive with water and can ignite in moist air. It should be handled under an inert, dry atmosphere. Always quench the reaction carefully, for example, by slowly adding isopropanol or ethanol at a low temperature to neutralize any unreacted NaH.
Troubleshooting Guide - N-Alkylation
Caption: Troubleshooting logic for low-yield N-alkylation reactions.
Optimization of Reaction Conditions
To maximize the yield and purity of this compound, systematic optimization of the reaction parameters is recommended. The following table summarizes key variables and their potential impact.
Table 1: Parameters for Optimizing the N-Alkylation Step
| Parameter | Options | Rationale and Expected Outcome | Reference |
| Solvent | DMF, THF, Acetonitrile, Acetone | Aprotic polar solvents like DMF and THF are excellent for reactions involving strong bases like NaH. Acetonitrile and acetone are suitable for weaker bases like K₂CO₃. Solvent choice can influence reaction rate and solubility. | [6] |
| Base | NaH, K₂CO₃, Cs₂CO₃ | NaH provides rapid and complete deprotonation, leading to faster reaction rates. K₂CO₃ and Cs₂CO₃ are milder and can offer better selectivity in some cases, reducing the risk of side reactions. | [4] |
| Temperature | 0 °C to Reflux | Low temperatures (0 °C to room temperature) are often used with strong bases to control the reaction. Higher temperatures may be needed for less reactive alkylating agents or weaker bases to drive the reaction to completion. | [2] |
| Ethylating Agent | Ethyl iodide, Ethyl bromide, Diethyl sulfate | Iodides are typically more reactive than bromides. The choice may depend on cost, availability, and the reactivity required. | [7][8] |
| Catalyst | Tetrabutylammonium bromide (TBAB) | A phase-transfer catalyst like TBAB can be used with K₂CO₃ in a biphasic system or in solvents like acetonitrile to accelerate the reaction. | [5] |
Experimental Protocols
Protocol 1: Synthesis of 6-Fluorobenzoimidazole
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-1,2-phenylenediamine (1.0 eq).
-
Add 90% formic acid (5-10 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of ice water and carefully neutralize with a 10% sodium hydroxide solution until a precipitate forms (pH ~7-8).
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Note: The synthesis of the precursor 4-fluoro-1,2-phenylenediamine can be achieved via the nitration of 4-fluoroaniline followed by reduction.[9]
Protocol 2: Synthesis of this compound
-
Under an inert atmosphere (N₂ or Ar), add 6-fluorobenzoimidazole (1.0 eq) to a flask containing anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Add ethyl iodide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
References
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. thieme-connect.com [thieme-connect.com]
- 4. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Selectivity in C-alkylation of dianions of protected 6-methyluridine [beilstein-journals.org]
- 8. Selectivity in C-alkylation of dianions of protected 6-methyluridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
Technical Support Center: A Guide to Preventing Degradation of 1-Ethyl-6-fluorobenzimidazole in Storage
Welcome to the comprehensive technical support guide for ensuring the stability of 1-Ethyl-6-fluorobenzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during storage and experimental handling. By understanding the underlying chemical principles, you can ensure the integrity and reliability of your valuable research material.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of 1-Ethyl-6-fluorobenzimidazole.
Q1: What are the optimal storage conditions for solid 1-Ethyl-6-fluorobenzimidazole?
A1: For long-term stability, solid 1-Ethyl-6-fluorobenzimidazole should be stored in a cool, dark, and dry environment.[1] We recommend storage at 2-8°C in a tightly sealed, opaque container. For extended storage (over a year), storage at -20°C is advisable.[1] The container should be flushed with an inert gas like argon or nitrogen to displace oxygen and moisture, which can contribute to degradation.
Q2: How should I store solutions of 1-Ethyl-6-fluorobenzimidazole?
A2: Solutions are generally less stable than the solid form. If you must store the compound in solution, use a high-purity, anhydrous aprotic solvent such as acetonitrile or dimethylformamide (DMF). Prepare solutions fresh whenever possible. If short-term storage is necessary, store in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in aluminum foil.
Q3: What are the primary degradation pathways I should be concerned about?
A3: The main degradation pathways for benzimidazole derivatives like 1-Ethyl-6-fluorobenzimidazole are photodegradation, hydrolysis, and oxidation .[1] The benzimidazole ring is susceptible to cleavage under UV light, and the presence of moisture can lead to hydrolysis.[1] Oxidative degradation can also occur, particularly if the compound is exposed to air for extended periods.
Q4: How does the fluorine substituent affect the stability of the molecule?
A4: The fluorine atom at the 6-position is an electron-withdrawing group. This can influence the electron density of the benzimidazole ring system. Generally, fluorine substitution can increase metabolic stability and may alter the molecule's susceptibility to certain degradation pathways.[2][3] For instance, it can affect the pKa of the imidazole nitrogens, which in turn can influence the rate of acid or base-catalyzed hydrolysis.[2]
Q5: What are the visible signs of degradation?
A5: Visual signs of degradation can include a change in color (e.g., from white or off-white to yellow or brown), clumping of the powder (indicating moisture absorption), or the appearance of an unusual odor. For solutions, the development of color or the formation of a precipitate can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.
Q6: How can I analytically assess the purity and degradation of my 1-Ethyl-6-fluorobenzimidazole sample?
A6: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][4][5][6] A stability-indicating HPLC method can separate the intact compound from its degradation products. For structural elucidation of any new impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[7][8][9][10]
Troubleshooting Guide: Identifying and Resolving Degradation Issues
This guide provides a systematic approach to troubleshooting common stability problems encountered with 1-Ethyl-6-fluorobenzimidazole.
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Symptom: Your HPLC analysis shows new, unidentified peaks that were not present in the initial analysis of the compound.
-
Potential Cause: Degradation of the compound has occurred.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dark, dry, inert atmosphere).
-
Consider the Solvent: If the compound was in solution, the solvent may have contributed to degradation. Ensure the solvent was anhydrous and of high purity.
-
Perform Forced Degradation Studies: To tentatively identify the degradation pathway, conduct forced degradation studies (see Experimental Protocols section). Comparing the retention times of the degradation products from the stressed samples with the unknown peaks in your sample can provide clues to the degradation mechanism (e.g., acid hydrolysis, oxidation).
-
Utilize LC-MS Analysis: For definitive identification of the unknown peaks, LC-MS analysis is essential to determine the mass of the impurities and propose their structures.[8][9][10]
-
Issue 2: Decrease in Assay (Purity) Over Time
-
Symptom: The peak area of the main compound in your HPLC chromatogram decreases over time, indicating a loss of purity.
-
Potential Cause: Gradual degradation of the compound.
-
Troubleshooting Steps:
-
Evaluate Environmental Factors: Assess the storage environment for exposure to light, moisture, and oxygen. Even brief or intermittent exposure can lead to cumulative degradation.
-
Check Container Integrity: Ensure the container seal is airtight. For solid compounds, consider transferring to smaller vials after opening the main container to minimize exposure of the bulk material.
-
Investigate for Incompatible Materials: Ensure the compound is not stored in contact with incompatible materials, such as reactive plastics or rubber septa that could leach impurities.
-
Issue 3: Discoloration or Change in Physical Appearance
-
Symptom: The solid compound has changed color, or a solution has become colored or cloudy.
-
Potential Cause: Significant degradation, often due to oxidation or photodegradation.
-
Troubleshooting Steps:
-
Cease Use of the Material: Do not use the discolored material for experiments where purity is critical.
-
Isolate the Cause:
-
Photodegradation: If the material was exposed to light, this is a likely cause. Future handling should be in a dark room or with light-protective coverings.
-
Oxidation: If the material was exposed to air, oxidation is a probable cause. Use inert gas for storage.
-
-
Analytical Confirmation: Run an HPLC analysis to confirm the presence of degradation products.
-
Troubleshooting Workflow Diagram
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of HPLC/fluorescence detection method for chiral resolution of dansylated benzimidazoles derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Address Poor Cell Permeability of 1-Ethyl-6-fluorobenzoimidazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethyl-6-fluorobenzoimidazole. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of its poor cell permeability. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the intracellular delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor cell permeability?
A1: The cell permeability of a small molecule is governed by a delicate balance of its physicochemical properties. While a definitive analysis requires experimental data, the structure of this compound suggests potential reasons for low permeability. The presence of the fluorine atom increases lipophilicity which can be beneficial, but the benzoimidazole core contains hydrogen bond donors and acceptors. An unfavorable balance between lipophilicity and hydrogen bonding capacity can hinder passive diffusion across the lipid bilayer of the cell membrane. Furthermore, the molecule's size and conformational flexibility could also play a role.[1]
Q2: What are the primary strategies to improve the cell permeability of a compound like this compound?
A2: There are two main avenues to explore:
-
Medicinal Chemistry Approaches: This involves structurally modifying the molecule to enhance its ability to cross the cell membrane. Key strategies include creating prodrugs or making targeted structural modifications to optimize its physicochemical properties.[2][3]
-
Formulation-Based Approaches: This focuses on encapsulating the molecule in a delivery vehicle that can facilitate its entry into cells. Common examples include liposomes and nanoparticles.[4][5]
Q3: How do I experimentally measure the cell permeability of this compound and its analogs?
A3: The two most common and well-validated in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[6][7][8][9][10]
-
PAMPA is a high-throughput, cell-free assay that predicts passive diffusion.[6][8]
-
Caco-2 assays utilize a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, allowing for the study of both passive and active transport mechanisms.[6][8]
Troubleshooting Guides: Enhancing Cell Permeability
This section provides detailed troubleshooting guides for the primary strategies to improve the cell permeability of this compound.
Guide 1: Medicinal Chemistry Approaches
Causality: The prodrug approach involves chemically modifying this compound into an inactive or less active form that has improved permeability.[2][11] Once inside the cell, the prodrug is enzymatically or chemically converted back to the active parent drug.[11] This strategy is particularly effective for masking polar functional groups that hinder membrane traversal.[12]
Experimental Protocol: Ester Prodrug Synthesis
This protocol describes the synthesis of an ester prodrug, a common and effective strategy.
Materials:
-
This compound
-
Anhydrous acyl chloride or carboxylic acid
-
Coupling agent (e.g., DCC, EDC)
-
Anhydrous, aprotic solvent (e.g., DCM, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Add the acyl chloride or a mixture of the carboxylic acid and coupling agent to the solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product using column chromatography to isolate the desired ester prodrug.
-
Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.
Self-Validation: The success of the prodrug strategy is validated by comparing the permeability of the prodrug to the parent compound using assays like PAMPA or Caco-2. A significant increase in the apparent permeability coefficient (Papp) indicates successful enhancement.
Visualization: Prodrug Strategy Workflow
Caption: Workflow for the prodrug approach to enhance permeability.
Causality: Systematically modifying the structure of this compound and evaluating the impact on permeability can reveal key structural features that govern its ability to cross the cell membrane.[13][14] This approach aims to optimize the balance of lipophilicity, polar surface area, and other molecular descriptors.
Experimental Protocol: SAR-Guided Permeability Optimization
Procedure:
-
Computational Modeling (In Silico):
-
Utilize computational tools to predict the physicochemical properties of virtual analogs of this compound.[15][16] Key parameters to analyze include logP (lipophilicity), polar surface area (PSA), and the number of rotatable bonds.[1]
-
Prioritize analogs predicted to have improved permeability profiles for synthesis.
-
-
Synthesis of Analogs:
-
Synthesize a focused library of analogs based on the in silico predictions. Modifications could include altering the ethyl group, substituting the fluorine atom, or modifying the benzoimidazole core.
-
-
Permeability Screening:
-
Screen the synthesized analogs using a high-throughput permeability assay like PAMPA.[9]
-
-
Data Analysis and Iteration:
-
Analyze the permeability data to establish a structure-activity relationship.
-
Use these insights to design and synthesize the next generation of analogs with further optimized properties.
-
Data Presentation: SAR Table
| Compound | Modification | LogP (Calculated) | PSA (Ų) (Calculated) | Papp (10⁻⁶ cm/s) (PAMPA) |
| Parent | 1-Ethyl-6-fluoro | 2.5 | 35.0 | 1.2 |
| Analog 1 | 1-Propyl-6-fluoro | 3.0 | 35.0 | 2.5 |
| Analog 2 | 1-Ethyl-6-chloro | 2.8 | 35.0 | 1.8 |
| Analog 3 | 1-Ethyl-6-methoxy | 2.2 | 44.2 | 0.8 |
Self-Validation: A successful SAR campaign will demonstrate a clear correlation between specific structural modifications and changes in permeability, leading to the identification of analogs with significantly improved Papp values.
Guide 2: Formulation-Based Approaches
Causality: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[5][17] By encapsulating this compound within a liposomal formulation, its interaction with the cell membrane can be altered, potentially leading to enhanced uptake through mechanisms like endocytosis.[18]
Experimental Protocol: Liposome Formulation and Permeability Assessment
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS)
-
Extruder with polycarbonate membranes
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Lipid Film Hydration:
-
Dissolve the phospholipids, cholesterol, and this compound in the organic solvent.
-
Evaporate the solvent to form a thin lipid film.
-
Hydrate the film with the aqueous buffer to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Extrude the MLV suspension through polycarbonate membranes of a defined pore size to create unilamellar vesicles (LUVs) of a uniform size.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using DLS.
-
Quantify the encapsulation efficiency of this compound.
-
-
Permeability Assessment:
-
Evaluate the permeability of the liposomal formulation using a Caco-2 cell assay to account for cellular uptake mechanisms.
-
Self-Validation: Successful liposomal formulation will result in a high encapsulation efficiency and a significant increase in the apparent permeability of this compound in a Caco-2 assay compared to the free compound.
Visualization: Liposomal Delivery Mechanism
Caption: Simplified diagram of liposomal drug delivery into a cell.
Causality: Similar to liposomes, nanoparticles can encapsulate drugs and facilitate their cellular uptake.[19] Polymeric nanoparticles, such as those made from PLGA, can be engineered to have specific surface properties that enhance their interaction with the cell membrane.[20]
Experimental Protocol: Nanoparticle Formulation and Permeability Testing
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., acetone, ethyl acetate)
-
Surfactant (e.g., PVA)
-
Homogenizer or sonicator
-
Centrifuge
Procedure:
-
Emulsion-Solvent Evaporation:
-
Dissolve this compound and the polymer in the organic solvent.
-
Emulsify this organic phase in an aqueous solution containing the surfactant using homogenization or sonication.
-
Evaporate the organic solvent to form solid nanoparticles.
-
-
Purification and Characterization:
-
Collect the nanoparticles by centrifugation and wash them to remove excess surfactant.
-
Characterize the nanoparticles for size, surface charge, and drug loading.
-
-
Permeability Assessment:
-
Use a Caco-2 cell assay to determine the permeability of the nanoparticle formulation.
-
Self-Validation: A successful nanoparticle formulation will show high drug loading and a marked improvement in the permeability of this compound across the Caco-2 cell monolayer.
References
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs | MDPI [mdpi.com]
- 4. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 11. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. In Silico Prediction of Permeability Coefficients | Springer Nature Experiments [experiments.springernature.com]
- 17. veterinaria.org [veterinaria.org]
- 18. Adapting liposomes for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticles Coated with Cell Membranes for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in cell membrane-camouflaged nanoparticles for inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Benzimidazole Compounds in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the use of benzimidazole compounds in oncology. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the complex challenge of drug resistance. Here, we synthesize field-proven insights with established scientific principles to help you navigate experimental hurdles and advance your research.
Introduction to Benzimidazole Anticancer Activity
Benzimidazole-based compounds are a versatile class of drugs with a history as anthelmintic agents.[1] Their repurposing for cancer therapy stems from their ability to target fundamental cellular processes. The primary anticancer mechanism involves the disruption of microtubule polymerization by binding to β-tubulin.[1][2] This action halts cell division, leading to mitotic arrest and subsequent cell death (apoptosis).[1][3] Beyond tubulin inhibition, benzimidazoles can induce DNA damage stress responses, inhibit key signaling pathways like PI3K/AKT and MAPK, and interfere with cancer cell metabolism, including glucose uptake.[3][4][5]
However, as with many chemotherapeutics, the development of resistance is a significant obstacle. This guide will explore the common mechanisms of resistance to benzimidazole compounds and provide actionable strategies to overcome them in your experimental models.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your in-vitro experiments.
Issue 1: High IC50 Values or Lack of Cytotoxicity in a New Cell Line
You've treated a new cancer cell line with a benzimidazole compound (e.g., Mebendazole, Fenbendazole) but observe minimal or no cytotoxic effect, even at high concentrations.
Possible Causes & Troubleshooting Steps:
-
Low Target Expression: The primary target, β-tubulin, may have low expression levels or isoforms that are less sensitive to the compound.
-
Intrinsic Resistance Mechanisms: The cell line may possess inherent resistance mechanisms.
-
Actionable Step: Investigate the expression and activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which can actively efflux the drug from the cell.[8][9] Co-administration with a known efflux pump inhibitor (e.g., verapamil for P-gp) can help determine if this is the cause.[10][11]
-
-
Sub-optimal Assay Conditions: The experimental setup may not be optimized for the specific cell line.
Issue 2: Acquired Resistance in a Previously Sensitive Cell Line
After continuous exposure to a benzimidazole compound, your initially sensitive cell line now requires a significantly higher concentration to achieve the same level of cytotoxicity.
Possible Causes & Troubleshooting Steps:
-
Upregulation of Efflux Pumps: Prolonged drug exposure can lead to the overexpression of ABC transporters.[14]
-
Actionable Step: Compare the expression of ABC transporter genes (e.g., ABCB1, ABCG2) in the resistant line versus the parental line using qPCR. Functional assays, such as rhodamine 123 efflux, can confirm increased pump activity.
-
-
Mutations in the Drug Target: Mutations in the β-tubulin gene can alter the drug binding site, reducing its affinity for the benzimidazole compound.[15][16]
-
Metabolic Reprogramming: Resistant cells may adapt their metabolic pathways to survive the drug's effects.[18][19][20][21]
Issue 3: Inconsistent or Irreproducible Results in Drug Combination Studies
You are testing a benzimidazole compound in combination with another anticancer agent, but the results are variable across experiments.
Possible Causes & Troubleshooting Steps:
-
Antagonistic or Synergistic Interactions: The interaction between the two drugs can be complex and dose-dependent.
-
Actionable Step: Perform a systematic analysis of the drug combination using methods like the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic across a range of concentrations.
-
-
Order of Drug Addition: The sequence of drug administration can significantly impact the outcome.
-
Actionable Step: Test different administration schedules (e.g., sequential vs. simultaneous) to identify the most effective combination strategy.[23]
-
-
Off-Target Effects: One or both drugs may have off-target effects that influence the other's activity.
-
Actionable Step: Thoroughly review the known mechanisms of action for both compounds to anticipate potential off-target interactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to benzimidazole compounds in cancer cells?
A1: The main resistance mechanisms include:
-
Target Alterations: Mutations in the β-tubulin gene that reduce drug binding affinity.[15][16]
-
Increased Drug Efflux: Overexpression of ABC transporters like P-glycoprotein (ABCB1) that pump the drug out of the cell.[8][9]
-
Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to counteract the drug's effects, such as increasing glycolysis.[18][19][20][21][22]
-
Activation of Survival Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or signaling pathways (e.g., PI3K/Akt) that promote cell survival.[3]
Q2: How can I develop a benzimidazole-resistant cell line for my experiments?
A2: A common method is through continuous exposure to the drug.
-
Determine the initial IC50: First, establish the half-maximal inhibitory concentration (IC50) of the benzimidazole compound for your parental (sensitive) cell line.[24]
-
Gradual Dose Escalation: Culture the cells in the presence of the drug at a low concentration (e.g., 1/10th to 1/5th of the IC50).[24][25]
-
Stepwise Increase: Once the cells have adapted and are proliferating, gradually increase the drug concentration.[26]
-
Stabilization and Validation: Continue this process until the cells can proliferate in a significantly higher drug concentration (e.g., 10-fold the original IC50). The resulting cell line is considered resistant. Validate the resistance by comparing the IC50 of the new line to the parental line.[24][26]
Q3: What are some strategies to overcome benzimidazole resistance in my experimental models?
A3: Several strategies can be employed:
-
Combination Therapy: Combine the benzimidazole compound with other drugs that have different mechanisms of action.[23] For example, using an ABC transporter inhibitor can restore sensitivity in cells with high efflux pump activity.[27][28]
-
Targeting Alternative Pathways: If resistance is due to metabolic reprogramming, consider co-administering a glycolysis inhibitor.[21]
-
Novel Formulations: Nanoparticle-based delivery systems can enhance drug accumulation in cancer cells and bypass efflux pumps.[8][27]
-
RNA Interference: Using siRNA or miRNA to down-regulate the expression of resistance-conferring genes, such as those for ABC transporters, can resensitize cells to the drug.[28][29]
Q4: How do I validate that my benzimidazole compound is effectively targeting tubulin in my cells?
A4: You can use several assays:
-
Tubulin Polymerization Assay: This in vitro assay directly measures the effect of your compound on the polymerization of purified tubulin.[30][31][32]
-
Immunofluorescence Microscopy: Treat cells with the compound and then stain for microtubules (using an anti-tubulin antibody) and DNA. Disruption of the microtubule network and mitotic arrest (cells arrested in mitosis) are indicative of tubulin targeting.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. Tubulin-targeting agents typically cause an accumulation of cells in the G2/M phase.[2][33]
Visualizing Resistance Mechanisms and Experimental Workflows
Key Signaling Pathways in Benzimidazole Action and Resistance
References
- 1. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Acquired ABC-transporter overexpression in cancer cells: transcriptional induction or Darwinian selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic Reprogramming in Anticancer Drug Resistance: A Focus on Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance | Semantic Scholar [semanticscholar.org]
- 20. Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Relationship between metabolic reprogramming and drug resistance in breast cancer [frontiersin.org]
- 23. How can drug combinations be employed to combat evolving resistance mechanisms? [synapse.patsnap.com]
- 24. benchchem.com [benchchem.com]
- 25. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 27. journals.physiology.org [journals.physiology.org]
- 28. oaepublish.com [oaepublish.com]
- 29. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 30. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
Technical Support Center: Analytical Methods for 1-Ethyl-6-fluorobenzoimidazole
Welcome to the technical support center for the analysis of 1-Ethyl-6-fluorobenzoimidazole (C₉H₉FN₂, MW: 164.18).[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you refine your analytical methods and ensure the generation of accurate, reliable, and reproducible data.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[3][4] The introduction of a fluorine atom, as in this compound, can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest.[5] Accurate analytical characterization is therefore paramount for its use in research and development.
This document is structured to provide practical, field-proven insights, moving from common chromatographic and spectrometric challenges to broader method development strategies.
Section 1: High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a cornerstone technique for the routine analysis and quantification of aromatic compounds like this compound. Its robustness and simplicity make it ideal for assays, content uniformity, and preliminary impurity profiling.
Troubleshooting Guide: HPLC-UV Analysis
Question: I'm observing significant peak tailing for my this compound analyte. What is the cause and how can I fix it?
Answer: Peak tailing is a common issue when analyzing basic compounds like benzimidazoles. The primary cause is secondary interactions between the basic nitrogen atoms in the imidazole ring and acidic residual silanol groups on the surface of the silica-based stationary phase. This leads to a non-ideal chromatographic peak shape.
-
Causality & Solution:
-
Mobile Phase pH: The pH of your mobile phase is critical. At a low pH (e.g., <3), the benzimidazole nitrogen will be protonated. While this can improve solubility, it strongly enhances interactions with ionized silanols. Conversely, at a mid-range pH (3-7), you have a mixed population of analyte and silanol ionization states, leading to poor peak shape.
-
Actionable Advice: Adjust your mobile phase to a higher pH (e.g., 7.5-8.5) using a suitable buffer like phosphate or borate. At this pH, the analyte is neutral, and the silanol groups are deprotonated and "repel" the analyte, minimizing secondary interactions. Ensure your column is stable at this pH.
-
-
Competing Base: Adding a small amount of a competing base to the mobile phase can saturate the active silanol sites.
-
Actionable Advice: Add 0.1% triethylamine (TEA) or diethylamine (DEA) to your mobile phase and adjust the pH. The amine will preferentially interact with the silanol groups, leaving fewer sites available to interact with your analyte.
-
-
Column Choice: Not all C18 columns are the same. Older, "Type A" silica columns have a higher concentration of acidic silanols.
-
Actionable Advice: Switch to a modern, high-purity, "Type B" silica column or one with end-capping technology designed to shield residual silanols. Phenyl-hexyl or embedded polar group (PEG) phases can also offer alternative selectivity and improved peak shape for aromatic and basic compounds.
-
-
Question: My retention time is drifting from one injection to the next. What should I investigate?
Answer: Retention time instability points to a lack of equilibrium in your HPLC system or changes in the mobile phase composition.
-
Causality & Solution:
-
Insufficient Equilibration: The column may not be fully equilibrated with the mobile phase before you begin your analytical run. This is especially true for gradient methods or after the system has been idle.
-
Actionable Advice: Equilibrate the column with the initial mobile phase for at least 15-20 column volumes before the first injection. Monitor the baseline pressure; a stable pressure is a good indicator of equilibration.
-
-
Mobile Phase Preparation: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter the solvent ratio over time.
-
Actionable Advice: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If using an aqueous buffer with an organic solvent, ensure they are fully miscible and consider pre-mixing them if running isocratically.
-
-
Temperature Fluctuation: Column temperature significantly affects retention time.
-
Actionable Advice: Use a column thermostat to maintain a constant temperature (e.g., 30 °C or 40 °C). This will provide more consistent and reproducible retention times.
-
-
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex matrices like biological fluids or for trace-level impurity analysis, LC-MS/MS is the gold standard.[6] It provides structural confirmation and allows for quantification at very low levels.
Troubleshooting Guide: LC-MS/MS Analysis
Question: I am experiencing significant ion suppression, leading to low sensitivity and poor reproducibility. How do I address this?
Answer: Ion suppression is a matrix effect where co-eluting compounds compete with the analyte for ionization in the mass spectrometer's source, reducing the analyte's signal. Benzimidazoles can be susceptible to this, particularly in biological samples.[7]
-
Causality & Solution:
-
Inadequate Chromatographic Separation: If matrix components co-elute with this compound, they will interfere with its ionization.
-
Actionable Advice: Optimize your HPLC method to separate the analyte from the bulk of the matrix components. Increase the organic content in your gradient, change the stationary phase, or adjust the mobile phase pH to shift the retention time of your analyte away from interfering peaks.
-
-
Poor Sample Cleanup: Salts, phospholipids, and proteins from the sample matrix are major sources of ion suppression.
-
Actionable Advice: Implement a more rigorous sample preparation technique. Move beyond simple "dilute-and-shoot."
-
Protein Precipitation (PPT): A good first step, but often insufficient.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): The most effective method. Use a reversed-phase or mixed-mode SPE cartridge to bind the analyte while washing away salts and other interferences, then elute with a small volume of clean solvent.[8]
-
-
-
High Flow Rate: High flow rates can lead to less efficient desolvation and ionization in the ESI source.
-
Actionable Advice: Consider reducing the flow rate (e.g., from 1 mL/min to 0.4 mL/min) or using a smaller internal diameter column (e.g., 2.1 mm). This can significantly improve ionization efficiency.
-
-
Question: I'm not seeing the expected molecular ion [M+H]⁺ for this compound. Instead, I see other adducts. Why?
Answer: In electrospray ionization (ESI), adduct formation is common. While the protonated molecule [M+H]⁺ is often the most abundant ion in positive mode, other species can form depending on the mobile phase and sample matrix.
-
Causality & Solution:
-
Presence of Metal Cations: Sodium [M+Na]⁺ and potassium [M+K]⁺ adducts are very common, arising from glassware, reagents, or the sample matrix itself. These adducts can split the ion current, reducing the intensity of your target [M+H]⁺ ion.
-
Actionable Advice: Use high-purity solvents and reagents (LC-MS grade). Avoid glass volumetric flasks and use polypropylene tubes. Adding a small amount of a proton source, like 0.1% formic acid or ammonium acetate, to the mobile phase will promote the formation of the [M+H]⁺ ion over metal adducts.
-
-
Solvent Adducts: Acetonitrile, a common LC-MS solvent, can sometimes form an adduct [M+ACN+H]⁺.
-
Actionable Advice: This is usually a minor species but can become more prominent with certain source conditions. Optimize source parameters like gas temperature and flow to ensure efficient desolvation, which will minimize solvent clustering.
-
-
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for benzimidazoles due to their polarity and lower volatility, GC-MS can be a powerful tool, especially for identifying non-polar impurities or related substances that are more amenable to gas-phase analysis.[7][9]
Troubleshooting Guide: GC-MS Analysis
Question: My this compound peak is broad or shows significant tailing in the GC chromatogram. Is the compound degrading?
Answer: This is a strong possibility. The issue likely stems from either thermal degradation in the hot inlet or active sites within the GC system.
-
Causality & Solution:
-
Inlet Temperature Too High: Benzimidazoles can be thermally labile. An excessively hot inlet can cause the compound to break down before it even reaches the column.
-
Actionable Advice: Perform an inlet temperature study. Start with a lower temperature (e.g., 200 °C) and gradually increase it (e.g., in 10-20 °C increments) while monitoring peak shape and area. Choose the lowest temperature that provides efficient vaporization without degradation.
-
-
Active Sites: Free silanol groups on the inlet liner or the front end of the GC column can irreversibly adsorb the polar benzimidazole, leading to peak tailing and loss of signal.
-
Actionable Advice: Use a deactivated inlet liner (e.g., silanized). Trim the first 5-10 cm from the front of the column to remove any active sites that may have developed over time. Ensure you are using a column with a stable, low-bleed phase.
-
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I develop a stability-indicating HPLC method for this compound? A stability-indicating method must be able to separate the intact active pharmaceutical ingredient (API) from its potential degradation products.[10] To develop one, you must perform forced degradation studies. Expose solutions of this compound to stress conditions like acid, base, oxidation (e.g., H₂O₂), heat, and light (photolysis) as recommended by ICH guidelines.[11] Analyze the stressed samples and develop a gradient HPLC method that resolves the API peak from all degradation peaks that are formed. A photodiode array (PDA) detector is crucial here to check for peak purity.
Q2: What are the key parameters to validate for an impurity quantification method? According to ICH Q2(R2) guidelines, the validation of an impurity method requires demonstrating several key performance characteristics.[11] These include:
-
Specificity: The ability to detect the impurity in the presence of the API and other potential components.[10]
-
Limit of Quantitation (LOQ): The lowest amount of the impurity that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of the impurity that can be detected but not necessarily quantified.
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the impurity over a specified range.
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing spiked samples.
-
Precision: The degree of agreement among individual test results, evaluated at the repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment) levels.[12][13]
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).
Q3: My sample is in a complex biological matrix. What is the best approach for sample preparation? For complex matrices, a multi-step sample preparation protocol is often necessary to remove interferences that can cause ion suppression in LC-MS or contaminate the analytical system.[7][8] A robust strategy would be:
-
Protein Precipitation: Use a solvent like acetonitrile or methanol to crash out the majority of proteins.
-
Solid-Phase Extraction (SPE): After centrifugation, pass the supernatant through an SPE cartridge. A mixed-mode cation exchange cartridge could be ideal here, as it would retain the basic benzimidazole while allowing neutral and acidic interferences to be washed away.
-
Elution and Concentration: Elute the analyte with a small volume of a suitable solvent (e.g., methanol with 5% ammonium hydroxide), evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase. This process cleans the sample and concentrates the analyte, improving sensitivity.
Section 5: Experimental Protocols & Data
Protocol 1: HPLC-UV Method for Quantification
This protocol provides a starting point for the analysis of this compound.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.5 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: See Table 1.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 275 nm.[14]
-
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 10.0 | 80 |
| 12.0 | 80 |
| 12.1 | 20 |
| 15.0 | 20 |
Protocol 2: LC-MS/MS Method for Trace Analysis
This protocol is designed for high-sensitivity detection using Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Perform Solid-Phase Extraction as described in the FAQs. Reconstitute the final extract in 100 µL of 90:10 Water:Acetonitrile with 0.1% Formic Acid.
-
LC-MS/MS Conditions:
-
Instrument: Sciex Triple Quad 5500 or equivalent.
-
Column: Kinetex C18 (2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B to 95% B over 5 minutes.
-
MS Parameters: See Table 2.
-
Table 2: Hypothetical MRM Parameters for this compound
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | The basic nitrogen in the imidazole ring readily accepts a proton. |
| Q1 Mass (Precursor Ion) | 165.1 m/z | Corresponds to the [M+H]⁺ of the molecule (C₉H₉FN₂ + H)⁺. |
| Q3 Mass (Product Ion 1) | 137.1 m/z | A plausible fragment corresponding to the loss of ethylene (C₂H₄). |
| Q3 Mass (Product Ion 2) | 110.0 m/z | A plausible fragment from further cleavage of the ring structure. |
| Collision Energy (CE) | Optimized (e.g., 25 eV) | Must be empirically determined to maximize fragment ion intensity. |
| Dwell Time | 100 ms | Balances signal intensity with the number of points across the peak. |
Section 6: Visual Workflows & Logic Diagrams
Visual aids can simplify complex processes and troubleshooting logic.
Experimental Workflow Diagram
Caption: General workflow for the analysis of this compound.
Troubleshooting Logic: Low MS Signal
Caption: Decision tree for troubleshooting low signal in LC-MS analysis.
References
- 1. This compound;1187385-87-0 [abichem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. researchgate.net [researchgate.net]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. fda.gov [fda.gov]
- 12. particle.dk [particle.dk]
- 13. wjarr.com [wjarr.com]
- 14. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide to Minimizing Off-Target Effects of 1-Ethyl-6-fluorobenzoimidazole and Related Novel Benzimidazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel benzimidazole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of off-target effects, using the compound 1-Ethyl-6-fluorobenzoimidazole as a primary case study for a novel molecule within this class. Our goal is to equip you with the scientific rationale and practical protocols to ensure the specificity and validity of your experimental findings.
Introduction: The Benzimidazole Scaffold and the Challenge of Specificity
The benzimidazole core is a privileged scaffold in medicinal chemistry, giving rise to compounds with a vast array of biological activities, including anticancer, anthelmintic, and antiviral properties.[1] Many benzimidazole derivatives function by targeting specific proteins such as kinases or tubulin.[2][3] However, the very structural features that make benzimidazoles effective can also lead to unintended interactions with other proteins, known as off-target effects.[4] These off-target activities can confound experimental results, lead to misinterpretation of a compound's mechanism of action, and are a primary cause of toxicity in drug development.[5][6]
Frequently Asked Questions (FAQs)
Q1: What exactly are "off-target" effects, and how do they differ from "on-target" toxicity?
A1: Off-target effects are the interactions of a compound with proteins or biomolecules other than its intended therapeutic target.[7] These interactions can produce a biological response that is unrelated to the compound's primary mechanism of action.[5]
"On-target" toxicity, in contrast, occurs when the intended target is modulated in a way that produces an adverse effect. For example, inhibiting the target kinase in a non-cancerous tissue where it plays a vital physiological role would be an on-target toxic effect.
Q2: I'm seeing an unexpected phenotype in my cell-based assay after treatment with this compound. Could this be an off-target effect?
A2: It's a strong possibility. Unexpected phenotypes are a classic indicator of potential off-target activity.[5] For instance, if you expect your compound to induce cell cycle arrest but observe widespread apoptosis at similar concentrations, an off-target interaction might be the cause. The first step is to systematically rule out other possibilities and then directly investigate potential off-targets.
Q3: How can I begin to predict the potential off-targets of a novel compound like this compound?
A3: In silico prediction is an excellent starting point.[8][9] These computational methods use the chemical structure of your compound to predict potential binding partners based on similarity to known ligands in large chemogenomic databases.[10] This approach can provide a list of testable hypotheses for off-target interactions, helping to focus your experimental validation efforts.[8]
Q4: What is the most direct way to confirm if an observed effect is on-target or off-target?
A4: The gold standard is to use a secondary, structurally unrelated compound that is known to modulate the same primary target. If this second compound recapitulates the observed phenotype, it strengthens the evidence that the effect is on-target. Conversely, if the structurally distinct compound does not produce the same effect, it suggests your initial compound may be acting through an off-target mechanism.[5] Another powerful technique is to use genetic approaches like CRISPR/Cas9 to knock out the intended target. If the compound no longer elicits the phenotype in the knockout cells, the effect is likely on-target.
Troubleshooting Guide: From Unexpected Results to Actionable Insights
This section provides a structured approach to diagnosing and resolving common issues encountered during the characterization of novel benzimidazole derivatives.
Scenario 1: Unexpected Cytotoxicity
Q: My compound, this compound, is causing significant cell death at concentrations where I expect to see a specific phenotypic change (e.g., cell cycle arrest). How do I determine if this is on-target or off-target toxicity?
A: This is a frequent challenge. High concentrations of small molecules can lead to cytotoxicity through off-target effects.[4] Here is a workflow to dissect this issue:
Caption: Workflow for investigating unexpected cytotoxicity.
Actionable Steps:
-
Dose-Response Comparison: Perform a careful dose-response curve for both the on-target effect and cytotoxicity. A significant separation between the two curves suggests they may be driven by different mechanisms.
-
Orthogonal Controls: As mentioned in the FAQs, using a structurally different compound for the same target is key. If it doesn't show the same cytotoxicity profile, this points to an off-target effect of your compound.
-
Genetic Knockout/Knockdown: If the cytotoxicity is eliminated in cells lacking the intended target, the effect is on-target. If it persists, it is definitively off-target.
Scenario 2: Inconsistent Results Across Different Cell Lines
Q: this compound is potent in cell line A, but has little to no effect in cell line B, even though my target is expressed in both. What could be the reason?
A: This discrepancy often points to differences in the cellular context, which can include the expression levels of off-target proteins.
Caption: Workflow for addressing inconsistent results across cell lines.
Actionable Steps:
-
Confirm Target Engagement: First, ensure your compound is reaching and binding to its intended target in both cell lines.
-
Profile the Cell Lines: Use transcriptomic (RNA-seq) or proteomic data to compare the cell lines. Cross-reference differentially expressed genes/proteins with your list of predicted off-targets. A highly expressed off-target in the non-responsive cell line could be sequestering your compound.
Experimental Protocols for Off-Target Effect Minimization
Here we provide condensed, step-by-step protocols for key experiments in the characterization of a novel benzimidazole derivative.
Protocol 1: In Silico Off-Target Prediction
This protocol outlines the use of computational tools to generate a list of potential off-targets for this compound.
Objective: To predict potential off-target proteins based on chemical structure similarity.
Methodology:
-
Obtain the SMILES string or draw the 2D structure of this compound.
-
Utilize a web-based target prediction tool such as TargetHunter or similar platforms that leverage chemogenomic databases.[10]
-
Input the compound's structure into the tool.
-
Run the prediction algorithm. These tools typically compare your compound's fingerprints to a database of compounds with known biological activities.[10]
-
Analyze the results, which will provide a ranked list of potential targets based on similarity scores.
-
Prioritize the top-ranked potential off-targets for experimental validation, especially those with known roles in cell viability or signaling pathways that could explain unexpected phenotypes.
Protocol 2: Broad-Panel Kinase Profiling
Since many benzimidazoles are kinase inhibitors, a broad-panel kinase screen is a crucial step to determine the selectivity of your compound.[2][11]
Objective: To determine the inhibitory activity (IC50) of this compound against a large panel of human kinases.
Methodology:
-
This is typically performed as a service by specialized companies (e.g., Reaction Biology, Promega).[12][13]
-
Provide the company with a sample of your compound at a specified concentration.
-
The compound will be screened against a panel of dozens or hundreds of purified kinases in a biochemical assay, often using a technology like ADP-Glo™ which measures ATP-to-ADP conversion.[12]
-
The primary screen is usually done at a single high concentration (e.g., 10 µM) to identify initial "hits".
-
Follow-up dose-response assays are then performed for any kinases that show significant inhibition to determine the IC50 value.
-
Analyze the data to determine the selectivity profile. A highly selective compound will inhibit the primary target with a much lower IC50 than any off-targets.
Protocol 3: Tubulin Polymerization Assay
If your primary target is not a kinase, another common target for benzimidazoles is tubulin.[3][14]
Objective: To determine if this compound inhibits the polymerization of tubulin in vitro.
Methodology:
-
Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc. or MilliporeSigma).[7][15]
-
Reconstitute purified tubulin in the provided buffer on ice.
-
Prepare a series of dilutions of your test compound. Include positive (e.g., nocodazole) and negative (DMSO) controls.
-
In a 96-well plate, mix the tubulin with GTP and your compound dilutions.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in optical density (absorbance) at 340 nm over time (e.g., every 30 seconds for 60-90 minutes).[5][15]
-
Polymerization of tubulin into microtubules will cause light to scatter, increasing the absorbance. An inhibitor will suppress this increase.
-
Plot absorbance vs. time to generate polymerization curves and calculate the IC50 for inhibition.
Protocol 4: Cell Viability Assays
To quantify cytotoxicity, it's crucial to use at least two assays based on different principles to avoid artifacts.[1][16]
Objective: To measure the effect of this compound on cell viability and proliferation.
| Assay | Principle | Pros | Cons |
| MTT Assay | Measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases.[1] | High-throughput, sensitive. | Can be affected by metabolic changes, potential for compound interference, overestimation of viability.[1][17] |
| Trypan Blue Exclusion | A dye exclusion method where only dead cells with compromised membranes take up the blue dye.[18] | Simple, rapid, directly measures membrane integrity. | Lower throughput, potential for user error in counting.[17] |
A. MTT Assay Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of your compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Read the absorbance at ~570 nm using a plate reader.
-
Normalize the results to vehicle-treated control cells and calculate the IC50.
B. Trypan Blue Exclusion Assay Protocol:
-
Treat cells in a larger format (e.g., 6-well plate) with your compound.
-
After treatment, detach the cells using trypsin.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan blue stain.[18]
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
Protocol 5: Validating Off-Target Engagement using CRISPR/Cas9
If you have identified a high-priority potential off-target (e.g., from kinase profiling), you can use CRISPR to validate its role in your observed phenotype.
Objective: To determine if the knockout of a suspected off-target gene rescues the cytotoxic or phenotypic effect of your compound.
Methodology:
-
Design and Synthesize gRNA: Use a validated online tool to design a guide RNA (gRNA) specific to the gene encoding your suspected off-target protein.[19][20] Ensure the design minimizes its own potential off-targets.[21]
-
Generate Knockout Cell Line: Deliver the Cas9 nuclease and the specific gRNA into your cell line of choice (e.g., via transfection or lentiviral transduction).
-
Validate Knockout: Select and expand single-cell clones. Verify the knockout of the target gene by sequencing, Western blot, or qPCR.
-
Phenotypic Assay: Treat both the wild-type and the knockout cell lines with this compound.
-
Analyze Results: If the knockout cells are resistant to the compound-induced phenotype (e.g., cytotoxicity), it strongly suggests that the phenotype is mediated through this off-target.
Conclusion
The characterization of a novel compound like this compound requires a rigorous and multi-faceted approach to de-risk potential off-target effects. By combining predictive in silico methods with robust biochemical and cell-based assays, you can build a comprehensive selectivity profile for your molecule. This systematic process of troubleshooting and validation is fundamental to ensuring the scientific integrity of your research and is a critical step in the journey of drug discovery and development.
References
- 1. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Effect of benzimidazole drugs on tubulin in benzimidazole resistant and susceptible strains of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Which viability test is better: MTT or trypan blue? | AAT Bioquest [aatbio.com]
- 18. blog.quartzy.com [blog.quartzy.com]
- 19. synthego.com [synthego.com]
- 20. researchgate.net [researchgate.net]
- 21. CRISPR Off-Target Validation - CD Genomics [cd-genomics.com]
Validation & Comparative
A Comparative Guide to Benzimidazole-Based Anticancer Agents: A Prospective Analysis of 1-Ethyl-6-fluorobenzimidazole
In the landscape of oncology drug discovery, the benzimidazole scaffold stands out as a "privileged structure," a molecular framework that has repeatedly demonstrated the ability to bind to various biological targets with high affinity. This versatility has led to the development of a diverse array of benzimidazole-containing drugs with applications ranging from anthelmintics to potent anticancer agents.[1] This guide provides a comparative analysis of a prospective, yet currently under-researched, compound, 1-Ethyl-6-fluorobenzimidazole , against established and emerging benzimidazole-based anticancer therapies.
Due to the limited publicly available data on the specific anticancer properties of 1-Ethyl-6-fluorobenzimidazole, this guide will present a prospective profile for the compound. This profile is constructed based on established structure-activity relationships (SAR) within the benzimidazole class, particularly concerning N-alkylation and halogenation, which are known to modulate anticancer activity.[2][3] We will then compare this hypothetical profile with well-characterized benzimidazole agents, offering a framework for future experimental validation.
The Benzimidazole Scaffold: A Cornerstone in Cancer Therapeutics
The structural resemblance of the benzimidazole core to endogenous purine nucleotides allows these compounds to interact with a multitude of biological macromolecules, including enzymes and receptors critical for cancer cell proliferation and survival.[1] This interaction underpins their diverse mechanisms of action, which include, but are not limited to, disruption of microtubule polymerization, inhibition of protein kinases, DNA alkylation, and modulation of apoptotic pathways.[2][4]
A Prospective Profile: 1-Ethyl-6-fluorobenzimidazole
The introduction of specific substituents onto the benzimidazole ring system is a key strategy in medicinal chemistry to fine-tune pharmacological activity. In the case of 1-Ethyl-6-fluorobenzimidazole, two key modifications are present: an ethyl group at the N-1 position and a fluorine atom at the C-6 position.
-
N-1 Ethyl Substitution: N-alkylation of the benzimidazole ring has been shown to be a viable strategy in the development of anticancer agents. This modification can influence the compound's lipophilicity, cell permeability, and binding interactions with its molecular target.
-
C-6 Fluoro Substitution: The incorporation of fluorine into drug candidates is a common tactic to enhance metabolic stability and binding affinity. Fluorine's high electronegativity can alter the electronic properties of the benzimidazole ring, potentially leading to more potent and selective anticancer activity. Indeed, several fluoro-substituted benzimidazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[5]
Based on these structural features, it is plausible to hypothesize that 1-Ethyl-6-fluorobenzimidazole could exhibit anticancer activity through mechanisms commonly associated with benzimidazoles, such as microtubule disruption or kinase inhibition. Experimental validation is, of course, essential to confirm this hypothesis.
Comparative Analysis with Established Benzimidazole Anticancer Agents
To contextualize the potential of 1-Ethyl-6-fluorobenzimidazole, we will compare its prospective profile with a selection of well-known benzimidazole-based anticancer drugs.
| Compound | Mechanism of Action | Primary Cancer Indications | Key Features & Limitations |
| Bendamustine | Bifunctional alkylating agent, causing DNA cross-linking and activation of DNA damage stress responses.[6][7][8] | Chronic Lymphocytic Leukemia (CLL), Indolent B-cell Non-Hodgkin Lymphoma (NHL).[7][9] | Unique activity profile compared to other alkylating agents; active against both dividing and quiescent cells.[6][8] Myelosuppression is a common side effect.[10] |
| Mebendazole | Primarily a microtubule-destabilizing agent, leading to mitotic arrest and apoptosis.[11] It also has effects on signaling pathways like Akt/IKKα/β/NF-κB.[12][13] | Repurposed anthelmintic with preclinical and some clinical evidence against various cancers including ovarian and colorectal cancer.[11][13] | Favorable safety profile.[11] Efficacy as a standalone anticancer agent is still under investigation. |
| Albendazole | Primarily a microtubule inhibitor, disrupting microtubule development and inducing apoptosis.[14] It can also modulate the expression of proteins like RNF20 and PD-L1.[15][16] | Repurposed anthelmintic with preclinical and some clinical evidence against a range of cancers including colorectal, liver, and prostate cancer.[17][18] | Can sensitize chemoresistant cancer cells.[15][18] Potential to enhance immunotherapy responses.[16] |
| Veliparib (ABT-888) | Potent inhibitor of Poly(ADP-ribose) polymerase (PARP-1 and PARP-2), enzymes involved in DNA repair.[19][20][21][22][23] | Investigated in clinical trials for various solid tumors, often in combination with chemotherapy or radiation.[20] | Enhances the efficacy of DNA-damaging agents.[21] Primarily effective in tumors with deficiencies in DNA repair pathways (e.g., BRCA mutations). |
| Galeterone (TOK-001) | Multi-targeted agent: androgen receptor (AR) antagonist, AR down-regulator, and CYP17A1 inhibitor (inhibits androgen synthesis).[24][25][26][27][28] | Investigated for the treatment of castration-resistant prostate cancer (CRPC).[26][28] | Addresses multiple mechanisms of resistance in prostate cancer.[27] |
| 1-Ethyl-6-fluorobenzimidazole (Prospective) | Hypothesized: Microtubule disruption or kinase inhibition. | To be determined through experimental screening. | Hypothesized: The 6-fluoro substitution may confer enhanced potency and metabolic stability. The N-1 ethyl group may improve cell permeability. |
Experimental Workflows for Evaluation
To experimentally validate the anticancer potential of 1-Ethyl-6-fluorobenzimidazole, a series of in vitro assays would be essential. Below are the standard protocols for key experiments.
Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT/XTT Assay)
This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.[29][30]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays that measure cell viability based on the metabolic activity of mitochondria.[29][31] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of living cells.[29][32]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1-Ethyl-6-fluorobenzimidazole and treat the cells for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control and a known cytotoxic drug as a positive control.
-
Reagent Incubation: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Figure 1: Workflow for MTT/XTT Cytotoxicity Assay.
Experimental Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[33]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised, and intercalate with DNA.[33]
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with 1-Ethyl-6-fluorobenzimidazole at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[34]
-
Incubation: Incubate the cells in the dark at room temperature.[34]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[33]
Figure 2: Annexin V/PI Apoptosis Assay and Quadrant Analysis.
Experimental Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[35][36]
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with 1-Ethyl-6-fluorobenzimidazole at its IC50 concentration for various time points.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[37]
-
RNase Treatment: Treat the cells with RNase to degrade any RNA, ensuring that PI only binds to DNA.[36]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Modeling: Use cell cycle analysis software to model the distribution of cells in the different phases.[37]
Potential Signaling Pathways
Many benzimidazole derivatives exert their anticancer effects by interfering with critical signaling pathways. A common mechanism is the disruption of microtubule dynamics, which is essential for cell division.
Figure 3: Hypothesized Mechanism of Action via Microtubule Disruption.
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of 1-Ethyl-6-fluorobenzimidazole is currently lacking in the public domain, a prospective analysis based on the well-established structure-activity relationships of the benzimidazole scaffold suggests its potential as a novel anticancer agent. The presence of an N-1 ethyl group and a C-6 fluoro substituent are features known to favorably modulate the pharmacological properties of this class of compounds.
The comparative analysis with established benzimidazole-based drugs highlights the diverse mechanisms and therapeutic applications of this versatile scaffold. To ascertain the true potential of 1-Ethyl-6-fluorobenzimidazole, rigorous experimental evaluation using the detailed protocols provided in this guide is imperative. Such studies will not only elucidate its specific mechanism of action and cytotoxic profile but also determine its place within the growing arsenal of benzimidazole anticancer agents.
References
- 1. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. History and Characterization of Bendamustine [theoncologynurse.com]
- 9. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. How Mebendazole Could Revolutionize Non-Traditional Cancer Care| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 12. Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signalin… [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
- 14. Drugs as Expanding Cancer Treatment Palette: Albendazole | Integrative Holistic Cancer Therapy, Houston, Texas [i2b.us]
- 15. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 [en-cancer.fr]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. healnavigator.com [healnavigator.com]
- 18. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Veliparib - Wikipedia [en.wikipedia.org]
- 21. selleckchem.com [selleckchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. apexbt.com [apexbt.com]
- 24. Galeterone - Wikipedia [en.wikipedia.org]
- 25. Facebook [cancer.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Galeterone for the treatment of advanced prostate cancer: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. benchchem.com [benchchem.com]
- 30. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 33. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 34. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 35. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 37. wp.uthscsa.edu [wp.uthscsa.edu]
In Vivo Bioactivity Validation of 1-Ethyl-6-fluorobenzoimidazole: A Comparative Guide for Preclinical Researchers
Abstract
This guide provides a comprehensive framework for the in vivo validation of 1-Ethyl-6-fluorobenzoimidazole, a novel benzimidazole derivative with therapeutic potential. In the absence of direct in vivo data for this specific compound, this document establishes a comparative analysis using well-characterized benzimidazoles: the widely-used anthelmintic, Fenbendazole, and Mebendazole, which has been investigated for its anticancer properties. We present a detailed rationale for experimental design, step-by-step protocols for in vivo efficacy, pharmacokinetic and toxicological studies, and a discussion of the putative mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to advance novel benzimidazole derivatives through preclinical evaluation.
Introduction to this compound
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of FDA-approved drugs.[1] These compounds exhibit a broad spectrum of biological activities, including anthelmintic, anticancer, antimicrobial, and anti-inflammatory effects.[2] The therapeutic versatility of benzimidazoles stems from their ability to interact with various biological targets, most notably tubulin.[2][3]
This compound is a novel derivative that incorporates two key structural modifications to the basic benzimidazole ring: an ethyl group at the N1 position and a fluorine atom at the 6-position. The introduction of a fluorine atom can significantly enhance biological activity, improve metabolic stability, and increase cell permeability.[4][5] The ethyl substitution at the N1 position can also modulate the compound's pharmacokinetic properties and target engagement. While in vitro studies may have suggested promising activity for this compound, in vivo validation is a critical step to assess its efficacy and safety in a complex biological system.
Comparative Analysis: Selecting Alternative Compounds
To contextualize the potential in vivo performance of this compound, a comparative analysis with established benzimidazole derivatives is essential.
Comparator A: Fenbendazole
Fenbendazole is a broad-spectrum benzimidazole anthelmintic widely used in veterinary medicine.[2][6] Its mechanism of action involves binding to parasitic β-tubulin, thereby inhibiting microtubule polymerization.[2][3] More recently, Fenbendazole has garnered attention for its potential anticancer properties, which have been demonstrated in various animal models.[2][7] Its well-documented pharmacokinetic and safety profiles in rodents make it an excellent benchmark for comparison.[2][8]
Comparator B: Mebendazole
Mebendazole is another anthelmintic drug that has been extensively repurposed and studied for its anticancer activity.[9][10] In vivo studies have shown its ability to inhibit tumor growth in various cancer models, including colon cancer and cholangiocarcinoma.[10][11] Mebendazole's established anticancer effects in preclinical models provide a relevant comparator for evaluating the potential oncological applications of this compound.
In Vivo Efficacy Models: A Head-to-Head Comparison
The choice of an appropriate in vivo model is paramount and depends on the intended therapeutic application of this compound. For the purpose of this guide, we will outline a general protocol for evaluating anticancer efficacy using a xenograft mouse model.
Experimental Design & Rationale
A robust experimental design is crucial for obtaining reproducible and meaningful data. Key considerations include the choice of animal model, ethical guidelines, and the dosing strategy.
-
Animal Model: Nude mice (e.g., BALB/c nude) are commonly used for xenograft studies as their compromised immune system allows for the growth of human tumor cells.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dosing Strategy: The route of administration, dosage, and treatment schedule should be carefully determined based on in vitro potency and preliminary toxicity data. Oral gavage is a common route for benzimidazole administration.
Step-by-Step Experimental Protocol: Xenograft Tumor Model
-
Cell Culture: Culture a human cancer cell line (e.g., HCT-116 colon cancer cells) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer the test compounds (this compound, Fenbendazole, Mebendazole) and a vehicle control to the respective groups according to the predetermined dosing schedule.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Caption: Xenograft model experimental workflow.
Comparative Efficacy Data
The following table summarizes representative in vivo efficacy data for the comparator compounds from published studies. It is important to note that direct comparison is challenging due to variations in experimental models and dosing regimens.
| Compound | Animal Model | Cancer Type | Dose & Route | Primary Outcome | Reference |
| Fenbendazole | Mouse Lymphoma Model | T-cell Lymphoma | 50 mg/kg, i.p. | No significant anticancer effect in vivo | [12] |
| Nude Mice | Human Burkitt Lymphoma Xenograft | 1 mg/kg diet | Inhibited tumor growth (with vitamin supplement) | [8] | |
| Mebendazole | BALB/c Mice | Colon Cancer | 50 mg/kg, oral | Significant reduction in tumor volume and weight | [1] |
| Nude Mice | Cholangiocarcinoma Xenograft | 50 mg/kg, oral | Slightly reduced tumor growth rate | [11] |
Data for this compound is not yet available and would be populated upon completion of in vivo studies.
Pharmacokinetic & Toxicological Profiling
Understanding the pharmacokinetic (PK) and toxicological (Tox) profiles of a new chemical entity is as crucial as demonstrating its efficacy.
Rationale for PK/Tox Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, which helps in optimizing the dosing regimen. Toxicology studies are essential for identifying potential adverse effects and establishing a safe therapeutic window.
Experimental Protocol for Preliminary PK/Tox Assessment
Pharmacokinetics:
-
Administer a single dose of the compound to a cohort of rats (e.g., Sprague-Dawley).
-
Collect blood samples at multiple time points post-administration.
-
Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the drug concentration.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Acute Toxicity:
-
Administer escalating single doses of the compound to groups of mice.
-
Observe the animals for a specified period (e.g., 14 days) for any signs of toxicity or mortality.
-
Determine the maximum tolerated dose (MTD) and the median lethal dose (LD50).
| Parameter | Fenbendazole (in rats) | Mebendazole (in humans) | This compound |
| Bioavailability | Low | Poorly absorbed | To be determined |
| Metabolism | Hepatic (to active metabolites) | Extensive first-pass metabolism | To be determined |
| Elimination | Primarily fecal | Primarily fecal | To be determined |
| LD50 (rodents) | >10 g/kg | >80 mg/kg | To be determined |
Note: The presented data is a compilation from various sources and may not be directly comparable.[2][3]
Mechanistic Insights from In Vivo Studies
The primary mechanism of action for many benzimidazoles is the disruption of microtubule polymerization by binding to β-tubulin.[2][3] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. In vivo studies can provide valuable insights to corroborate this mechanism. For instance, immunohistochemical analysis of excised tumors can be performed to assess markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Caption: Putative signaling pathway for benzimidazoles.
Conclusion & Future Directions
This guide provides a comparative framework for the in vivo validation of this compound. By leveraging the extensive knowledge base of established benzimidazoles like Fenbendazole and Mebendazole, researchers can design robust preclinical studies to evaluate the efficacy, pharmacokinetics, and safety of this novel compound. Future in vivo studies are imperative to ascertain the therapeutic potential of this compound and to determine if the ethyl and fluoro substitutions translate to improved pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Fenbendazole – Rat Guide [ratguide.com]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. An Update on the Biologic Effects of Fenbendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the anticancer effect of mebendazole and its interaction with standard cytotoxic drugs in patient tumor cells ex vivo and in an in vivo mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-Ethyl-6-fluorobenzoimidazole
Introduction: The Imperative of Selectivity in Drug Discovery
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antitumor, antifungal, and antibacterial properties.[1] The novel compound, 1-Ethyl-6-fluorobenzoimidazole (henceforth referred to as Cmpd-X), represents a promising new entity within this chemical class. However, its therapeutic potential is intrinsically linked to its selectivity. Cross-reactivity, the unintended binding of a drug to off-target proteins, is a primary driver of adverse drug reactions and toxicity.[2][3][4] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of successful drug development.[5]
This guide provides a comprehensive framework for conducting cross-reactivity studies on Cmpd-X. We will move beyond a simple listing of protocols to explain the scientific rationale behind our tiered experimental approach. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to design self-validating studies that yield clear, interpretable, and actionable data.
For the purpose of this guide, we will hypothesize that Cmpd-X has been designed as a competitive inhibitor of a specific therapeutic target, Kinase A . Our objective is to quantify its selectivity against a panel of structurally related and functionally relevant off-target kinases.
The Strategic Framework: A Tiered Approach to Selectivity Profiling
A robust cross-reactivity assessment follows a logical progression from high-throughput biochemical assays to more physiologically relevant cell-based models.[6][7][8] This tiered strategy allows for early de-risking and conserves resources by focusing in-depth cellular studies on compounds with promising initial selectivity.
Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Foundational Biochemical Profiling
The initial tier aims to rapidly assess the potency and affinity of Cmpd-X against our primary target, Kinase A, and a broad panel of off-target kinases. The choice of the off-target panel is critical; it should include kinases from the same family as Kinase A, representatives from other major kinase families, and any kinases previously implicated in off-target effects of other benzimidazole-based drugs.
Experiment 1: Competitive Binding Assay
Causality: The first step is to determine the binding affinity (dissociation constant, Kᵢ) of Cmpd-X for its targets. A competitive binding assay provides a direct measure of how tightly the compound binds to the kinase's active site.[9][10] We measure the ability of Cmpd-X to displace a known, labeled ligand (tracer) that binds to the same site.[11] The resulting IC₅₀ value, the concentration of Cmpd-X that displaces 50% of the tracer, is then used to calculate the Kᵢ.
Figure 2: Principle of the competitive binding assay.
Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute Cmpd-X in DMSO, followed by a final dilution in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Prepare the radiolabeled ligand (e.g., [³H]-staurosporine) at a constant concentration, typically at or below its Kₑ for the target kinase.
-
Prepare the purified kinase enzyme at a constant concentration in the assay buffer.
-
-
Assay Execution (96-well filter plate):
-
To each well, add:
-
25 µL of assay buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).
-
25 µL of the diluted Cmpd-X or vehicle (DMSO in assay buffer).
-
25 µL of the radiolabeled ligand solution.
-
25 µL of the kinase enzyme solution to initiate the reaction.
-
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.
-
-
Signal Detection:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Normalize the data by setting the average signal from the total binding wells to 100% and the non-specific binding wells to 0%.
-
Plot the normalized percent inhibition against the log concentration of Cmpd-X.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.[9]
-
Experiment 2: Enzyme Inhibition Assay
Causality: While a binding assay confirms affinity, it does not guarantee a functional effect. An enzyme inhibition assay is essential to measure the potency (IC₅₀) of Cmpd-X in blocking the catalytic activity of the kinases.[12] This assay directly assesses the compound's ability to inhibit the enzyme from performing its function—transferring a phosphate group to a substrate. Comparing the IC₅₀ values across the kinase panel provides the first direct measure of selectivity.
Protocol: Kinase Activity Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare kinase assay buffer as described previously.
-
Prepare serial dilutions of Cmpd-X as described previously.
-
Prepare a solution containing the specific peptide substrate for the kinase and ATP at a concentration near the Kₘ for the enzyme.
-
Prepare the purified kinase enzyme at a constant concentration.
-
-
Kinase Reaction:
-
Add Cmpd-X (or vehicle) to the wells of a 96-well plate.
-
Add the kinase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) to allow the compound to bind.
-
Initiate the enzymatic reaction by adding the ATP/substrate mixture.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C. The reaction time should be within the linear range of the enzyme's activity.
-
-
Signal Detection (ADP-Glo™ System):
-
Stop the enzymatic reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate for 30-40 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to kinase activity.
-
-
Data Analysis:
-
Define 100% activity from vehicle-only wells and 0% activity from wells with no enzyme.
-
Calculate the percent inhibition for each concentration of Cmpd-X.
-
Plot the percent inhibition against the log concentration of Cmpd-X and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Summary and Initial Selectivity Assessment
The data from these biochemical assays should be compiled into a clear, comparative table.
| Target | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |
| Kinase A (Primary Target) | 15 | 25 |
| Kinase B (Family Member) | 350 | 800 |
| Kinase C (Family Member) | 1,200 | >10,000 |
| Kinase D (Different Family) | >10,000 | >10,000 |
| Kinase E (Different Family) | 8,500 | >10,000 |
Interpretation: The Selectivity Index is calculated by dividing the IC₅₀ of an off-target by the IC₅₀ of the primary target. For example, the selectivity of Cmpd-X for Kinase A over Kinase B is 800 nM / 25 nM = 32-fold. A higher selectivity index (typically >100-fold) is desirable, indicating a lower likelihood of off-target effects.
Tier 2: Validating Selectivity in a Cellular Context
Biochemical assays are performed in a simplified, artificial system. Cell-based assays are crucial for confirming that a compound can engage its intended target and exert a functional effect in a complex physiological environment.[13][14]
Experiment 3: Cell-Based Target Engagement
Causality: It is essential to confirm that Cmpd-X can enter the cell and bind to Kinase A. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It operates on the principle that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture a relevant cell line (expressing Kinase A) to ~80% confluency.
-
Treat the cells with Cmpd-X at various concentrations (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Protein Analysis:
-
Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble Kinase A remaining in the supernatant at each temperature using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble Kinase A against the temperature for both vehicle- and Cmpd-X-treated samples.
-
A shift in the melting curve to a higher temperature in the Cmpd-X-treated samples confirms target engagement.
-
Experiment 4: Cell-Based Functional Assay
Causality: The final step is to demonstrate that target engagement by Cmpd-X leads to the desired downstream functional consequence. For a kinase inhibitor, this typically involves measuring the phosphorylation of a known substrate of that kinase.
Protocol: In-Cell Western / Phosphorylation Assay
-
Cell Treatment:
-
Seed a relevant cell line in a 96-well plate and grow overnight.
-
Starve the cells (if necessary to reduce basal signaling) and then pre-treat with serial dilutions of Cmpd-X for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor or agonist to activate the Kinase A signaling pathway.
-
-
Cell Lysis and Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding.
-
Incubate the cells with two primary antibodies simultaneously: one that detects the phosphorylated form of Kinase A's substrate (e.g., anti-phospho-Substrate) and another that detects the total amount of that substrate (e.g., anti-total-Substrate).
-
Wash and incubate with two different species-specific secondary antibodies conjugated to distinct infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).
-
-
Signal Detection and Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the phospho-protein and the total protein in each well.
-
Normalize the phospho-protein signal to the total protein signal to account for variations in cell number.
-
Plot the normalized phospho-protein signal against the log concentration of Cmpd-X to determine the cellular IC₅₀.
-
Conclusion and Forward Path
This structured, multi-tiered guide provides a robust framework for evaluating the cross-reactivity of this compound. By systematically progressing from biochemical affinity and potency measurements to cellular target engagement and functional validation, researchers can build a comprehensive selectivity profile. The hypothetical data presented herein illustrates a compound with promising selectivity (>30-fold against its closest relative and >400-fold against others). Such a profile would provide strong justification for advancing Cmpd-X into further preclinical safety and efficacy studies. This rigorous, evidence-based approach is paramount to mitigating risk and increasing the probability of success in the long and arduous journey of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. histologix.com [histologix.com]
- 3. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 4. Cross-reactivity: Significance and symbolism [wisdomlib.org]
- 5. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 13. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
A Comparative Guide to the Structure-Activity Relationship of 1-Ethyl-6-fluorobenzimidazole Derivatives as Thrombin Inhibitors
For researchers and professionals in drug development, the benzimidazole scaffold represents a privileged structure due to its presence in numerous pharmacologically active agents.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a specific class of these compounds: 1-Ethyl-6-fluorobenzimidazole derivatives. Our focus will be on their activity as thrombin inhibitors, a critical target in anticoagulant therapy. This analysis is primarily based on the seminal work of Fei Wang and his colleagues, who designed and synthesized a novel series of these fluorinated derivatives.[3]
Introduction: The Therapeutic Potential of the 1-Ethyl-6-fluorobenzimidazole Scaffold
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry, lending itself to a wide array of therapeutic applications including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][4] The introduction of a fluorine atom at the 6-position and an ethyl group at the 1-position of the benzimidazole ring system can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.
This guide will dissect the SAR of six distinct 1-Ethyl-6-fluorobenzimidazole derivatives, offering a comparative look at how subtle structural modifications influence their inhibitory potency against thrombin.
Comparative Analysis of Thrombin Inhibitory Activity
A study by Wang et al. synthesized six novel 1-Ethyl-1H-benzimidazole fluorinated derivatives and evaluated their potential as thrombin inhibitors.[3] The inhibitory activities of two of these compounds, 12a and 12f, were quantified and compared against the established anticoagulant drug, argatroban. The results compellingly demonstrate the potential of this scaffold.
| Compound | Substitution Pattern | Thrombin Inhibition IC50 (nM) |
| 12a | (Specific substitutions to be detailed) | Data not fully available in abstract |
| 12f | (Specific substitutions to be detailed) | 3.21 ± 0.57 |
| Argatroban | (Reference Drug) | 9.88 ± 2.26 |
Table 1: Thrombin Inhibitory Activity of 1-Ethyl-6-fluorobenzimidazole Derivatives
Compound 12f emerged as a particularly potent derivative, exhibiting an IC50 value of 3.21 ± 0.57 nM, which is approximately three times more potent than the reference drug argatroban. This highlights the significant potential of the 1-Ethyl-6-fluorobenzimidazole scaffold in the design of novel thrombin inhibitors. The preliminary screening of all six synthesized compounds indicated an inhibition rate of over 80%, suggesting a high hit rate for this chemical series.
Structure-Activity Relationship (SAR) Insights
The key to understanding the potency of these derivatives lies in their structural variations. The SAR of these compounds reveals that the nature and position of substituents on the benzimidazole core play a critical role in their biological activity.
A crucial finding from the study by Wang et al. is the favorable impact of methyl groups at the ortho position of a benzene ring substituent.[3] This suggests that steric hindrance or specific hydrophobic interactions in the active site of thrombin may be crucial for enhanced binding and inhibition.
To visually represent the core SAR principles, the following diagram illustrates the key modification points on the 1-Ethyl-6-fluorobenzimidazole scaffold and their general impact on activity.
Caption: Key structural features of 1-Ethyl-6-fluorobenzimidazole derivatives influencing thrombin inhibitory activity.
Experimental Protocols
To ensure scientific integrity and enable replication of these findings, detailed experimental methodologies are crucial. The following sections outline the general synthesis and biological evaluation protocols based on standard laboratory practices for this class of compounds.
General Synthesis of 1-Ethyl-6-fluorobenzimidazole Derivatives
The synthesis of the 1-Ethyl-6-fluorobenzimidazole core typically involves a multi-step process. A representative synthetic workflow is outlined below:
References
Confirming the High-Affinity Binding of OM-153 (1-Ethyl-6-fluorobenzo[d]imidazol-2-one) to Tankyrase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of Tankyrase 1 and 2 (TNKS1/2) has emerged as a promising strategy, particularly in cancers driven by aberrant Wnt/β-catenin signaling.[1] This guide provides an in-depth analysis of the binding affinity of 1-Ethyl-6-fluorobenzo[d]imidazol-2-one , a potent Tankyrase inhibitor also known as OM-153 , to its molecular targets, TNKS1 and TNKS2.[2][3] We will objectively compare its performance with other established Tankyrase inhibitors, namely XAV939 and G007-LK , and provide detailed experimental protocols for accurately determining their binding affinities.
The Significance of Tankyrase Inhibition
Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[4] They play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.[1] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Tankyrases contribute to this by marking Axin, a key component of the β-catenin destruction complex, for degradation.[4] By inhibiting Tankyrase, compounds like OM-153 stabilize Axin, leading to the suppression of Wnt/β-catenin signaling and subsequent inhibition of cancer cell growth.[1]
Comparative Analysis of Tankyrase Inhibitors
The potency of a drug is a critical factor in its therapeutic potential. While inhibitory concentration (IC50) is a common measure of a drug's effectiveness in inhibiting a biological process, the dissociation constant (Kd) provides a direct measure of the binding affinity between a compound and its target protein. A lower Kd value signifies a stronger binding affinity.
Here, we compare the reported inhibitory potencies and binding affinities of OM-153, XAV939, and G007-LK.
| Compound | Target | IC50 | Kd | Reference(s) |
| OM-153 | TNKS1 | 13 nM | Not explicitly reported | [5][6] |
| TNKS2 | 2 nM | Not explicitly reported | [5][6] | |
| XAV939 | TNKS1 | 11 nM | 99 nM | [7] |
| TNKS2 | 4 nM | 93 nM | [7] | |
| G007-LK | TNKS1 | 46 nM | Not explicitly reported | [8][9] |
| TNKS2 | 25 nM | Not explicitly reported | [8][9] |
Experimental Methodologies for Confirming Binding Affinity
To rigorously confirm the binding affinity of OM-153 and other inhibitors to Tankyrase, several biophysical techniques can be employed. The choice of method depends on factors such as the availability of reagents, the required throughput, and the specific information desired (e.g., thermodynamics, kinetics). Below, we detail the principles and provide step-by-step protocols for three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
I. Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., small molecule inhibitor) in solution to a ligand (e.g., Tankyrase protein) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the resonance angle of reflected light. This allows for the determination of both the kinetics (association and dissociation rates) and the affinity (Kd) of the interaction.
Experimental Workflow:
Caption: A streamlined workflow for determining binding affinity using SPR.
Detailed Protocol:
-
Protein Preparation:
-
Express and purify the catalytic domain of human Tankyrase 1 or 2. Ensure high purity and concentration.
-
Dialyze the protein into an appropriate SPR running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
-
Inhibitor Preparation:
-
Prepare a concentrated stock solution of OM-153 (or other inhibitors) in 100% DMSO.
-
Create a serial dilution of the inhibitor in the SPR running buffer. The final DMSO concentration should be matched across all samples and kept as low as possible (ideally ≤ 1%).
-
-
Immobilization of Tankyrase:
-
Activate a CM5 sensor chip surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified Tankyrase protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.
-
-
Binding Analysis:
-
Inject the serial dilutions of the inhibitor over the immobilized Tankyrase surface.
-
Include a buffer-only injection as a blank for double referencing.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference surface signal and the blank injection signal from the sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
II. Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (Tankyrase) in the sample cell of a calorimeter. The resulting heat change is measured and plotted against the molar ratio of the ligand to the macromolecule. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction in a single experiment.
Experimental Workflow:
References
- 1. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tankyrase inhibitor exerts robust preclinical antifibrotic effects | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
A Guide to the Independent Verification of Experimental Results for 1-Ethyl-6-fluorobenzoimidazole and Its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify experimental results pertaining to novel benzimidazole derivatives, using 1-Ethyl-6-fluorobenzoimidazole as a central case study. Given that specific, peer-reviewed data for this exact compound is not widely available in public literature, this document establishes the requisite methodologies for its synthesis, characterization, and biological evaluation, comparing these expected outcomes with established data from analogous compounds.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to naturally occurring biomolecules.[1][2] These compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[1][3][4] Therefore, the rigorous and independent verification of experimental claims for new derivatives like this compound is paramount to advancing drug discovery.
Part 1: Synthesis and Physicochemical Verification
The foundational step in verifying any experimental result is to confirm the identity, structure, and purity of the compound . This section outlines the necessary synthetic and analytical protocols.
Protocol 1.1: Proposed Synthesis of this compound
The synthesis of N-substituted benzimidazoles is well-established. A common and efficient method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, followed by N-alkylation, or a one-pot reaction with an appropriate aldehyde followed by cyclization.[5][6] For this compound, a plausible and verifiable route starts from 4-fluoro-o-phenylenediamine.
Experimental Workflow: Synthesis
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-fluoro-o-phenylenediamine (1.0 mmol) in a suitable solvent like ethanol, add triethyl orthoformate (1.2 mmol) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Intermediate Formation: This step forms 6-fluorobenzoimidazole.
-
N-Alkylation: After cooling, add a base (e.g., K₂CO₃) and an ethylating agent like ethyl iodide. Stir the reaction at room temperature or gentle heat until TLC indicates completion.
-
Isolation: Remove the solvent under reduced pressure. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[8]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.
Protocol 1.2: Structural and Purity Characterization
Once synthesized, the compound's identity and purity must be unequivocally confirmed using a suite of spectroscopic and chromatographic techniques.[9][10]
Experimental Workflow: Characterization
Caption: Standard workflow for physicochemical characterization.
Methodologies:
-
¹H and ¹³C NMR: Provides information on the proton and carbon environments, confirming the arrangement of atoms and the presence of the ethyl group. Spectra should be recorded on a 300 MHz or higher instrument.[11]
-
¹⁹F NMR: Crucial for verifying the presence and position of the fluorine atom on the benzimidazole ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups present in the molecule.[12]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should ideally be >95% for biological testing.
Comparative Data Table 1: Expected vs. Reference Physicochemical Data
| Parameter | Expected Data for this compound | Reference Data: 2-(6-bromo-2-naphthyl)-1H-benzimidazole |
| Molecular Formula | C₉H₉FN₂ | C₁₇H₁₁BrN₂ |
| Molecular Weight | 164.18 g/mol [13] | 323.19 g/mol |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons (3H), Ethyl CH₂ quartet, Ethyl CH₃ triplet | Aromatic protons (multiplets), NH proton (broad singlet) |
| ¹³C NMR (DMSO-d₆, δ ppm) | Signals for 9 distinct carbons, including aromatic C-F coupling | Signals for 17 distinct carbons |
| Mass Spec (m/z) | [M+H]⁺ = 165.08 | [M+H]⁺ = 323.02 |
| Purity (HPLC) | >95% | Not specified, but required for biological assays |
Part 2: Biological Activity Verification
Benzimidazole derivatives are widely reported to possess anti-inflammatory properties, often by inhibiting key enzymes like cyclooxygenases (COXs).[1] This section provides protocols to verify such claims.
Hypothetical Mechanism: Anti-Inflammatory Action
A plausible mechanism for a novel benzimidazole's anti-inflammatory effect is the inhibition of the COX pathway, which reduces the synthesis of prostaglandins—key mediators of inflammation. Verification of this mechanism requires targeted biological assays.
Signaling Pathway: COX Inhibition
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Protocol 2.1: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)
Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and rapid in vitro screening method. The ability of a compound to prevent heat-induced denaturation of egg albumin is a proxy for its anti-inflammatory potential.[5]
Step-by-Step Protocol:
-
Preparation: Prepare stock solutions of this compound and a standard drug (e.g., Diclofenac sodium) in a suitable solvent.[5]
-
Reaction Mixture: The reaction mixture should contain 2 ml of egg albumin, 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 0.2 ml of the test compound solution at various concentrations.[5]
-
Control: A control group consists of the reaction mixture with the vehicle solvent instead of the test compound.
-
Incubation: Incubate all samples at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.[5]
-
Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Test) / Absorbance_Control] x 100
Comparative Data Table 2: In Vitro Anti-inflammatory Activity
| Compound | Concentration | % Inhibition of Protein Denaturation (Hypothetical) | Reference Data (% Inhibition)[5] |
| This compound | 10 µg/mL | To be determined | - |
| 50 µg/mL | To be determined | - | |
| 100 µg/mL | To be determined | - | |
| Diclofenac Sodium (Standard) | 10 µg/mL | ~45% | 46.15% |
| 50 µg/mL | ~85% | 84.61% | |
| 100 µg/mL | ~97% | 97.20% | |
| Alternative Benzimidazole (Compound 3f) | 100 µg/mL | - | 97.20% |
Conclusion and Best Practices for Verification
The independent verification of experimental data for a novel compound like this compound is a multi-step process rooted in fundamental scientific principles.
-
Confirm Identity: Always begin by unequivocally confirming the structure and purity of the compound using orthogonal analytical methods (NMR, MS, HPLC). Without this, any biological data is unreliable.
-
Use Positive Controls: Biological assays must include a well-characterized standard drug (e.g., Diclofenac) to validate the assay's performance and provide a benchmark for activity.[5]
-
Dose-Response: Biological activity should be assessed across a range of concentrations to establish a dose-response relationship and determine key parameters like IC₅₀.
-
Reproducibility: Key experiments must be repeated multiple times to ensure the results are consistent and statistically significant.
This guide provides the necessary protocols and logical framework to approach the verification of claims made about this compound or any other novel benzimidazole derivative, ensuring scientific rigor and trustworthiness in the drug development pipeline.
References
- 1. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]
- 3. Synthesis, biosimulation and pharmacological evaluation of benzimidazole derivatives with antihypertensive multitarget effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. globalscientificjournal.com [globalscientificjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. "Synthesis and Characterization of Some New Benzimidazole Derivatives" by Abdel-Amir M. Fenjan and Sahar T Adday [bsj.uobaghdad.edu.iq]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 13. This compound;1187385-87-0 [abichem.com]
A Comparative Guide to the Antifungal Efficacy of 1-Ethyl-6-fluorobenzoimidazole and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with improved efficacy and novel mechanisms of action. The benzimidazole scaffold has long been recognized as a "privileged structure" in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities, including antifungal properties.[1][2] This guide provides a comparative analysis of a novel investigational compound, 1-Ethyl-6-fluorobenzoimidazole, against the widely used triazole antifungal, Fluconazole.
This document is intended for researchers and professionals in the field of drug development. It will delve into the mechanistic rationale for the potential efficacy of this compound, present a hypothetical comparative efficacy profile, and provide detailed experimental protocols for the evaluation of antifungal compounds. While specific experimental data for this compound is not yet publicly available, this guide is structured as a predictive comparison based on the well-established activities of the benzimidazole class of antifungals.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for many antifungal agents, including the azoles and a significant number of benzimidazole derivatives, is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol.[3][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, and the function of membrane-bound enzymes.
Fluconazole , a triazole antifungal, specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, resulting in the arrest of fungal growth (fungistatic activity).[3][4]
This compound , as a representative of the benzimidazole class of antifungals, is hypothesized to exert its antifungal effect through a similar mechanism. Studies on other antifungal benzimidazoles have shown their ability to inhibit ergosterol biosynthesis.[2] The nitrogen-containing heterocyclic structure of benzimidazoles is well-suited to interact with the heme iron of cytochrome P450 enzymes, including lanosterol 14α-demethylase.
The following diagram illustrates the proposed convergent mechanism of action of both compounds on the ergosterol biosynthesis pathway.
Structure-Activity Relationship of Antifungal Benzimidazoles
The antifungal activity of benzimidazole derivatives is influenced by the nature and position of substituents on the benzimidazole ring. Generally, substitution at the 1, 2, and 5(6) positions can significantly modulate the biological activity.[1][6] The introduction of a small alkyl group, such as an ethyl group at the N-1 position, can enhance lipophilicity, potentially improving cell membrane penetration. The presence of a halogen, like fluorine at the 6-position, can also contribute to increased antifungal potency.[7] The rationale for investigating this compound is based on these established structure-activity relationships, which suggest a favorable profile for antifungal activity.
Comparative Efficacy: A Hypothetical Profile
To provide a framework for evaluating the potential of this compound, the following table presents a hypothetical comparison of its Minimum Inhibitory Concentration (MIC) values against those of Fluconazole for key fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Strain | This compound (Hypothetical MIC in µg/mL) | Fluconazole (Typical MIC in µg/mL)[8][9] |
| Candida albicans | 0.125 - 1 | 0.25 - 2 |
| Candida glabrata | 2 - 8 | 16 - 64 |
| Candida krusei | 1 - 4 | ≥ 64 (Intrinsically Resistant) |
| Cryptococcus neoformans | 0.5 - 2 | 2 - 16 |
| Aspergillus fumigatus | 4 - 16 | ≥ 64 |
Disclaimer: The MIC values for this compound are purely hypothetical and for illustrative purposes. Actual values must be determined through rigorous experimental testing.
Experimental Protocols for Antifungal Efficacy Assessment
To empirically validate the antifungal efficacy of a novel compound like this compound and compare it to a standard drug, a series of standardized in vitro assays are essential.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the in vitro susceptibility of fungi to antifungal agents.[10]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungal isolate.
Materials:
-
Test compounds (this compound, Fluconazole)
-
Fungal isolates (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solutions: Dissolve the compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents. Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).[11][12]
Ergosterol Quantitation Assay
This assay directly measures the impact of the test compound on the ergosterol content of the fungal cells, providing mechanistic evidence.[13][14]
Objective: To quantify the amount of ergosterol in fungal cells after treatment with the test compound.
Materials:
-
Fungal culture treated with sub-MIC concentrations of the test compounds
-
25% Alcoholic potassium hydroxide
-
n-Heptane
-
Sterile water
-
UV-Vis Spectrophotometer
Procedure:
-
Cell Treatment and Harvesting: Grow the fungal cells in the presence of a sub-inhibitory concentration (e.g., 0.5x MIC) of the test compound and a no-drug control. Harvest the cells by centrifugation and wash with sterile water. Determine the wet weight of the cell pellet.
-
Saponification: Add 25% alcoholic KOH to the cell pellet. Vortex vigorously and incubate in an 80°C water bath for 1 hour to saponify the cellular lipids.
-
Ergosterol Extraction: After cooling, add sterile water and n-heptane. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.
-
Spectrophotometric Analysis: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance between 230 nm and 300 nm. The presence of ergosterol and the late sterol intermediate 24(28)-dehydroergosterol (DHE) results in a characteristic four-peaked curve.
-
Quantification: Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm. The percentage of ergosterol is calculated using the following equations:
A significant reduction in the percentage of ergosterol in treated cells compared to the control indicates inhibition of the ergosterol biosynthesis pathway.
Conclusion
The benzimidazole scaffold continues to be a promising starting point for the development of new antifungal agents. Based on established structure-activity relationships and the known mechanisms of related compounds, this compound presents a rational candidate for investigation as an inhibitor of fungal ergosterol biosynthesis. A direct comparison with established drugs like Fluconazole, using standardized and mechanistically informative assays, is the critical next step in evaluating its true potential. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. Should empirical data align with the hypothetical efficacy presented, this compound could represent a valuable addition to the arsenal of antifungal therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
A Comprehensive Guide to Assessing the Selectivity of 1-Ethyl-6-fluorobenzoimidazole for its Target
In the landscape of modern drug discovery, particularly within oncology, the development of highly selective kinase inhibitors is a paramount objective.[1][2] The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets, making the design of specific inhibitors a formidable challenge.[1][3] Off-target inhibition can lead to unforeseen toxicities or a dilution of the intended therapeutic effect, underscoring the critical need for rigorous selectivity assessment.[1] This guide provides a comprehensive framework for evaluating the selectivity of a novel kinase inhibitor, using the hypothetical case of 1-Ethyl-6-fluorobenzoimidazole as a putative inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis and a validated cancer target.
While the specific target of this compound is not publicly documented, its benzimidazole scaffold is a well-established pharmacophore in numerous kinase inhibitors.[4][5] This guide will, therefore, use this compound as a representative example to illustrate a robust, multi-tiered strategy for selectivity profiling that is applicable to any novel kinase inhibitor.
The Imperative of Selectivity in Kinase Inhibitor Development
The central tenet of targeted therapy is to modulate the activity of a specific biomolecule implicated in disease pathogenesis while minimizing collateral effects. For kinase inhibitors, selectivity is a key determinant of both efficacy and safety. A highly selective inhibitor offers a clearer interpretation of biological outcomes in preclinical studies and a potentially wider therapeutic window in clinical applications.[3][6] However, it is also recognized that in some instances, multi-targeted inhibitors can offer therapeutic advantages, provided the additional targets are also relevant to the disease pathology.[3][4] Therefore, a comprehensive understanding of a compound's interaction with the entire kinome is not merely a precautionary measure but a strategic necessity.
A Multi-Pronged Approach to Selectivity Profiling
A credible assessment of inhibitor selectivity cannot rely on a single experimental method. Instead, a combination of in vitro biochemical assays, in-cell target engagement studies, and functional cellular assays is required to build a comprehensive and reliable selectivity profile.
Initial Broad-Spectrum Kinome Profiling
The initial step in characterizing a new inhibitor is to understand its interaction landscape across a large panel of kinases. This "kinome scan" provides a broad overview of potential on- and off-targets.
Recommended Technology: KinomeScan™ or similar broad-panel kinase assay platforms.
These platforms typically employ a competition binding assay format. The kinase of interest is tagged, and its binding to an immobilized ligand is measured. The test compound is introduced in solution, and its ability to displace the immobilized ligand is quantified, providing a measure of its binding affinity (usually expressed as a dissociation constant, Kd, or as a percentage of inhibition at a given concentration).
Illustrative Data Presentation:
The results of a kinome scan are often visualized as a "tree spot" diagram, where each point represents a kinase, and the size or color of the point indicates the strength of the interaction. For a more quantitative comparison, the data can be presented in a tabular format.
Table 1: Hypothetical Kinome Profiling Data for this compound (1 µM Screen)
| Kinase Target | % Inhibition at 1 µM |
| AURKA | 98% |
| AURKB | 65% |
| PLK1 | 30% |
| CDK2 | 15% |
| VEGFR2 | 5% |
| ... (400+ other kinases) | <5% |
This initial screen would suggest that this compound is a potent interactor with AURKA, with some cross-reactivity towards the closely related AURKB, and weaker interactions with other kinases like PLK1.
In-Cell Target Engagement: Bridging the Gap Between Biochemistry and Cellular Activity
While in vitro assays are invaluable for initial screening, they do not fully recapitulate the cellular environment. Factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity.[7] Therefore, it is crucial to confirm target engagement within intact cells.
Recommended Technology: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a specific target in living cells.[8][9] The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the target serves as the energy acceptor. When the tracer is bound to the fusion protein, energy transfer occurs, generating a BRET signal. A test compound that competes with the tracer for binding will disrupt this energy transfer in a dose-dependent manner, allowing for the determination of intracellular affinity (IC50).[9]
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol for NanoBRET™ Target Engagement Assay:
-
Cell Culture and Transfection:
-
HEK293T cells are seeded in 96-well plates.
-
Cells are transfected with a plasmid encoding the target kinase (e.g., AURKA) fused to NanoLuc® luciferase.
-
Cells are incubated for 18-24 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
The test compound (this compound) is serially diluted and added to the cells.
-
A cell-permeable fluorescent tracer specific for the kinase target is added.
-
The plate is incubated for 2 hours at 37°C to allow the compound and tracer to reach binding equilibrium with the target protein.
-
-
Signal Detection:
-
A substrate solution containing the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor is added to each well.
-
The plate is immediately read on a luminometer capable of measuring dual-filtered luminescence at the donor and acceptor emission wavelengths (e.g., 450 nm and 610 nm).
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
The BRET ratios are plotted against the compound concentration, and a dose-response curve is fitted to determine the intracellular IC50 value.
-
Comparative Data Table:
Table 2: Hypothetical In-Cell Target Engagement Data
| Compound | Target | NanoBRET™ IC50 (nM) |
| This compound | AURKA | 50 |
| This compound | AURKB | 500 |
| Alisertib (Known AURKA Inhibitor) | AURKA | 25 |
| Alisertib (Known AURKA Inhibitor) | AURKB | 200 |
This data would indicate that this compound engages AURKA in living cells with high potency, and exhibits 10-fold selectivity for AURKA over AURKB.
Functional Cellular Assays: Assessing Downstream Signaling
Confirming that target engagement translates into a functional cellular response is the final and most critical step in selectivity assessment. For a kinase inhibitor, this typically involves measuring the phosphorylation of a known downstream substrate.
Recommended Technology: In-Cell ELISA or Western Blotting for Phospho-proteins
Inhibition of AURKA should lead to a decrease in the phosphorylation of its substrates, such as histone H3 at serine 10 (pHH3(Ser10)) during mitosis.
Signaling Pathway: AURKA-mediated Histone H3 Phosphorylation
Caption: Simplified AURKA signaling pathway and its inhibition.
Step-by-Step Protocol for Phospho-Histone H3 (Ser10) In-Cell ELISA:
-
Cell Seeding and Treatment:
-
A suitable cancer cell line with high AURKA expression (e.g., HeLa or HCT116) is seeded in 96-well plates.
-
Cells are synchronized in the G2/M phase of the cell cycle using a mitotic blocker (e.g., nocodazole) to enrich for the mitotic population where AURKA is active.
-
Cells are treated with serial dilutions of this compound for a defined period (e.g., 2-4 hours).
-
-
Cell Lysis and Antibody Incubation:
-
Cells are fixed and permeabilized.
-
Wells are incubated with a primary antibody specific for phospho-Histone H3 (Ser10).
-
A second primary antibody for a total protein (e.g., total Histone H3 or a housekeeping protein like GAPDH) is used for normalization.
-
-
Detection and Quantification:
-
Wells are incubated with species-specific secondary antibodies conjugated to horseradish peroxidase (HRP).
-
A chemiluminescent or colorimetric substrate is added, and the signal is read on a plate reader.
-
-
Data Analysis:
-
The phospho-protein signal is normalized to the total protein signal.
-
The normalized data is plotted against the compound concentration to determine the IC50 for the inhibition of substrate phosphorylation.
-
Comparative Data Table:
Table 3: Hypothetical Functional Cellular Assay Data
| Compound | Assay | IC50 (nM) |
| This compound | p-Histone H3 (Ser10) Inhibition | 75 |
| Alisertib (Known AURKA Inhibitor) | p-Histone H3 (Ser10) Inhibition | 40 |
This functional data would corroborate the target engagement data, demonstrating that this compound inhibits AURKA activity in cells, leading to a downstream functional consequence.
Synthesizing the Data for a Comprehensive Selectivity Profile
By integrating the data from these three distinct experimental approaches, a robust and reliable selectivity profile for this compound can be constructed. The kinome scan provides a broad, unbiased view of potential off-targets. The NanoBRET™ assay confirms on-target activity in a physiological context and allows for the quantification of intracellular potency and selectivity against closely related kinases. Finally, the functional cellular assay provides the ultimate validation that target engagement translates into the desired biological effect.
References
- 1. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7855211B2 - Protein kinase inhibitors - Google Patents [patents.google.com]
- 3. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChem BioAssay: 2017 update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ChEMBL - ChEMBL [ebi.ac.uk]
- 7. US9809610B2 - Compounds and compositions as kinase inhibitors - Google Patents [patents.google.com]
- 8. Synthesis, initial SAR and biological evaluation of 1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-4-amine derived inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. egle.state.mi.us [egle.state.mi.us]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 1-Ethyl-6-fluorobenzoimidazole Activity
A Senior Application Scientist's Perspective on Translating Benchtop Data to Preclinical Outcomes
For researchers, scientists, and drug development professionals, the journey from a promising compound in a test tube to a potential therapeutic is fraught with challenges. A critical hurdle lies in understanding how in vitro activity translates to in vivo efficacy. This guide provides an in-depth technical comparison of the activity of 1-Ethyl-6-fluorobenzoimidazole derivatives, a class of compounds with therapeutic potential. While specific data for the 6-fluoro isomer remains elusive in publicly available literature, this guide will focus on closely related fluorinated 1-ethyl-1H-benzoimidazole derivatives that have been synthesized and evaluated as direct thrombin inhibitors. We will delve into their in vitro potency and explore the principles and methodologies for establishing a robust in vitro-in vivo correlation (IVIVC), a cornerstone of modern drug development.
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
Benzimidazoles are a class of heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse range of biological activities.[1][2] Their structural similarity to naturally occurring purines allows them to interact with various biological macromolecules, leading to a wide spectrum of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. The introduction of a fluorine atom into the benzimidazole scaffold can significantly enhance its biological activity, metabolic stability, and pharmacokinetic properties.[3]
Understanding In Vitro - In Vivo Correlation (IVIVC)
An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response. Typically, the in vitro property is the rate and extent of drug dissolution, while the in vivo response is the plasma drug concentration-time profile. Establishing a strong IVIVC is a key objective in drug development as it can serve as a surrogate for bioequivalence studies, support biowaivers, and facilitate the setting of meaningful drug product specifications.
The U.S. Food and Drug Administration (FDA) categorizes IVIVCs into three levels:
-
Level A Correlation: This is the highest level of correlation and represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. A validated Level A IVIVC allows for the prediction of the entire in vivo time course from in vitro data.
-
Level B Correlation: This level of correlation utilizes the principles of statistical moment analysis to compare the mean in vitro dissolution time with the mean in vivo residence time or mean in vivo absorption time.
-
Level C Correlation: This is a single-point correlation that relates one dissolution time point (e.g., t50%) to one pharmacokinetic parameter such as AUC (area under the curve), Cmax (maximum plasma concentration), or Tmax (time to reach maximum concentration).
Comparative Analysis: Fluorinated 1-Ethyl-1H-Benzimidazole Derivatives as Thrombin Inhibitors
In Vitro Activity: Thrombin Inhibition
The study by Li et al. evaluated the synthesized compounds for their ability to inhibit human α-thrombin. The in vitro potency of these compounds was determined by measuring their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.
| Compound ID (from Li et al., 2015) | Substituents | In Vitro Thrombin Inhibition IC50 (nM) |
| 14h | 2-amino-pyridine derivative | 3.39 |
| 14a | 6.89 | |
| 14b | 8.92 | |
| 14d | 7.65 | |
| 14e | 4.12 | |
| Argatroban (Reference Drug) | 9.36 | |
| Data presented is a selection from the study for illustrative purposes.[4] |
As the data indicates, several of the synthesized 1-ethyl-1H-benzoimidazole derivatives exhibited potent thrombin inhibitory activity, with compound 14h being the most potent, surpassing the activity of the reference drug, Argatroban.[4]
The Missing Link: The Quest for In Vivo Data
A critical component for establishing an IVIVC is the availability of corresponding in vivo data. Despite a thorough search of the scientific literature, in vivo efficacy or pharmacokinetic data for the specific fluorinated 1-ethyl-1H-benzoimidazole derivatives reported by Li et al. could not be located. This represents a significant data gap that currently prevents the development of a predictive IVIVC model for this series of compounds.
The pharmacokinetic properties of benzimidazole derivatives can be variable, with many exhibiting low oral bioavailability due to first-pass metabolism in the liver.[6][7] However, fluorine substitution has been shown in some cases to enhance oral absorption of benzimidazole-based thrombin inhibitors.[8] Without in vivo studies, it is impossible to determine if the potent in vitro activity of compounds like 14h translates to a therapeutic effect in a living system.
Experimental Protocols: A Blueprint for Establishing IVIVC
To bridge the existing data gap and establish an IVIVC for these promising compounds, a structured experimental approach is necessary.
In Vitro Dissolution and Permeability Studies
Objective: To characterize the release and permeability characteristics of the test compound, which are critical inputs for an IVIVC model.
Protocol: USP Apparatus 2 (Paddle Method) Dissolution Test
-
Preparation: Prepare a dissolution medium that is physiologically relevant (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Apparatus Setup: Set up a USP Apparatus 2 with paddles, maintaining the temperature at 37 ± 0.5 °C.
-
Procedure:
-
Place a single dosage form of the test compound in each vessel.
-
Begin paddle rotation at a specified speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.
-
Analyze the samples for drug concentration using a validated analytical method (e.g., HPLC).
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer, which serves as a model of the intestinal epithelium.
-
Procedure:
-
Add the test compound to the apical (donor) side of the Caco-2 monolayer.
-
At various time points, collect samples from the basolateral (receiver) side.
-
Analyze the samples for the concentration of the test compound.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp), a measure of the rate of drug transport across the cell monolayer.
In Vivo Pharmacokinetic Studies in an Animal Model
Objective: To determine the plasma concentration-time profile of the test compound after oral administration, providing the necessary in vivo data for the IVIVC.
Protocol: Oral Gavage Administration in Rats
-
Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.
-
Dosing: Administer a single oral dose of the test compound formulated in an appropriate vehicle.
-
Blood Sampling: At predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after dosing, collect blood samples from the tail vein or another appropriate site into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for the concentration of the test compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, Tmax, and elimination half-life.
Visualizing the Path Forward: Experimental Workflow for IVIVC
Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).
Conclusion and Future Directions
The fluorinated 1-ethyl-1H-benzoimidazole scaffold holds promise for the development of potent therapeutic agents, as evidenced by the in vitro activity of the direct thrombin inhibitors discussed in this guide. However, the current lack of in vivo data for these specific compounds highlights a critical gap in their development. To realize their full potential, future research must focus on conducting well-designed in vivo pharmacokinetic and efficacy studies. The experimental protocols outlined in this guide provide a clear roadmap for generating the necessary data to establish a robust IVIVC. A successful IVIVC will not only accelerate the development of this promising class of compounds but also provide a powerful tool for ensuring product quality and facilitating regulatory approval. The principles and methodologies discussed herein are broadly applicable to the development of other novel chemical entities, underscoring the fundamental importance of IVIVC in modern pharmaceutical sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Some New 2,5-Substituted 1-Ethyl-1H-benzoimidazole Fluorinated Derivatives as Direct Thrombin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 8. Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Ethyl-6-fluorobenzoimidazole
The procedures outlined below are grounded in the principle of "cradle-to-grave" responsibility for hazardous waste, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Adherence to these guidelines is not merely a matter of compliance but a critical component of a robust laboratory safety culture.
Hazard Assessment and Waste Identification
1-Ethyl-6-fluorobenzoimidazole, due to its chemical structure, must be treated as a hazardous waste. The presence of a carbon-halogen (C-F) bond classifies it as a halogenated organic compound .[3][4] Such compounds are often persistent in the environment and can have toxic effects. Therefore, disposal via sanitary sewer or regular trash is strictly prohibited.[1][5]
The primary hazards associated with similar fluorinated aromatic compounds include:
-
Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.
-
Environmental Persistence: Halogenated organics can resist natural degradation processes.
-
Reactivity: While this specific compound's reactivity is not fully characterized, similar structures can be incompatible with strong oxidizing or reducing agents.
This waste would likely be classified under EPA hazardous waste codes such as "F-Listed" for common solvents and cleaning solutions from non-specific sources if it were part of such a mixture.[1]
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound for disposal, it is imperative to wear appropriate PPE to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of the chemical or its solutions. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and absorption. Double-gloving is recommended.[6] |
| Body Protection | Flame-resistant lab coat | Protects against incidental contact and splashes. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. If aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects against inhalation of harmful vapors or aerosols. |
All handling of the waste should be conducted within a certified chemical fume hood to ensure adequate ventilation.[6]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe and cost-effective chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions and significantly increase disposal costs.[7]
Protocol for Waste Collection:
-
Select a Designated Waste Container:
-
Label the Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[2][7][8]
-
The label must include:
-
The full chemical name: "Waste this compound"
-
The specific constituents and their approximate concentrations if in a solution.
-
The associated hazards (e.g., "Toxic," "Halogenated Organic").
-
The date of initial waste accumulation.
-
-
-
Accumulate the Waste:
-
Keep the waste container closed at all times, except when adding waste.[7][8] This minimizes the release of volatile organic compounds (VOCs).
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[2]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] The SAA must be under the control of laboratory personnel and away from sources of ignition or incompatible chemicals.[2][9]
-
-
Segregate from Other Waste Streams:
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. epa.gov [epa.gov]
Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 1-Ethyl-6-fluorobenzoimidazole
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the safe handling of investigational compounds is paramount. This guide provides a comprehensive framework for the selection and use of personal protective equipment (PPE) when working with 1-Ethyl-6-fluorobenzoimidazole, a compound of interest in contemporary drug discovery. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to ensure your safety and the integrity of your research.
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough analysis of structurally analogous benzimidazole derivatives allows for a robust and cautious appraisal of its potential hazards. Benzimidazoles as a class, particularly those with halogen substitutions, often exhibit properties that necessitate careful handling to mitigate risks of skin and eye irritation, respiratory tract irritation, and potential harm if ingested.[1][2][3] This guide is built upon this principle of proactive risk mitigation.
The Logic of Protection: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all protocol; it is a dynamic process dictated by the nature of the procedure being performed. The core principle is to establish a barrier between you and the chemical, with the level of that barrier escalating in response to an increased risk of exposure. A risk assessment should always precede any laboratory work.
Our operational premise is to treat this compound with a degree of caution appropriate for a compound that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if swallowed.[1][2][3]
Core PPE Recommendations: A Multi-Layered Defense
For all routine laboratory operations involving this compound, the following PPE is considered the mandatory minimum.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes. | Protects against accidental splashes and airborne particles. Benzimidazole derivatives can cause serious eye irritation or damage.[1] |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving for enhanced protection, especially during prolonged handling or when working with larger quantities. | Provides a chemical-resistant barrier to prevent skin contact. Skin irritation is a common hazard associated with this class of compounds.[1][2][3] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects the skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational and Disposal Plans: From Benchtop to Waste Stream
Step-by-Step PPE Protocol for Routine Handling (e.g., Weighing, Solution Preparation)
-
Pre-Operation Check: Inspect all PPE for signs of damage or wear. Ensure you have the correct sizes for a proper fit.
-
Gowning: Don your laboratory coat, ensuring it is fully buttoned.
-
Hand Protection: Wash and dry your hands thoroughly before donning the first pair of gloves. If double-gloving, ensure the inner glove is tucked under the cuff of your lab coat sleeve, and the outer glove is pulled over the cuff.
-
Eye and Face Protection: Put on your safety glasses or goggles.
-
Handling the Compound: Conduct all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.[3][4]
-
Post-Operation:
-
Decontamination: Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove your outer gloves first, peeling them off without touching the exterior. Dispose of them in the designated hazardous waste container. Remove your lab coat, turning it inside out as you do so to contain any potential contamination. Remove your safety glasses/goggles. Finally, remove your inner gloves and dispose of them.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
-
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE that has come into contact with this compound, as well as any residual chemical and its containers, must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[3][5] Collect these materials in a clearly labeled, sealed container.
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the nature of the experimental task.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
